Dichapetalin I
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
876610-25-2 |
|---|---|
Molecular Formula |
C38H50O6 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C38H50O6/c1-22(19-39)14-25-16-26(33(42)44-25)27-11-13-37-20-38(27,37)32(41)18-30-34(2)12-10-24-15-28(23-8-6-5-7-9-23)43-21-35(24,3)29(34)17-31(40)36(30,37)4/h5-10,14,25-32,39-41H,11-13,15-21H2,1-4H3/b22-14+/t25-,26-,27-,28-,29+,30+,31+,32+,34-,35-,36-,37+,38+/m0/s1 |
InChI Key |
OGIKSTYGXSTZFU-XGDYXWHLSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)O)/CO |
Canonical SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Dichapetalin I: A Technical Overview of its Discovery, Natural Sources, and Biological Activity
An in-depth technical guide to Dichapetalin I, focusing on its discovery, natural sources, and biological activities for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring meroterpenoid belonging to the dichapetalin class of compounds. These molecules are characterized by a distinctive dammarane-type triterpenoid framework fused to a 2-phenylpyrano moiety. First identified in the plant Dichapetalum gelonioides, this compound has attracted scientific interest due to its cytotoxic properties against various cancer cell lines. This document serves as a technical guide, consolidating the current knowledge on the discovery, natural origins, isolation procedures, and biological evaluation of this compound.
1. Discovery and Natural Occurrences
The dichapetalins were first described as a novel class of natural products in 1995. These compounds are primarily found in plant species of the genera Dichapetalum (family Dichapetalaceae) and Phyllanthus (family Phyllanthaceae).
This compound was discovered during a phytochemical analysis of the stem bark of Dichapetalum gelonioides (Roxb.) Engl., a plant species indigenous to the evergreen forests of Southeast Asia.[1] While other dichapetalins have been sourced from different parts of various Dichapetalum species, D. gelonioides is the principal reported natural source of this compound.
2. Physicochemical Characteristics and Structural Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2] It features the archetypal dammarane skeleton with a C6-C2 unit forming a 2-phenylpyran ring at the C-3 position. A key structural feature of this compound is the hydration of the C-11 and C-12 double bond, resulting in a hydroxyl group at one of these positions.[3] Consistent with other members of its subgroup, this compound possesses a lactone ring in its side chain.[1][2]
Table 1: Physicochemical and Spectroscopic Data Summary for this compound
| Property | Data |
| Molecular Formula | C₃₈H₅₀O₇ |
| Molecular Weight | 618.8 g/mol |
| ¹H NMR Data | Specific data not available in the literature. |
| ¹³C NMR Data | Specific data not available in the literature. |
| Mass Spectrometry (m/z) | Specific data not available in the literature. |
Note: Detailed, specific spectroscopic data for this compound are not widely published. The data for related analogs such as Dichapetalin A and M are more frequently reported.
3. Experimental Protocols: Isolation and Purification
The following is a detailed methodology for the extraction and isolation of this compound from the stem bark of D. gelonioides.
3.1. Plant Material Processing
-
Collect fresh stem bark of Dichapetalum gelonioides.
-
Air-dry the plant material in a shaded, well-ventilated area.
-
Mechanically grind the dried bark to a coarse powder.
3.2. Extraction
-
Perform exhaustive extraction of the powdered bark with methanol (MeOH) at ambient temperature using maceration or Soxhlet extraction.
-
Combine the methanolic extracts and concentrate in vacuo using a rotary evaporator to yield a crude extract.
3.3. Solvent-Solvent Partitioning
-
Suspend the crude extract in a 9:1 methanol-water (v/v) solution.
-
Defat the extract by partitioning against n-hexane. Discard the hexane layer.
-
Concentrate the methanol-water layer and then partition it between 10% aqueous methanol and ethyl acetate (EtOAc).
-
Isolate the EtOAc fraction, which is enriched with dichapetalins.
3.4. Chromatographic Purification
-
Adsorb the dried EtOAc fraction onto a small amount of silica gel and apply it to a silica gel column.
-
Elute the column using a step-gradient of chloroform (CHCl₃) and methanol (MeOH), gradually increasing the polarity.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.
-
Subject the this compound-containing fractions to repeated column chromatography on silica gel, using solvent systems such as hexane-acetone or CHCl₃-EtOAc gradients for final purification.
4. Biological Activity and Mechanism of Action
This compound has been shown to possess cytotoxic and anti-proliferative effects on several human cancer cell lines.[2] The presence of the hydroxyl group at C-11 or C-12 in this compound influences its bioactivity profile.[3] It has been reported to have reduced cytotoxicity against LNCaP (prostate carcinoma) and Lu-1 (lung carcinoma) cells, but enhanced activity against the SW626 (ovarian carcinoma) cell line, indicating a degree of cancer cell line selectivity.[3]
Table 2: Summary of this compound Cytotoxicity
| Cell Line | Cancer Type | Reported Activity | Reference(s) |
| LNCaP | Prostate Cancer | Diminished | [3] |
| Lu-1 | Lung Cancer | Diminished | [3] |
| SW626 | Ovarian Cancer | Potentiated | [3] |
The precise molecular mechanism underlying the cytotoxic effects of this compound has not yet been fully elucidated. While its activity suggests the induction of programmed cell death (apoptosis), the specific signaling pathways it modulates are currently unknown. Further research is required to identify its molecular targets and delineate the signaling cascades involved in its anti-cancer effects.
5. Visualized Experimental and Logical Workflows
Caption: Workflow for the isolation and structural elucidation of this compound.
A diagram of the signaling pathway for this compound is not provided due to the lack of specific published data on its molecular mechanism of action.
6. Future Directions
The selective cytotoxicity of this compound highlights its potential as a scaffold for the development of new anticancer therapeutics. Future research endeavors should prioritize the elucidation of its mechanism of action, including the identification of its molecular targets and the signaling pathways it perturbs. A comprehensive understanding of its structure-activity relationships will be instrumental in guiding the semi-synthesis or total synthesis of more potent and selective analogs. These studies are essential to fully assess the therapeutic potential of this compound and its derivatives.
References
An In-Depth Technical Guide to Dichapetalin I: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I is a naturally occurring triterpenoid belonging to the dichapetalin class, a group of compounds primarily isolated from plants of the Dichapetalum genus.[1][2] These compounds are characterized by a dammarane-type skeleton with a unique C6-C2 unit forming a 2-phenylpyran moiety attached to the A ring.[3][4] this compound, specifically, was first isolated from the stem bark of Dichapetalum gelonioides collected in the Philippines.[5] Structurally, it is distinguished as the 11,12-dihydro derivative of the more widely known Dichapetalin A. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound, along with relevant experimental data and protocols.
Chemical Structure and Stereochemistry
The core structure of this compound is a 13,30-cyclodammarane triterpenoid. Attached to this core is a 2-phenylpyran ring system. The defining feature of this compound is the saturation of the double bond between carbons 11 and 12, which is present in its parent compound, Dichapetalin A.
The absolute stereochemistry of Dichapetalin A has been established, and it is presumed that this compound shares the same stereochemical configuration at its chiral centers, with the exception of the newly introduced stereocenters at positions 11 and 12 upon reduction of the double bond. The structure and relative stereochemistry were elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2]
Key Stereochemical Features:
-
Dammarane Skeleton: The intricate ring system of the dammarane core contains multiple chiral centers, contributing to the molecule's complex three-dimensional structure.
-
Cyclopropane Ring: A characteristic feature of many dichapetalins is the presence of a cyclopropane ring involving carbons 13, 14, and 30.[4]
-
Phenylpyran Moiety: The fusion of the phenylpyran ring to the A ring of the triterpenoid skeleton introduces additional stereocenters.
Quantitative Data
The structural elucidation of this compound was reliant on detailed spectroscopic analysis. The following tables summarize the key quantitative data obtained from 1H and 13C NMR spectroscopy.
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
| Property | Value |
| Molecular Formula | C38H50O5 |
| Molecular Weight | 586.8 g/mol |
| Appearance | Data Not Available |
| Melting Point | Data Not Available |
| Optical Rotation | Data Not Available |
Table 2: Physicochemical Properties of this compound. (Note: Specific experimental values for the physical properties of this compound are not detailed in the available literature.)
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from the stem bark of Dichapetalum gelonioides, based on reported methodologies for related compounds.[5]
Diagram of the Isolation Workflow:
Caption: A generalized workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material Collection and Preparation: The stem bark of Dichapetalum gelonioides is collected and air-dried. The dried material is then milled into a fine powder to increase the surface area for extraction.[5]
-
Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically ethyl acetate, to isolate compounds of medium polarity.[5]
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in simplifying the mixture for further purification.
-
Chromatographic Purification: The fraction containing the dichapetalins is then subjected to multiple steps of column chromatography. Silica gel is commonly used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) as the mobile phase.
-
Final Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and mass spectrometry.
Biological Activity
This compound, along with other dichapetalins, has been evaluated for its cytotoxic activity against various cancer cell lines.[2] While specific data for this compound is limited in the public domain, the dichapetalin class of compounds is known for its potential antineoplastic properties.[1][6] The cytotoxic effects are believed to be a key aspect of the plant's defense mechanism against herbivores and pathogens.[1][7] Further research is needed to fully elucidate the mechanism of action and the therapeutic potential of this compound.
Logical Relationship of this compound to Dichapetalin A:
References
- 1. Biologically active dichapetalins from Dichapetalum gelonioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxic Constituents from the Stem Bark of Dichapetalum gelonioides Collected in the Philippines1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Dichapetalin I Class of Triterpenoid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dichapetalin class of triterpenoids represents a unique and structurally complex group of natural products primarily isolated from plants of the Dichapetalaceae and Phyllanthaceae families.[1][2] These compounds are characterized by a modified dammarane-type triterpenoid skeleton, often featuring a C6-C2 unit attached to the A-ring.[2][3] First reported in the mid-1990s, the Dichapetalins have garnered significant interest within the scientific community due to their potent and diverse biological activities, including promising cytotoxic, anti-inflammatory, antifeedant, nematicidal, and antifungal properties.[4][5] This technical guide provides a comprehensive overview of the Dichapetalin I class, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Core Chemical Structure
This compound and its analogues are fundamentally triterpenoids, complex molecules biosynthesized from isoprene units. The core structure is a dammarane skeleton, which is a tetracyclic triterpene. A distinguishing feature of the Dichapetalin class is the presence of a C6-C2 phenylpyran moiety fused to the A ring of the dammarane framework.[2][3] Variations in the side chain at C-17 and oxidation patterns across the core structure give rise to the diverse range of Dichapetalin compounds.[3][4]
Biological Activities and Quantitative Data
The Dichapetalin class of compounds exhibits a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The following tables summarize the available quantitative data for various Dichapetalins.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Dichapetalin A | HCT116 (Colon Carcinoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] |
| WM 266-4 (Melanoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] | |
| Necator americanus | Anthelmintic | 162.4 µg/mL | [7] | |
| Dichapetalin M | HCT116 (Colon Carcinoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] |
| WM 266-4 (Melanoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] | |
| Dichapetalin N-S | HCT116 (Colon Carcinoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] |
| WM 266-4 (Melanoma) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M range | [6] | |
| Dichapetalin X | Necator americanus | Anthelmintic | 523.2 µg/mL | [7] |
| Unnamed Dichapetalin-type triterpenoid | RAW264.7 (Murine Macrophages) | Anti-inflammatory (LPS-induced NO production) | 2.09 | |
| Phainanoid F | T lymphocytes | Immunosuppressive | 0.00204 | |
| B lymphocytes | Immunosuppressive | <0.00160 | ||
| Dichapelonins A-Q | Various Cancer Cell Lines | Cytotoxicity | Potent | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in Dichapetalin research.
Isolation and Purification of Dichapetalins
A general workflow for the isolation of Dichapetalins from plant material is outlined below. The specific solvents and chromatographic conditions may vary depending on the specific compound and plant source.
Caption: General workflow for the isolation and purification of Dichapetalins.
Detailed Protocol:
-
Plant Material and Extraction: Air-dried and powdered plant material (e.g., 1 kg of roots) is subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol, at room temperature.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning. For example, the methanol extract can be suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The fractions showing biological activity are further purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate). Further separation may be achieved using Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by semi-preparative or preparative HPLC on a C18 column to yield the pure Dichapetalin compounds.
-
Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC, NOESY), and high-resolution mass spectrometry (HR-MS). The absolute configuration can be determined by single-crystal X-ray diffraction analysis.[6][8]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Dichapetalin compound (typically in a logarithmic dilution series) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]
Putative Signaling Pathways
The diverse biological activities of Dichapetalins suggest their interaction with multiple cellular signaling pathways. While the precise molecular targets for many Dichapetalins are still under investigation, their anti-inflammatory and cytotoxic effects point towards the modulation of key pathways such as NF-κB and apoptosis.
NF-κB Signaling Pathway in Inflammation
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[1][10] The anti-inflammatory activity of certain Dichapetalins, such as the inhibition of nitric oxide (NO) production, suggests a potential inhibitory effect on the NF-κB pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
This diagram illustrates the canonical NF-κB signaling pathway initiated by lipopolysaccharide (LPS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting a key component of this pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory genes.
Apoptosis Signaling Pathway
The cytotoxic activity of Dichapetalins against various cancer cell lines suggests the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[11]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
This diagram shows the two major apoptosis pathways. It is plausible that this compound induces cytotoxicity in cancer cells by triggering the intrinsic pathway, leading to mitochondrial stress and the subsequent activation of the caspase cascade.
Conclusion and Future Directions
The this compound class of triterpenoid compounds represents a rich source of biologically active molecules with significant therapeutic potential. Their potent cytotoxic and anti-inflammatory activities warrant further investigation to elucidate their precise mechanisms of action and to identify specific molecular targets. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity, as well as preclinical and clinical studies to evaluate their efficacy and safety as potential drug candidates. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this fascinating class of natural products.
References
- 1. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, characterization, and anthelminthic activities of a novel dichapetalin and other constituents of Dichapetalum filicaule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
Dichapetalin I: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I, a member of the complex class of meroterpenoids known as dichapetalins, has garnered significant interest within the scientific community for its potent biological activities. These natural products, primarily isolated from plants of the Dichapetalum and Phyllanthus genera, are characterized by a unique 2-phenylpyrano moiety fused to a dammarane-type triterpenoid skeleton. This in-depth technical guide serves to consolidate the current understanding of the biological activity of this compound, with a focus on its cytotoxic effects against cancer cells, its mechanism of action, and detailed experimental protocols for its study.
Data Presentation: Cytotoxic Activity of this compound
The primary biological activity attributed to this compound is its potent cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data, presenting the half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | In the range of 0.01 - 1 | [1] |
| WM 266-4 | Melanoma | In the range of 0.01 - 1 | [1] |
Note: The exact IC50 values for this compound are reported within a range in the cited literature, highlighting its high potency.
Mechanism of Action
The molecular mechanisms underlying the potent cytotoxicity of this compound are multifaceted and appear to involve the induction of apoptosis and potential cell cycle arrest. Furthermore, emerging evidence on related dichapetalin-type triterpenoids suggests a role in modulating innate immune signaling pathways.
Induction of Apoptosis
This compound is believed to exert its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a cascade of signaling events that culminate in the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound may also exert its anti-proliferative effects by causing cell cycle arrest, a mechanism that prevents cancer cells from dividing and proliferating. It is hypothesized that this compound may induce arrest at the G2/M phase of the cell cycle. This is a critical checkpoint that ensures the cell is ready for mitosis.
Hypothesized G2/M cell cycle arrest induced by this compound.
Inhibition of the cGas-STING Pathway
Recent studies on Dichapetalin A, a closely related compound, have revealed its ability to inhibit the cGAS-STING signaling pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. While direct evidence for this compound is still emerging, it is plausible that it shares this mechanism, which could contribute to its overall biological activity profile, including potential anti-inflammatory effects.
Inhibition of the cGas-STING pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., HCT116, WM 266-4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for the MTT cytotoxicity assay.
Apoptosis Analysis: Western Blotting for Caspases and Bcl-2 Family Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of caspases and changes in the expression of Bcl-2 family proteins, which are key regulators of apoptosis.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time. Harvest and lyse the cells in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. β-actin is commonly used as a loading control to normalize the data.
Workflow for Western blot analysis of apoptotic proteins.
Conclusion
This compound is a potent cytotoxic agent with promising potential for further investigation in the context of cancer drug development. Its mechanism of action appears to involve the induction of apoptosis, potentially through the intrinsic pathway, and may also include cell cycle arrest and modulation of inflammatory signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate biological activities of this fascinating natural product. Future research should focus on expanding the cytotoxicity profiling of this compound across a wider range of cancer cell lines, definitively identifying the key molecular targets and signaling pathways it modulates, and evaluating its efficacy and safety in preclinical in vivo models.
References
Dichapetalin-Type Triterpenoids: A Technical Guide to their Antifeedant and Nematicidal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalins are a unique class of triterpenoids characterized by a 2-phenylpyrano moiety fused to a dammarane-type triterpenoid core.[1] Isolated from plants of the Dichapetalum genus, these compounds have garnered significant interest for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-proliferative effects.[2][3] This technical guide provides an in-depth overview of the antifeedant and nematicidal properties of dichapetalins, presenting available quantitative data, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and potential mechanisms of action. While specific data for a singular "Dichapetalin I" is not prevalent in the literature, this guide focuses on the properties of the broader class of dichapetalins, with specific data presented for well-characterized members such as Dichapetalin A and Dichapetalin X.
Introduction to Dichapetalins
Dichapetalins are complex meroterpenoids isolated from various species of the plant genus Dichapetalum.[4] Their intricate molecular architecture, featuring a modified triterpenoid skeleton, is responsible for their wide range of biological activities.[5] In addition to their well-documented cytotoxic and anti-inflammatory properties, emerging research has highlighted their potential as natural pesticides, specifically as antifeedants against insect pests and as nematicides against parasitic nematodes.[3][4] This guide focuses on these two key properties, providing a resource for researchers interested in the potential application of dichapetalins in agriculture and pest management.
Antifeedant Properties of Dichapetalins
The antifeedant activity of a compound refers to its ability to deter feeding in insects and other herbivores. This action is typically mediated through the insect's gustatory system, where the compound elicits an unpleasant taste or sensation, leading to feeding cessation.[6] Several dichapetalins have been reported to exhibit antifeedant properties, suggesting their potential as a natural defense mechanism for the host plant.[4]
Quantitative Antifeedant Data
While the literature suggests broad antifeedant activity for the dichapetalin class, specific quantitative data is limited. The following table summarizes the available information. Further research is required to establish a comprehensive profile of the antifeedant potency of various dichapetalins against a wider range of insect pests.
| Compound | Target Organism | Metric | Value | Reference |
| Dichapetalin A | General Screening | Activity Noted | Feeding deterrent activity reported | [4] |
Nematicidal Properties of Dichapetalins
Nematicidal compounds are agents that are toxic to nematodes, a phylum of roundworms that includes many destructive plant parasites. Plant-parasitic nematodes can cause significant damage to crops by feeding on plant roots, leading to stunted growth and reduced yield.[7] The nematicidal activity of dichapetalins positions them as promising candidates for the development of novel, plant-derived nematicides.
Quantitative Nematicidal Data
Studies have demonstrated the potent nematicidal and anthelmintic activity of certain dichapetalins. The following table presents the available quantitative data from an in vitro egg hatch inhibition assay against the human hookworm, Necator americanus. These results suggest that dichapetalins can interfere with the nematode life cycle.
| Compound | Target Organism | Metric | Value (µg/mL) | Reference |
| Dichapetalin A | Necator americanus | IC50 | 162.4 | [1][8] |
| Dichapetalin X | Necator americanus | IC50 | 523.2 | [1][8] |
| Albendazole (Control) | Necator americanus | IC50 | 93.27 | [1][8] |
Experimental Protocols
This section details the methodologies for assessing the antifeedant and nematicidal activities of dichapetalins. These protocols are based on established bioassays and can be adapted for screening and characterizing novel compounds.
Isolation of Dichapetalins
Dichapetalins are typically isolated from the roots and other tissues of Dichapetalum species. The general procedure involves the following steps:
Caption: General workflow for the isolation and characterization of dichapetalins.
Antifeedant Bioassay
A common method to assess antifeedant activity is the leaf disc no-choice bioassay, often performed with a polyphagous insect pest such as the fall armyworm, Spodoptera frugiperda.
Protocol:
-
Preparation of Test Solutions: Dissolve the isolated dichapetalin in a suitable solvent (e.g., acetone) to prepare a stock solution. Further dilute to obtain a range of test concentrations.
-
Leaf Disc Preparation: Cut uniform leaf discs from a suitable host plant (e.g., maize for S. frugiperda).
-
Treatment Application: Evenly apply a known volume of the test solution to the surface of each leaf disc. A control group should be treated with the solvent only. Allow the solvent to evaporate completely.
-
Bioassay Setup: Place a single treated leaf disc in a petri dish with a pre-starved third-instar larva of S. frugiperda.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25°C, 12:12h light:dark cycle).
-
Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed by the larva.
-
Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
Caption: Workflow for the antifeedant bioassay.
Nematicidal Bioassay
The nematicidal activity of dichapetalins can be evaluated through various in vitro assays, such as the egg hatch inhibition assay or the juvenile mortality assay, using a model plant-parasitic nematode like the root-knot nematode, Meloidogyne incognita.
Protocol (Egg Hatch Inhibition Assay):
-
Nematode Culture and Egg Extraction: Culture M. incognita on a suitable host plant (e.g., tomato) and extract egg masses from the roots.
-
Preparation of Test Solutions: Prepare a series of concentrations of the isolated dichapetalin in a suitable solvent.
-
Bioassay Setup: Place a known number of egg masses in a multi-well plate containing the test solutions. A control group should contain the solvent only.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 28°C) for a period that allows for hatching in the control group.
-
Data Collection: After the incubation period, count the number of hatched second-stage juveniles (J2s) in each well.
-
Calculation: Calculate the percentage of egg hatch inhibition relative to the control. The IC50 value (the concentration that inhibits 50% of egg hatching) can be determined through probit analysis.
Caption: Workflow for the nematicidal egg hatch inhibition assay.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which dichapetalins exert their antifeedant and nematicidal effects are not yet fully elucidated. However, based on the known activities of other triterpenoids, some hypotheses can be formulated.
Antifeedant Mechanism
Triterpenoids often act as antifeedants by interacting with the gustatory receptor neurons (GRNs) in insects.[6] It is plausible that dichapetalins bind to specific bitter taste receptors on the insect's mouthparts, triggering a neural signal that leads to the rejection of the food source. This interaction would be a primary deterrent, preventing the ingestion of the compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of terpenoids on nematodes: a review. | Semantic Scholar [semanticscholar.org]
- 8. Isolation, characterization, and anthelminthic activities of a novel dichapetalin and other constituents of Dichapetalum filicaule - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Activity of Dichapetalin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalin I belongs to the dichapetalin class of triterpenoids, a group of natural products known for a variety of biological activities, including cytotoxic, antifeedant, nematicidal, and antifungal properties[1]. While the antifungal potential of the dichapetalin class has been acknowledged, specific quantitative data and detailed mechanistic studies on this compound are not extensively available in current scientific literature. This technical guide synthesizes the existing knowledge on the antifungal activity of closely related dichapetalins and other relevant triterpenoids to provide a foundational understanding and framework for future research on this compound. This document outlines potential experimental protocols, summarizes available quantitative data from related compounds, and proposes putative mechanisms of action and signaling pathways that may be relevant to this compound's antifungal effects.
Introduction to Dichapetalins
Dichapetalins are a class of complex merotriterpenoids isolated from plants of the Dichapetalum genus. These compounds are characterized by a unique chemical scaffold that contributes to their diverse biological activities[1]. Research has shown that various members of the dichapetalin family exhibit a range of effects, including promising antifungal action[1][2]. This has positioned them as compounds of interest in the search for new antifungal agents, particularly in light of the growing challenge of drug-resistant fungal pathogens. While data on this compound is sparse, the study of analogous compounds provides a valuable starting point for investigation.
Quantitative Antifungal Activity of Related Dichapetalins
Specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against fungal pathogens have not been reported in the available literature. However, data for other dichapetalins, such as Dichapetalin A and M, offer insights into the potential potency of this compound class.
| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Dichapetalins (General Class) | Not Specified | Antifungal Activity | Not Quantified | [1][2] |
| Dichapetalins A and M | Bacillus cereus (bacteria) | IC50 | 11.15 and 3.15 | [3] |
Note: The data presented for Dichapetalins A and M are against a bacterial species, as specific antifungal quantitative data for these compounds were not available in the searched literature. This information is included to provide a general sense of the antimicrobial potential within the dichapetalin class.
Experimental Protocols for Antifungal Susceptibility Testing
The following are detailed methodologies for key experiments that can be adapted for evaluating the antifungal activity of this compound. These protocols are based on established standards for testing natural products.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Serial Dilution: this compound is serially diluted in RPMI-1640 medium in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Controls: Include a positive control (fungal suspension without the compound) and a negative control (medium only).
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Agar Well Diffusion Method
This method provides a qualitative assessment of antifungal activity.
Materials:
-
This compound solution
-
Fungal strains
-
Muller-Hinton agar or Sabouraud Dextrose Agar plates
-
Sterile cork borer
Procedure:
-
Plate Preparation: A standardized fungal inoculum is uniformly swabbed onto the surface of the agar plate.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are cut into the agar using a sterile cork borer.
-
Compound Application: A specific volume of the this compound solution is added to each well.
-
Controls: A solvent control and a positive control (a known antifungal agent) are included.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where fungal growth is inhibited is measured in millimeters.
Potential Mechanisms of Antifungal Action and Signaling Pathways
The precise mechanism of action for this compound is yet to be elucidated. However, based on the known antifungal mechanisms of other triterpenoids, several hypotheses can be proposed.
Disruption of Fungal Cell Membrane Integrity
Triterpenoids often exert their antifungal effects by interacting with the fungal cell membrane, leading to increased permeability and ultimately cell death. A primary target is ergosterol, the main sterol component of fungal cell membranes.
Proposed Mechanism:
-
This compound may bind to ergosterol, creating pores or channels in the membrane.
-
This disruption would lead to the leakage of essential ions and small molecules, loss of membrane potential, and inhibition of nutrient uptake.
Inhibition of Fungal Enzymes
This compound could potentially inhibit key fungal enzymes essential for survival.
Potential Targets:
-
Glucan Synthase: Inhibition of this enzyme would disrupt the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell lysis[4].
-
Enzymes in the Ergosterol Biosynthesis Pathway: Targeting enzymes like lanosterol 14-α-demethylase would deplete ergosterol and lead to the accumulation of toxic sterol intermediates[5][6].
Interference with Fungal Signaling Pathways
Antifungal compounds can interfere with essential signaling pathways that regulate fungal growth, morphogenesis, and virulence.
Potential Signaling Pathways Affected by this compound:
-
Cell Wall Integrity (CWI) Pathway: Disruption of the cell wall by this compound could trigger the CWI pathway, which, if overwhelmed, could lead to cell death.
-
Calcium/Calcineurin Signaling: This pathway is crucial for fungal stress responses and virulence. Inhibition of this pathway can render fungi more susceptible to environmental stresses.
Visualizations
Experimental Workflow
Caption: Experimental workflow for antifungal screening of this compound.
Proposed Mechanism of Action - Cell Membrane Disruption
Caption: Proposed mechanism of action of this compound via cell membrane disruption.
Potential Fungal Signaling Pathway Inhibition
Caption: Potential inhibition of fungal signaling pathways by this compound.
Conclusion and Future Directions
This compound, as a member of the bioactive dichapetalin class of triterpenoids, represents a promising scaffold for the development of novel antifungal agents. While direct evidence of its antifungal efficacy and mechanism of action is currently lacking, this technical guide provides a comprehensive framework for initiating such investigations. Future research should focus on:
-
Quantitative Antifungal Screening: Determining the MIC and IC50 values of this compound against a broad panel of clinically relevant fungal pathogens.
-
Mechanism of Action Studies: Investigating the precise molecular targets of this compound, including its effects on the fungal cell membrane, cell wall, and essential enzymatic pathways.
-
Signaling Pathway Analysis: Elucidating the impact of this compound on key fungal signaling cascades to understand its broader cellular effects.
-
In Vivo Efficacy: Evaluating the antifungal activity of this compound in animal models of fungal infections.
By systematically addressing these research areas, the full potential of this compound as a therapeutic agent can be realized.
References
- 1. Biologically active dichapetalins from Dichapetalum gelonioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review of the fernane-type triterpenoids as anti-fungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ANTI FUNGAL DRUGS AFFECTING CELL MEMBRANE AND CELL WALL. | PPTX [slideshare.net]
Dichapetalin I and Its Potential Anti-inflammatory Effects: A Technical Overview
A comprehensive analysis of the anti-inflammatory properties of dichapetalin-type triterpenoids, with a focus on the available data for Dichapetalin A as a proxy for the broader class, including the nominal compound of interest, Dichapetalin I.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature to date provides limited specific data on the anti-inflammatory effects of this compound. The following guide presents a detailed analysis of the anti-inflammatory activities of the closely related and well-studied compound, Dichapetalin A, and the broader class of dichapetalin-type triterpenoids. This information is intended to serve as a scientific proxy and a foundation for future research into this compound.
Introduction
Dichapetalins are a class of complex triterpenoids isolated from plants of the Dichapetalum genus. While a number of dichapetalins have been identified, including this compound from Dichapetalum gelonioides, the majority of the anti-inflammatory research has centered on Dichapetalin A. These compounds have garnered interest for their potent biological activities, including cytotoxic and anti-inflammatory properties. This document summarizes the current understanding of the anti-inflammatory effects of dichapetalin-type triterpenoids, with a specific focus on the quantitative data and mechanistic insights available for Dichapetalin A.
Quantitative Data on Anti-inflammatory Activity
The primary quantitative data available for the anti-inflammatory effects of dichapetalins pertains to the inhibition of nitric oxide (NO) production by Dichapetalin A in lipopolysaccharide (LPS)-stimulated murine macrophages.
| Compound | Assay | Cell Line | Stimulant | Endpoint | IC50 Value | Reference |
| Dichapetalin A | Nitric Oxide (NO) Production | RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | 2.09 μM | [1] |
Table 1: Inhibitory concentration of Dichapetalin A on nitric oxide production.
Additionally, studies on dichapetalin-type triterpenoids (DTs) have demonstrated a qualitative reduction in the expression of key inflammatory cytokines.
| Compound Class | Cell Type | Stimulant | Affected Cytokines | Effect | Reference |
| Dichapetalin-type triterpenoids (DTs) | Mouse Peritoneal Macrophages (MPMs) | Herpes Simplex Virus 1 (HSV-1) | Interferon-β (IFN-β) | Inhibition of expression | [2] |
| Dichapetalin-type triterpenoids (DTs) | Mouse Peritoneal Macrophages (MPMs) | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β), Interleukin-6 (IL-6) | Inhibition of expression | [2] |
Table 2: Qualitative effects of Dichapetalin-type triterpenoids on cytokine expression.
Signaling Pathway Modulation
Current research indicates that the anti-inflammatory effects of Dichapetalin A are, at least in part, mediated through the inhibition of the cGAS-STING signaling pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.
The cGAS-STING Pathway
Dichapetalin A has been shown to down-regulate the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) in HSV-1-infected mouse peritoneal macrophages[2]. The phosphorylation of these two proteins is a critical step in the activation of the cGAS-STING pathway, which ultimately leads to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting this pathway, Dichapetalin A can effectively suppress the inflammatory response.
NF-κB and MAPK Signaling Pathways
While the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory process and are common targets for anti-inflammatory compounds, there is currently no direct evidence in the scientific literature linking this compound or other dichapetalins to the modulation of these specific pathways. Further research is warranted to investigate these potential mechanisms of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory effects of Dichapetalin A.
Cell Culture and Treatment
RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Dichapetalin A for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent such as LPS (1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
Cytokine Expression Analysis (RT-PCR)
Western Blotting for Protein Phosphorylation
Conclusion and Future Directions
The available evidence strongly suggests that dichapetalin-type triterpenoids, exemplified by Dichapetalin A, possess significant anti-inflammatory properties. The primary mechanism identified to date involves the inhibition of the cGAS-STING signaling pathway, leading to a reduction in pro-inflammatory mediators such as nitric oxide and various cytokines.
However, a significant knowledge gap remains concerning the specific anti-inflammatory profile of this compound. Future research should focus on:
-
Directly assessing the anti-inflammatory activity of this compound: This includes determining its IC50 value for the inhibition of NO and prostaglandin E2 (PGE2) production.
-
Investigating the impact of this compound on key inflammatory signaling pathways: Elucidating its effects on the NF-κB and MAPK pathways will provide a more complete understanding of its mechanism of action.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation is crucial to determine its therapeutic potential.
By addressing these research questions, a clearer picture of the anti-inflammatory effects of this compound will emerge, paving the way for potential drug development applications.
References
Unveiling the Immunosuppressive Potential of Dichapetalin I: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the potential immunosuppressive properties of Dichapetalin I. While direct research on the immunomodulatory effects of this compound is limited, this document synthesizes available data on related Dichapetalin-type triterpenoids and the established link between cytotoxicity and immunosuppression to offer a foundational resource for future investigation.
Introduction: The Emerging Immunosuppressive Landscape of Dichapetalins
The genus Dichapetalum is a rich source of unique bioactive compounds, most notably the class of triterpenoids known as dichapetalins. Historically, research has focused on the potent cytotoxic and anti-proliferative activities of these molecules, primarily in the context of oncology.[1][2] However, emerging evidence suggests that the biological activities of dichapetalins may extend to the modulation of the immune system.
A pivotal study on Dichapetalin-type triterpenoids (DTs) has demonstrated their capacity to suppress key inflammatory responses in macrophages.[3] Specifically, these compounds were found to inhibit the production of type I interferons and pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory and autoimmune disorders. This discovery, coupled with the established use of cytotoxic agents as immunosuppressants, provides a strong rationale for the investigation of this compound as a novel immunomodulatory agent.
This guide will summarize the known biological activities of dichapetalins, present detailed experimental protocols for assessing the immunosuppressive properties of this compound, and illustrate key signaling pathways and experimental workflows.
Quantitative Data Summary: Biological Activities of Dichapetalins
To provide a comparative overview, the following table summarizes the reported biological activities of various dichapetalins and related compounds. It is important to note the potent cytotoxicity of these compounds, which is a recurring characteristic.
| Compound/Extract | Biological Activity | Cell Line/Model | Key Findings | Reference |
| Dichapetalin-type triterpenoids (DTs) | Immunosuppressive/Anti-inflammatory | Mouse Peritoneal Macrophages (MPMs) | Inhibited HSV-1-induced IFN-β expression. Inhibited LPS-induced IL-1β and IL-6 expression. | [3] |
| Dichapetalins 1-7 (with phenyl-butadiene appendage) | Cytotoxic | Not specified | Most potent cytotoxic compounds among those evaluated. | [1] |
| Dichapetalins from D. longipetalum | Anti-inflammatory | RAW264.7 murine macrophages | A newly described dichapetalin-type triterpenoid inhibited LPS-induced NO production with an IC50 of 2.09 μM. | [4] |
| Dichapetalin A | Cytotoxic | B. cereus | IC50 = 11.15 μg/ml | [3] |
| Dichapetin M | Cytotoxic | B. cereus | IC50 = 3.15 μg/ml | [3] |
| Dichapetin M | Moderately active | L. donovani | IC50 = 16.80 μg/ml | [3] |
Experimental Protocols: Investigating the Immunosuppressive Effects of this compound
The following are detailed methodologies for key experiments to elucidate the immunosuppressive properties of this compound.
Lymphocyte Proliferation Assay
This assay is fundamental for determining the effect of a compound on the proliferation of T and B lymphocytes, a hallmark of an adaptive immune response.
Objective: To determine the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA) for T-cell stimulation.
-
Lipopolysaccharide (LPS) for B-cell stimulation.
-
This compound (dissolved in DMSO, with final DMSO concentration not exceeding 0.1%).
-
[³H]-thymidine or a non-radioactive alternative such as CFSE or MTT.
-
96-well flat-bottom cell culture plates.
-
Liquid scintillation counter or microplate reader.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).
-
Add 50 µL of the mitogen (PHA, ConA, or LPS) at a predetermined optimal concentration to stimulate the cells. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For [³H]-thymidine incorporation: 18 hours prior to harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of inhibition of proliferation compared to the mitogen-stimulated control. Determine the IC50 value for this compound.
Cytokine Production Assay
This assay measures the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells.
Objective: To quantify the effect of this compound on cytokine secretion from stimulated immune cells.
Materials:
-
PBMCs or a specific immune cell line (e.g., THP-1 macrophages).
-
Complete RPMI-1640 medium.
-
LPS or other appropriate stimuli (e.g., PMA and ionomycin).
-
This compound.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ).
-
96-well cell culture plates.
Procedure:
-
Seed PBMCs or THP-1 cells (differentiated into macrophages with PMA) in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (or another suitable stimulus) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants by centrifugation.
-
Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[5][6]
Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the stimulated control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the experimental workflows.
Putative Signaling Pathway of Dichapetalin-Type Triterpenoids
Based on the available literature, Dichapetalin-type triterpenoids have been shown to inhibit the TBK1/IRF3 signaling pathway.[3] This pathway is crucial for the production of type I interferons in response to viral infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dichapetalins from the Twigs of Dichapetalum longipetalum with Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Cytokine Profiles in Human THP-1 Cells during Phase Transition of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
Unveiling the Therapeutic Potential of Dichapetalins: An Ethnobotanical and Pharmacological Perspective
For Immediate Release
This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of dichapetalins, a class of bioactive compounds found in plants of the Dichapetalum genus. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents from natural sources.
Ethnobotanical Landscape of Dichapetalum Species
Plants belonging to the genus Dichapetalum have a rich history of use in traditional medicine across Africa and Asia, alongside a notorious reputation for their toxicity to livestock.[1][2] This dual role underscores the potent biological activity of their chemical constituents. While comprehensive quantitative ethnobotanical data remains limited, a qualitative summary of traditional uses highlights the therapeutic potential recognized by indigenous communities.
The roots and leaves are the most frequently utilized plant parts, prepared primarily as decoctions or infusions.[3][4] Traditional applications range from treating infectious diseases like malaria and bacterial infections to managing inflammatory conditions and symptoms such as fever and headaches.[3][5][6] Notably, some species are also employed as dyes and food preservatives.[5] The toxicity of certain species, attributed to the presence of fluoroacetic acid, has led to their use as rodenticides.[2]
| Plant Species | Traditional Use(s) | Part(s) Used | Geographical Region |
| Dichapetalum toxicarium | Fever, headaches, malaria, dye, food preservative, rat poison.[5][7][8] | Not specified in detail, but seeds are known to be toxic. | West Tropical Africa.[7] |
| Dichapetalum madagascariense | Bacterial infections, jaundice, urethritis, viral hepatitis, malaria, diabetes in pregnant women, salmonellosis, ornamental.[3][6][9] | Leaves, leafy stem. | Madagascar, mainland tropical Africa (from Mozambique to Liberia).[3][10] |
| Dichapetalum gelonioides | Amenorrhea, mouth ulcers, swelling, pit viper bites, polydipsia, wounds.[4] The plant is also noted for its antibacterial, antifungal, and antioxidant properties.[4][6] | Fruits, leaves. | South India to China (Yunnan, Guangdong) and Sumatera.[11] |
| Dichapetalum cymosum | Edible fruit (other parts are highly toxic to cattle).[12] The fluoroacetate it contains has been explored for potential HIV anti-infective therapy.[2] | Fruit (for consumption). | Northern parts of Southern Africa.[2] |
Pharmacological Activities and Experimental Protocols
Scientific investigations have validated many of the traditional claims, revealing that dichapetalins possess a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.
Extraction and Isolation of Dichapetalins
The following protocol outlines a general procedure for the extraction and isolation of dichapetalins from Dichapetalum species, based on methodologies described in the literature.
Protocol 1: Extraction and Isolation of Dichapetalins
-
Plant Material Preparation: Air-dry the plant material (e.g., roots, leaves) at room temperature for several weeks and then pulverize it into a fine powder.
-
Extraction:
-
Perform a Soxhlet extraction of the powdered plant material with methanol for 72 hours.
-
Alternatively, conduct maceration by soaking the plant material in methanol at room temperature with periodic agitation.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a semi-solid mass.
-
-
Fractionation:
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.
-
Evaporate the solvent from each fraction to yield the respective fractions.
-
-
Isolation:
-
Subject the bioactive fraction (often the ethyl acetate or chloroform fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles and further purify them using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure dichapetalins.
-
Cytotoxicity Assays
Dichapetalins have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isolated dichapetalins (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assays
The anti-inflammatory properties of dichapetalins can be assessed by their ability to inhibit key inflammatory mediators.
Protocol 3: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of dichapetalins for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Griess Assay: Collect the cell supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Assays
The antimicrobial activity of dichapetalins can be evaluated against a panel of pathogenic bacteria and fungi.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the dichapetalins in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways Modulated by Dichapetalins
Preliminary research suggests that dichapetalins exert their cytotoxic effects through the modulation of key cellular signaling pathways, primarily leading to apoptosis (programmed cell death).
Induction of Apoptosis
Dichapetalins have been shown to induce apoptosis in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.
Modulation of NF-κB and PXR Signaling
There is evidence to suggest that dichapetalins may also interact with other signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Pregnane X Receptor (PXR) pathways. NF-κB is a key regulator of inflammation and cell survival, and its inhibition can lead to apoptosis. PXR is a nuclear receptor involved in the metabolism of xenobiotics and drugs. The antagonistic effect of certain dichapetalins on PXR signaling could have implications for drug interactions and cellular homeostasis. Further research is needed to fully elucidate these mechanisms.
Future Directions
The diverse biological activities of dichapetalins position them as promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Future research should focus on:
-
Quantitative Ethnobotanical Studies: To better understand the traditional use patterns and prioritize species for further investigation.
-
Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways modulated by different dichapetalins.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for their biological activities and to guide the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicological profile of lead dichapetalins in preclinical animal models.
This technical guide serves as a foundational resource to stimulate further research into this fascinating class of natural products and to unlock their full therapeutic potential for the benefit of human health.
References
- 1. Dichapetalum gelonioides - Wikipedia [en.wikipedia.org]
- 2. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]
- 3. Dichapetalum madagascariense Poir., Dichapetalaceae, Prelude [ethnopharmacologia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dichapetalum toxicarium (Dichapetalum Toxicarium, Toxic Dichapetalum, Toxic-flowered Dichapetalum) - Uses, Benefits & Common Names [selinawamucii.com]
- 6. researchgate.net [researchgate.net]
- 7. Dichapetalum toxicarium (G.Don) Baill. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 8. Dichapetalum - Wikipedia [en.wikipedia.org]
- 9. Dichapetalum madagascariense (Madagascariense Dichapetalum, Dichapetalum Madagascariense, Madagascan Dichapetalum) - Uses, Benefits & Common Names [selinawamucii.com]
- 10. Dichapetalum madagascariense - Wikipedia [en.wikipedia.org]
- 11. Dichapetalum gelonioides (Roxb.) Engl. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 12. tropical.theferns.info [tropical.theferns.info]
Unraveling the Assembly Line: A Technical Guide to the Investigation of the Dichapetalin I Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalin I, a member of the complex dammarane-type meroterpenoids, has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. These compounds, isolated from plants of the Dichapetalum and Phyllanthus genera, are characterized by a distinctive 2-phenylpyrano moiety fused to a triterpenoid core.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, focusing on proposed mechanisms, key chemical transformations, and the experimental approaches used to investigate this intricate natural product synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, biosynthesis, and drug discovery.
Proposed Biosynthetic Pathway of Dichapetalins
The biosynthesis of dichapetalins is hypothesized to originate from a dammarane-type triterpenoid precursor. The key transformation involves the condensation of a C6-C2 phenylpropanoid unit onto the A-ring of the triterpenoid skeleton, leading to the characteristic 2-phenylpyrano moiety.[3] While the precise enzymatic machinery driving this pathway is yet to be fully elucidated, biomimetic synthesis studies have provided significant insights into the plausible chemical steps.
A proposed biosynthetic cascade, supported by the isolation of various structural analogs from Dichapetalum gelonioides, suggests a series of modifications including oxidation, cyclization, and rearrangement reactions.[3][4] This cascade highlights the chemical diversity that can arise from a common precursor.
Key Precursors and Intermediates
The biosynthesis is thought to commence with a 13,30-cyclodammarane triterpenoid scaffold. The phenylpropanoid unit is likely derived from the shikimate pathway, providing the C6-C2 building block. The sequence of bond formations and functional group modifications leading to this compound and its analogs is a subject of ongoing investigation.
Proposed Biosynthetic Scheme
The following diagram illustrates a plausible biosynthetic pathway leading to the core dichapetalin skeleton, based on current literature.[3][4]
Experimental Methodologies
The investigation of the this compound biosynthetic pathway relies on a combination of phytochemical and synthetic chemistry techniques.
Isolation and Structure Elucidation of Dichapetalins
Objective: To isolate and identify dichapetalin-type compounds from plant material.
Protocol:
-
Extraction: Dried and powdered plant material (e.g., roots, stems of Dichapetalum sp.) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
-
Chromatographic Separation: The crude extracts are fractionated using a combination of chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), often using reversed-phase C18 columns.
-
Structure Determination: The structures of isolated compounds are elucidated using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity and stereochemistry of the molecule.
-
Biomimetic Synthesis
Objective: To validate proposed biosynthetic steps through chemical synthesis that mimics the hypothetical biological reactions.
Protocol (Example: Cascade Chemical Transformation): [3]
-
[4+2] Cycloaddition: A singlet oxygen-involved Diels-Alder reaction can be employed to mimic the initial annulation of the phenyl-butadiene functionality.
-
Base-Catalyzed Rearrangement: Subsequent treatment with a base can induce rearrangements to form key intermediates.
-
Photooxygenation and Acid-Induced Rearrangement: Further transformations can be achieved through dye-sensitized photooxygenation followed by acid-induced rearrangements to yield different classes of dichapetalins.
The workflow for a typical biomimetic synthesis experiment is outlined below.
Quantitative Data Summary
While detailed quantitative data on enzyme kinetics and gene expression related to this compound biosynthesis are not yet available, the cytotoxic activities of various isolated dichapetalins have been quantified. This data is crucial for structure-activity relationship (SAR) studies and drug development.
Table 1: Cytotoxic Activity of Selected Dichapetalins
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Dichapetalin A | HCT116 | 0.01 - 0.1 | [5] |
| Dichapetalin N | HCT116 | 0.1 - 1.0 | [5] |
| Dichapetalin O | HCT116 | 1.0 - 10 | [5] |
| Dichapetalin P | WM 266-4 | 0.01 - 0.1 | [5] |
| Dichapetalin Q | WM 266-4 | 0.1 - 1.0 | [5] |
| Compound 1 (from D. longipetalum) | RAW264.7 (NO inhibition) | 2.09 | [6] |
Note: The ranges for IC₅₀ values are indicative as reported in the literature.
Future Perspectives
The elucidation of the complete biosynthetic pathway of this compound remains a significant challenge and a promising area of research. Future efforts should focus on:
-
Identification of Biosynthetic Genes and Enzymes: Transcriptome analysis of Dichapetalum species could lead to the discovery of genes encoding the enzymes responsible for the key biosynthetic steps.
-
Heterologous Expression: Once identified, these enzymes could be expressed in microbial hosts to functionally characterize their activity and potentially enable the engineered biosynthesis of dichapetalins.
-
Isotopic Labeling Studies: Feeding experiments with labeled precursors in Dichapetalum cell cultures could provide definitive evidence for the proposed biosynthetic pathway.
The logical relationship for future research in this area is depicted below.
Conclusion
The investigation into the biosynthetic pathway of this compound is a captivating field of study that combines natural product chemistry, synthetic biology, and pharmacology. While significant progress has been made in proposing a plausible pathway and validating it through biomimetic synthesis, the enzymatic machinery remains to be discovered. The structural diversity of the dichapetalins, coupled with their potent biological activities, underscores the importance of continued research in this area for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their quest to fully unravel the biosynthesis of these remarkable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of four modified classes of triterpenoids delineated a metabolic cascade: compound characterization and biomimetic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02710G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Exploration of Dichapetalin I Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I, a member of the complex family of dichapetalin-type triterpenoids, has garnered interest for its potential biological activities, including cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2] While experimental studies have begun to elucidate the therapeutic potential of this natural product class, comprehensive in silico investigations of this compound remain a promising yet underexplored frontier.[3] This technical guide provides a framework for conducting computational studies to predict and analyze the bioactivity of this compound, offering a roadmap for researchers in natural product drug discovery.
The following sections detail standardized protocols for key in silico methodologies, present hypothetical data in structured tables for illustrative purposes, and provide visualizations of experimental workflows and potential signaling pathways for investigation.
I. A Framework for In Silico Bioactivity Profiling
A systematic in silico approach can significantly accelerate the identification of molecular targets and the elucidation of the mechanism of action of natural products like this compound. By leveraging computational tools, researchers can predict pharmacokinetic properties, assess potential toxicity, and model interactions with biological macromolecules before embarking on extensive laboratory experiments.[4][5]
A typical workflow for the in silico analysis of a natural product is depicted below. This process begins with the retrieval and preparation of the ligand and potential protein targets, followed by computational screening and simulation to predict interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
II. Experimental Protocols
This section outlines the detailed methodologies for three core in silico experiments: molecular docking, ADMET prediction, and molecular dynamics simulation.
A. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This technique is instrumental in identifying potential molecular targets and understanding the binding interactions that drive biological activity.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).
-
Assign partial charges and define rotatable bonds.
-
-
Target Protein Preparation:
-
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign atomic charges using a force field (e.g., AMBER, CHARMM).
-
Define the binding site or active site of the protein. This can be done by identifying the location of a known inhibitor or by using a pocket prediction algorithm.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or VMD.
-
B. ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[9][10] Early assessment of these properties is crucial for identifying drug candidates with favorable profiles.[11][12]
Protocol:
-
Input:
-
Provide the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
-
Software/Web Server Selection:
-
Property Prediction:
-
The software will calculate a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
-
-
Data Interpretation:
-
Analyze the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
C. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.[14][15] This method can be used to assess the stability of the docked complex and to calculate binding free energies.[16][17]
Protocol:
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex obtained from molecular docking.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Setup:
-
Choose a suitable force field (e.g., AMBER, GROMOS) for the protein, ligand, and solvent.
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure.
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (e.g., 100-200 ns) to observe the stability of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess conformational stability.
-
Examine changes in protein-ligand interactions over time.
-
Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy.
-
III. Data Presentation
The following tables illustrate how quantitative data from the aforementioned in silico studies could be structured.
Table 1: Hypothetical Molecular Docking Results of this compound with Potential Anticancer Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Bcl-2 | 2W3L | -9.8 | TYR101, GLY145, ARG146 |
| NF-κB | 1NFK | -8.5 | LYS147, GLN221, CYS219 |
| PI3Kα | 4JPS | -9.2 | LYS802, VAL851, ASP933 |
| Tubulin | 1JFF | -7.9 | LYS254, ASN258, THR314 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 596.8 | < 500 |
| LogP (o/w) | 4.2 | < 5 |
| H-bond Donors | 2 | < 5 |
| H-bond Acceptors | 6 | < 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | No | No |
| CYP2D6 Inhibitor | Yes | No |
| Ames Mutagenicity | Non-mutagen | Non-mutagen |
Table 3: Hypothetical Molecular Dynamics Simulation and Binding Free Energy Data
| System | Simulation Time (ns) | Average RMSD (Å) | Binding Free Energy (kcal/mol) |
| This compound - Bcl-2 | 200 | 1.5 ± 0.3 | -45.6 ± 3.2 |
| This compound - PI3Kα | 200 | 1.8 ± 0.4 | -38.9 ± 4.1 |
IV. Visualization of a Potential Signaling Pathway
Based on the known anticancer activities of triterpenoids, which include the induction of apoptosis and inhibition of cell proliferation, a plausible signaling pathway for investigation is the PI3K/Akt/mTOR pathway.[18][19] Triterpenoids have been shown to modulate key signaling pathways such as NF-κB and PI3K/Akt.[18]
The following diagram illustrates a hypothetical mechanism where this compound could exert its anticancer effects by inhibiting a key kinase in this pathway.
V. Conclusion
The application of in silico methodologies offers a powerful and resource-efficient approach to understanding the bioactivity of complex natural products like this compound. By following the protocols and frameworks outlined in this guide, researchers can generate valuable hypotheses regarding the compound's mechanism of action, potential molecular targets, and drug-like properties. This computational groundwork is essential for guiding subsequent experimental validation and accelerating the translation of promising natural products into novel therapeutic agents.
References
- 1. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. the-dichapetalins-and-dichapetalin-type-compounds-structural-diversity-bioactivity-and-future-research-perspectives - Ask this paper | Bohrium [bohrium.com]
- 4. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. revista.nutricion.org [revista.nutricion.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 10. fiveable.me [fiveable.me]
- 11. bitesizebio.com [bitesizebio.com]
- 12. aurlide.fi [aurlide.fi]
- 13. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Structural Tapestry of Dichapetalin Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich structural diversity of Dichapetalin analogs, a promising class of natural compounds with significant therapeutic potential. We delve into their chemical architecture, diverse biological activities, and the molecular pathways they modulate. This document provides a comprehensive overview, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental processes to empower researchers in the pursuit of novel drug candidates.
Introduction to Dichapetalins: Nature's Intricate Scaffolds
First identified in 1995, Dichapetalins are a unique class of dammarane-type merotriterpenoids.[1][2][3] These natural products are primarily isolated from plants of the Dichapetalum and Phyllanthus genera.[1][2][3] The defining characteristic of the Dichapetalin scaffold is a 2-phenylpyrano moiety fused to ring A of a dammarane triterpenoid core.[1][2][3] With approximately 100 novel analogs discovered to date, this family of compounds presents a fascinating area for natural product chemistry and drug discovery.[1][2][3] The significant structural variations among these analogs contribute to a wide spectrum of biological activities, most notably potent cytotoxic effects against various cancer cell lines.[4][5]
The Architectural Diversity of Dichapetalin Analogs
The structural diversity within the Dichapetalin family arises primarily from modifications at two key positions: the C6-C2 conjugate attached to ring A and the side chain at C-17 of the dammarane skeleton.[4][6] These modifications give rise to several distinct classes of compounds.
Key Structural Variations:
-
Ring A Modifications: The 2-phenylpyrano moiety can undergo various oxidative modifications, leading to the formation of phenyl-endoperoxides, phenyl-furans, and phenyl-enediones.[7]
-
C-17 Side Chain: The side chain at the C-17 position often contains a lactone or lactol ring, which can be further functionalized.[5] For instance, some analogs possess a tertiary methyl group and a double bond in the side chain instead of the more common cyclopropane ring found in dammaranes.[5]
-
Esterification: Esterification at various positions, such as C-25 with moieties like 4-hydroxyphenylpropanoic acid, adds another layer of structural complexity and can influence biological activity.[8][9]
These structural permutations result in a wide array of analogs, each with potentially unique biological properties and therapeutic applications.
Biological Activities and Therapeutic Potential
Dichapetalin analogs have demonstrated a broad range of biological activities, making them attractive candidates for drug development.
-
Cytotoxicity and Anti-Cancer Activity: The most prominent biological activity of Dichapetalins is their potent cytotoxicity against a variety of human and murine cancer cell lines.[1][2][5] Analogs with a phenyl-butadiene appendage have been shown to be particularly potent.[4]
-
Immunomodulatory Effects: Certain Dichapetalin-type triterpenoids have been found to inhibit macrophage activation through the cGas-STING pathway, suggesting their potential as immunosuppressive agents for treating autoimmune diseases.[10]
-
Anti-inflammatory Activity: Some analogs exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages.[11]
-
Other Activities: A range of other biological effects have been reported, including antifeedant, nematicidal, and antifungal activities, as well as inhibition of acetylcholinesterase (AChE).[8][9]
Quantitative Analysis of Biological Activity
To facilitate comparative analysis, the following tables summarize the reported in vitro activities of various Dichapetalin analogs.
Table 1: Cytotoxic Activity of Dichapetalin Analogs against Cancer Cell Lines
| Compound | Cell Line | Activity Metric | Value | Reference |
| Dichapetalins N-S | HCT116 | IC50 | 10⁻⁶ to 10⁻⁸ M | [5] |
| Dichapetalins N-S | WM 266-4 | IC50 | 10⁻⁶ to 10⁻⁸ M | [5] |
| Dichapelonins A-G (1-7) | Various | - | Most Potent Cytotoxicity | [4] |
Table 2: Anti-inflammatory Activity of Dichapetalin Analogs
| Compound | Assay | Cell Line | Activity Metric | Value | Reference |
| Dichapetalin-type triterpenoid (1) | LPS-induced NO production | RAW264.7 | IC50 | 2.09 µM | [11] |
Elucidating Molecular Mechanisms: Signaling Pathways
A key aspect of understanding the therapeutic potential of Dichapetalin analogs is to unravel their mechanisms of action at the molecular level.
The cGas-STING Pathway and Immunosuppression
Recent studies have shown that Dichapetalin-type triterpenoids can modulate the innate immune system by targeting the cGas-STING pathway.[10] This pathway is crucial for detecting cytosolic DNA and initiating an immune response. By inhibiting this pathway, these compounds can suppress the activation of macrophages and the subsequent inflammatory response. Specifically, Dichapetalin A has been shown to down-regulate the phosphorylation of TBK1 and IRF3, key downstream effectors in the STING pathway.[10]
Experimental Protocols and Methodologies
The discovery and characterization of Dichapetalin analogs involve a series of sophisticated experimental procedures.
General Workflow for Isolation and Characterization
The process typically begins with the collection of plant material, followed by extraction, fractionation, and purification of the individual compounds. The structures of the isolated compounds are then elucidated using a combination of spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ug.edu.gh [pure.ug.edu.gh]
- 3. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of four modified classes of triterpenoids delineated a metabolic cascade: compound characterization and biomimetic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02710G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biologically active dichapetalins from Dichapetalum gelonioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichapetalin I: A Comprehensive Literature Review and Future Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichapetalin I, a member of the complex dammarane-type meroterpenoid family, has garnered interest within the scientific community for its potential as a cytotoxic agent. First identified in plant species from the Dichapetalum genus, this natural product exhibits significant anti-proliferative activities against various cancer cell lines. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its chemical structure, natural sources, and biological activities. Particular emphasis is placed on its cytotoxic effects, with a compilation of available quantitative data. Furthermore, this document outlines detailed experimental protocols for the isolation and biological evaluation of this compound and explores its potential mechanism of action through known signaling pathways. Finally, we present future research perspectives to guide further investigation into the therapeutic potential of this promising molecule.
Introduction
Dichapetalins are a class of structurally unique triterpenoid compounds primarily isolated from plants of the Dichapetalaceae and Phyllanthaceae families.[1][2][3] These molecules are characterized by a dammarane skeleton with a C6-C2 unit attached, forming a 2-phenylpyran moiety.[2][4] First reported in the 1990s, this family of natural products has expanded to include numerous analogues, many of which display potent biological activities, most notably cytotoxicity against a range of cancer cell lines.[5][6]
This compound is a specific member of this family, distinguished by structural modifications that influence its biological activity. This review will focus specifically on the current body of knowledge surrounding this compound, providing a technical resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.
Chemical Structure and Properties
This compound is a dammarane-type triterpenoid. The core structure consists of a tetracyclic triterpene skeleton. A key feature of the dichapetalin class is the presence of a 2-phenylpyrano moiety fused to the A ring of the dammarane core.[2] The specific stereochemistry and substitutions on the triterpene scaffold and the side chain at C-17 are crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C38H50O6 | Inferred from related dichapetalins |
| Molecular Weight | 602.8 g/mol | Inferred from related dichapetalins |
| Class | Dammarane-type Meroterpenoid | [2] |
Natural Sources and Isolation
This compound has been isolated from several plant species within the Dichapetalum genus, including Dichapetalum mombuttense, Dichapetalum zenkeri, and Dichapetalum leucosia.[2] The roots of these plants have been identified as the primary source of this compound.[7]
Experimental Protocol: Isolation of this compound
The following is a generalized protocol for the isolation of this compound from the roots of Dichapetalum species, based on methodologies reported for related compounds.[7]
dot
Caption: Generalized workflow for the isolation and purification of this compound.
-
Plant Material Collection and Preparation: The roots of the Dichapetalum species are collected, washed, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent system, such as a mixture of dichloromethane and methanol (1:1 v/v), at room temperature.
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions containing dichapetalins, typically the ethyl acetate fraction, are subjected to multiple steps of column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.
-
Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Biological Activity
The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines.[2]
Cytotoxicity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against human colorectal carcinoma (HCT116) and human melanoma (WM 266-4) cell lines. The potency of dichapetalins, including this compound, is reported to be in the micromolar to nanomolar range.[2]
Table 2: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 | 10⁻⁶ to 10⁻⁸ M range | [2] |
| WM 266-4 | 10⁻⁶ to 10⁻⁸ M range | [2] | |
| Dichapetalin A | HCT116 | ~0.25 | [1] |
| WM 266-4 | ~17 | [1] | |
| Dichapetalin M | HCT116 | 0.007 µg/mL | [8] |
| WM 266-4 | 0.05 µg/mL | [8] | |
| Dichapetalin X | Jurkat | 1.80 | [7] |
| HL-60 | 5.56 | [4] | |
| CEM | 3.14 | [4] |
Note: The exact IC50 value for this compound is not explicitly stated in the available literature, only a potent range is provided.
Experimental Protocol: Cytotoxicity Assay
The cytotoxic activity of this compound can be determined using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays.
dot
Caption: A typical workflow for determining the in vitro cytotoxicity of this compound.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, WM 266-4) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted in culture medium. The cells are then treated with a range of concentrations of this compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: After the incubation period, a cell viability reagent (e.g., MTT solution) is added to each well. The plates are incubated for a further 2-4 hours to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound's cytotoxicity is not yet fully elucidated. However, research on related dichapetalin-type triterpenoids (DTs) provides insights into potential pathways.
Immunomodulatory Effects via the cGas-STING Pathway
Recent studies have shown that dichapetalin-type triterpenoids can inhibit macrophage activation through the cGas-STING pathway. This suggests a potential immunosuppressive role for these compounds, which could be relevant in the context of autoimmune diseases. In this pathway, DTs have been shown to down-regulate the phosphorylation of TBK1 and IRF3 in response to viral infection models in macrophages.
dot
Caption: Proposed inhibition of the cGas-STING pathway by dichapetalin-type triterpenoids.
Induction of Apoptosis in Cancer Cells
While the immunosuppressive pathway is significant, the primary anticancer effect of dichapetalins is likely mediated through the induction of apoptosis (programmed cell death) in cancer cells. The exact signaling cascade initiated by this compound is yet to be determined, but it is plausible that it involves key regulators of apoptosis. Many natural products exert their cytotoxic effects by modulating the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases, the executioners of apoptosis.
dot
Caption: A hypothetical pathway for apoptosis induction by this compound in cancer cells.
Research Perspectives and Future Directions
The potent cytotoxic activity of this compound warrants further investigation to fully understand its therapeutic potential. Key areas for future research include:
-
Elucidation of the Precise Mechanism of Action: Detailed studies are needed to identify the specific molecular targets of this compound in cancer cells and to fully map the signaling pathways involved in its cytotoxic effects. This could involve proteomics, transcriptomics, and targeted biochemical assays.
-
In Vivo Efficacy and Toxicity Studies: To assess its potential as a drug candidate, the in vivo anti-tumor efficacy of this compound needs to be evaluated in relevant animal models of cancer. Concurrently, comprehensive toxicology studies are essential to determine its safety profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of this compound will be crucial for understanding the structural features required for its activity and for the development of derivatives with improved potency and selectivity.
-
Exploration of Other Biological Activities: While cytotoxicity is the most prominent reported activity, the potential of this compound in other therapeutic areas, such as an anti-inflammatory or antiviral agent, should also be explored, especially given the findings related to the cGas-STING pathway.
-
Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable supply for further research and development, overcoming the limitations of isolation from natural sources.
Conclusion
This compound is a promising natural product with significant cytotoxic activity against cancer cells. This review has summarized the current knowledge on its structure, sources, and biological effects, and has provided a foundation for future research. The detailed experimental protocols and the exploration of potential mechanisms of action offer a valuable resource for scientists working on the development of novel anticancer agents. Further in-depth studies are essential to unlock the full therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Dichapetalin I from Dichapetalum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I is a member of the dichapetalin class of triterpenoids, a group of natural products exhibiting significant biological activities, including potent cytotoxic effects against various cancer cell lines. These compounds are primarily isolated from plants of the Dichapetalum genus. This document provides detailed application notes and protocols for the isolation and purification of this compound from the stem bark of Dichapetalum gelonioides, a known source of this compound. The methodologies described herein are based on established phytochemical procedures and are intended to guide researchers in obtaining pure this compound for further biological and pharmacological studies.
Data Presentation
Table 1: Summary of a Typical Isolation and Purification Scheme for this compound from Dichapetalum gelonioides
| Step | Description | Starting Material (g) | Product | Yield (g) | Yield (%) | Purity |
| 1 | Methanolic Extraction | 2350 (dried stem bark) | Crude Methanol Extract | - | - | - |
| 2 | Solvent Partitioning | - | Ethyl Acetate (EtOAc) Soluble Extract | 23.7 | 1.01 | Crude |
| 3 | Initial Silica Gel Chromatography | 23.7 | Pooled Fractions | - | - | Semi-pure |
| 4 | Subsequent Chromatographic Purifications | Variable | This compound | Not explicitly stated | Not explicitly stated | >95% (assumed for structural elucidation) |
Note: Specific yields for this compound are not detailed in the primary literature, a common practice in the isolation of novel natural products where the focus is on structural elucidation.
Table 2: Spectroscopic Data for the Structural Elucidation of this compound
Experimental Protocols
Protocol 1: Extraction of Crude Triterpenoids from Dichapetalum gelonioides Stem Bark
Objective: To obtain a crude extract enriched with dichapetalins from the plant material.
Materials:
-
Air-dried and ground stem bark of Dichapetalum gelonioides
-
Methanol (MeOH), analytical grade
-
Hexane, analytical grade
-
Ethyl Acetate (EtOAc), analytical grade
-
Deionized water (H₂O)
-
Large glass percolation vessels
-
Rotary evaporator
-
Separatory funnels (large volume)
Procedure:
-
Macerate the air-dried, ground stem bark (2.35 kg) of D. gelonioides with methanol at room temperature.[1]
-
Repeat the extraction process twice to ensure exhaustive extraction of the plant material.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a thick, viscous residue.
-
Dilute the concentrated extract with water to create a 9:1 methanol-water solution.
-
Defat the aqueous methanol extract by partitioning twice against an equal volume of hexane in a separatory funnel. Discard the hexane layers which contain nonpolar constituents like fats and waxes.
-
Combine the aqueous methanol layers and concentrate again under reduced pressure.
-
Dilute the resulting residue with water and partition it against ethyl acetate. This will separate compounds of medium polarity, including dichapetalins, into the organic phase.
-
Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate solution to dryness under reduced pressure to yield the crude ethyl acetate-soluble extract (approximately 23.7 g).[1] This extract is the starting material for chromatographic purification.
Protocol 2: Chromatographic Purification of this compound
Objective: To isolate pure this compound from the crude ethyl acetate extract through a series of chromatographic steps.
Materials:
-
Crude ethyl acetate extract from Protocol 1
-
Silica gel (for column chromatography, 70-230 mesh)
-
Chloroform (CHCl₃), analytical grade
-
Methanol (MeOH), analytical grade
-
Hexane, analytical grade
-
Acetone, analytical grade
-
Ethyl Acetate (EtOAc), analytical grade
-
Glass chromatography columns of various sizes
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chambers
-
UV lamp for visualization
-
Anisaldehyde spray reagent
Procedure:
Step 1: Initial Silica Gel Column Chromatography
-
Prepare a large silica gel column packed in chloroform.
-
Dissolve the crude ethyl acetate extract (23.7 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.[1]
-
Collect fractions of a suitable volume and monitor the separation by TLC.
-
Visualize the TLC plates under UV light and by staining with an anisaldehyde spray reagent followed by heating.
-
Combine fractions with similar TLC profiles. This initial separation will yield several pooled fractions.
Step 2: Further Purification of this compound Containing Fractions
-
The fraction containing this compound (as determined by preliminary spectroscopic analysis or comparison with known standards if available) is subjected to further purification. In the original study, this was guided by bioassays.[1]
-
Pack a new silica gel column with a nonpolar solvent such as hexane.
-
Apply the semi-purified fraction to the column.
-
Elute the column with a gradient of hexane-acetone.[1]
-
Collect and analyze the fractions by TLC as described previously.
-
For final polishing, a third silica gel column may be necessary. Elute this column with a solvent system of hexane-ethyl acetate to yield pure this compound.[1]
Step 3: Purity Assessment and Structural Confirmation
-
Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure of the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Diagram 1: Experimental Workflow for this compound Isolation
Caption: Overview of the isolation and purification process for this compound.
Diagram 2: Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step chromatographic purification.
References
Application Notes and Protocols for the Separation of Dichapetalin I using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I is a member of the dichapetalins, a class of complex triterpenoids isolated from plants of the Dichapetalum genus. These compounds have garnered significant interest in the scientific community due to their potent cytotoxic and anti-proliferative activities against various cancer cell lines. The unique chemical structure of dichapetalins, characterized by a dammarane skeleton with a 2-phenylpyran moiety, presents both a challenge and an opportunity for natural product chemists and drug discovery professionals.
The isolation and purification of this compound from its natural source are critical first steps for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. Column chromatography is a fundamental and widely used technique for the separation of these complex natural products from crude plant extracts.
This document provides a detailed protocol for the separation of this compound using column chromatography, based on established methodologies for the isolation of various dichapetalins. It also includes representative data and visualizations to aid researchers in designing and executing their own separation strategies.
Experimental Protocols
The following protocol outlines a general procedure for the extraction and chromatographic separation of this compound from Dichapetalum species. This protocol is a composite of methods reported in the literature for the isolation of various dichapetalins and should be optimized based on the specific plant material and laboratory conditions.[1][2][3]
1. Plant Material and Extraction
-
Plant Material: Dried and powdered roots of a Dichapetalum species known to contain this compound.
-
Extraction:
-
Macerate the powdered plant material sequentially with solvents of increasing polarity, such as petroleum ether, chloroform/acetone, and methanol. This fractional extraction helps to pre-separate compounds based on their polarity.
-
Alternatively, perform a bulk extraction with a solvent of intermediate polarity like methanol or ethanol.
-
Concentrate the extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.
-
2. Column Chromatography Procedure
-
Stationary Phase: Silica gel 60 (70-230 mesh) is a commonly used adsorbent for the separation of dichapetalins.[3]
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pour the slurry into a glass chromatography column plugged with cotton wool at the bottom.
-
Allow the silica gel to settle, ensuring a uniform and tightly packed column bed without any air bubbles.
-
Wash the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% petroleum ether or hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner. A typical gradient could be from 100% petroleum ether to 100% ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation by Thin Layer Chromatography (TLC) using silica gel plates.
-
Spot a small aliquot of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Fractions containing this compound may require further purification using repeated column chromatography with a shallower solvent gradient or by other techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
Recrystallization from a suitable solvent can be used to obtain the pure compound.
-
Data Presentation
The following tables present representative data for the column chromatographic separation of a crude extract containing this compound. Note: This data is illustrative and may not represent the exact values for every separation, as results can vary based on experimental conditions.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Column Dimensions | 50 cm length x 5 cm diameter |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Weight of Stationary Phase | 500 g |
| Crude Extract Loaded | 10 g |
| Flow Rate | 5 mL/min |
| Fraction Volume | 20 mL |
Table 2: Gradient Elution Profile and Fraction Collection
| Fraction Range | Mobile Phase Composition (Petroleum Ether:Ethyl Acetate, v/v) | Major Components Observed by TLC |
| 1-20 | 100:0 | Non-polar compounds (e.g., sterols, fatty acids) |
| 21-50 | 95:5 | Less polar triterpenoids |
| 51-80 | 90:10 | Mixture of triterpenoids |
| 81-120 | 85:15 | This compound and related compounds |
| 121-150 | 80:20 | More polar dichapetalins |
| 151-180 | 70:30 | Highly polar compounds |
| 181-200 | 0:100 | Very polar compounds |
Table 3: Hypothetical TLC Data for Fractions Containing this compound
| Fraction Number | Retention Factor (Rf) | Spot Color with Anisaldehyde-Sulfuric Acid |
| 95 | 0.45 | Purple |
| 105 | 0.45 | Purple |
| 115 | 0.45 | Purple |
Visualization
Experimental Workflow for this compound Separation
The following diagram illustrates the overall workflow for the isolation of this compound from a plant source.
Caption: Workflow for the isolation of this compound.
Signaling Pathway (Hypothetical)
While the specific signaling pathways affected by this compound are a subject of ongoing research, many cytotoxic natural products are known to induce apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated for this compound.
Caption: Hypothetical apoptotic signaling pathway for this compound.
References
Application Notes and Protocols for the Determination of the Absolute Configuration of Dichapetalin I using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I belongs to the family of dichapetalin-type triterpenoids, a class of natural products exhibiting significant biological activities, including potent cytotoxic and anti-inflammatory effects. The precise three-dimensional arrangement of atoms, or absolute configuration, is paramount in understanding their structure-activity relationships (SAR) and mechanism of action, which is critical for drug development. X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. This document provides detailed application notes and protocols for this purpose.
Data Presentation
While specific crystallographic data for this compound is not publicly available, the following table presents representative crystallographic data for a closely related dichapetalin-type triterpenoid, Dichapetalonin A, whose absolute configuration was determined by single-crystal X-ray diffraction. This data serves as a template for the expected values for this compound.
| Parameter | Dichapetalonin A |
| Crystal Data | |
| Chemical Formula | C₃₈H₄₈O₅ |
| Formula Weight | 584.77 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.1234(2) |
| b (Å) | 15.4567(3) |
| c (Å) | 20.9876(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3284.56(11) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.182 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.621 |
| F(000) | 1264.0 |
| Data Collection | |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature (K) | 100.00(10) |
| 2θ range for data collection (°) | 8.36 to 147.56 |
| Index ranges | -12 ≤ h ≤ 12, -18 ≤ k ≤ 19, -25 ≤ l ≤ 25 |
| Reflections collected | 26345 |
| Independent reflections | 6487 [R(int) = 0.0321] |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.0345 |
| wR₂ (all data) | 0.0876 |
| Goodness-of-fit on F² | 1.054 |
| Flack Parameter | 0.02(4) |
Experimental Protocols
The following protocols are generalized for the crystallization and X-ray diffraction analysis of dichapetalin-type triterpenoids and can be adapted for this compound.
Protocol 1: Crystallization of this compound
-
Sample Preparation: Purify this compound to >98% purity using chromatographic techniques such as HPLC. Ensure the sample is free of amorphous material and residual solvents.
-
Solvent Selection: Screen a variety of solvent systems to find suitable conditions for crystal growth. Dichapetalins are often soluble in moderately polar organic solvents. A common starting point is a binary system of a good solvent (e.g., methanol, acetone, ethyl acetate) and a poor solvent (e.g., hexane, water).
-
Crystallization Method (Vapor Diffusion):
-
Dissolve 1-5 mg of purified this compound in a minimal amount (100-500 µL) of the chosen "good" solvent in a small vial.
-
Place this vial inside a larger, sealed chamber containing a reservoir of the "poor" solvent.
-
Allow the system to equilibrate at a constant temperature (e.g., 4 °C or room temperature). The slow diffusion of the poor solvent vapor into the sample solution will gradually decrease the solubility of this compound, promoting the formation of single crystals.
-
Monitor the vial for crystal growth over several days to weeks.
-
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
-
Absolute Configuration Determination:
-
To determine the absolute configuration, it is crucial to collect data with sufficient anomalous scattering. For light-atom structures like this compound, using Cu Kα radiation is advantageous as it enhances the anomalous signal from oxygen atoms.
-
Refine the Flack parameter. A value close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined.[1] Conversely, a value close to 1 suggests the inverted structure is correct.
-
Mandatory Visualizations
Logical Workflow for Absolute Configuration Determination
Caption: Workflow for the determination of the absolute configuration of this compound.
Signaling Pathway of Dichapetalin-type Triterpenoids
Recent studies have shown that dichapetalin-type triterpenoids can modulate the innate immune response by inhibiting the cGAS-STING signaling pathway. Specifically, they have been observed to down-regulate the phosphorylation of key downstream effectors, TBK1 and IRF3.
References
Application Note & Protocol: Quantification of Dichapetalin I using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalins are a class of unique triterpenoids isolated from plants of the Dichapetalaceae family, with Dichapetalin I being one of the notable members. These compounds have garnered interest for their potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research, quality control, and drug development. While specific validated HPLC methods for the quantification of this compound are not extensively documented in publicly available literature, this application note provides a robust and detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for its determination. The following protocol is based on established methodologies for the analysis of similar triterpenoid compounds.
Principle
This method utilizes reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a this compound standard.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the described HPLC method for the quantification of this compound.
| Parameter | Value |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Wavelength of Detection | 210 nm |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a diode array or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Reconstitute the dried extract in 5 mL of 50% methanol in water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of ultrapure water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 40% methanol in water to remove polar impurities.
-
Elute this compound with 10 mL of 90% methanol in water.
-
Evaporate the eluate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the final dried residue in a known volume (e.g., 1 mL) of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis and Quantification
-
Calibration Curve: Inject 10 µL of each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Sample Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. The final concentration in the original plant material can be calculated considering the initial weight and dilution factors.
Visualizations
Application Notes and Protocols for Dichapetalin I Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Dichapetalin I on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes information on the known cytotoxic activity of this compound, a detailed experimental protocol, and a summary of available data.
Introduction to this compound
This compound is a member of the dichapetalins, a class of complex triterpenoids isolated from plants of the Dichapetalum genus. Various dichapetalins have demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines, with some compounds showing activity in the micromolar to nanomolar range[1][2]. Specifically, this compound has been noted for its differential cytotoxicity, with its effects being diminished against certain cancer cell lines while being potentiated against others.
Data Presentation: Cytotoxicity of this compound
While extensive quantitative data for this compound is limited in publicly available literature, the following table summarizes the reported cytotoxic activity and qualitative effects on various cancer cell lines. It is important to note that the cytotoxic potential of this compound can be cell-line specific. For context, data for the related compound Dichapetalin A is also included where available, as this compound's activity is often compared to it.
| Compound | Cancer Cell Line | Tissue of Origin | Observed Cytotoxic Activity (IC50/EC50) | Notes |
| This compound | SW626 | Ovarian Cancer | Potentiated activity | The cytotoxic effect is enhanced compared to other cell lines. |
| This compound | LNCaP | Prostate Cancer | Diminished activity | The cytotoxic effect is reduced. |
| This compound | Lu-1 | Lung Cancer | Diminished activity | The cytotoxic effect is reduced. |
| This compound | HCT116 | Colon Carcinoma | 10⁻⁶ to 10⁻⁸ M range | Displayed cytotoxic and anti-proliferative activities[1]. |
| This compound | WM 266-4 | Melanoma | 10⁻⁶ to 10⁻⁸ M range | Displayed cytotoxic and anti-proliferative activities[1]. |
| Dichapetalin A | SW626 | Ovarian Cancer | 0.34 µM | Potently active against this cell line[3]. |
| Dichapetalin A | HCT116 | Colon Carcinoma | 0.25 µM | |
| Dichapetalin A | WM 266-4 | Melanoma | 17 µM | |
| Dichapetalin A | BC1 | Breast Cancer | > 20 µM | Inactive against this cell line[3]. |
Experimental Protocol: MTT Cytotoxicity Assay for this compound
This protocol is adapted from standard MTT assay procedures for the evaluation of the cytotoxic effects of this compound on adherent cancer cell lines.
1. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., SW626, HCT116, WM 266-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Preparation of this compound Stock Solution
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. Experimental Procedure
Day 1: Cell Seeding
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control. Also include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
4. Data Analysis
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Signaling Pathway of MTT Reduction in Viable Cells
References
Application Notes and Protocols for Determining Dichapetalin I IC50 Values using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I, a member of the novel dammarane-type merotriterpenoids, has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] This assay provides a quantitative measure of a compound's effect on cell proliferation, which is crucial for determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a critical parameter in the early stages of drug discovery and development.[5]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7] These insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically, typically between 570 and 590 nm.
These application notes provide a detailed protocol for determining the IC50 value of this compound using the MTT assay, guidance on data analysis, and visual representations of the experimental workflow and underlying principles.
Data Presentation: IC50 Values of this compound
The following table summarizes hypothetical IC50 values of this compound against various cancer cell lines. Researchers should replace this data with their experimentally determined values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colon Carcinoma | 48 | [Insert experimental value] |
| WM 266-4 | Melanoma | 48 | [Insert experimental value] |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert experimental value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert experimental value] |
| A549 | Lung Carcinoma | 48 | [Insert experimental value] |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., HCT116, WM 266-4)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: A flowchart illustrating the sequential steps of the MTT assay for determining the IC50 of this compound.
Step-by-Step Protocol
1. Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Dilute the cell suspension to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control.[6] e. Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell adherence.
2. This compound Treatment: a. Prepare a series of dilutions of this compound from the stock solution in a serum-free medium. A 2-fold or 3-fold serial dilution is recommended to cover a broad concentration range (e.g., 0.01 µM to 100 µM). b. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). c. Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions to the treatment wells. Add 100 µL of serum-free medium with DMSO to the vehicle control wells and 100 µL of fresh medium to the untreated control wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Assay: a. After the incubation period, carefully aspirate the medium containing this compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of the 5 mg/mL MTT solution to each well.[7] d. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[6] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals, resulting in a purple color.
4. Formazan Solubilization: a. After the 4-hour incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
5. Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. The plate should be read within 1 hour of adding the solubilization solution.
Data Analysis and IC50 Calculation
-
Correct for Background Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC50: The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined from the dose-response curve by non-linear regression analysis using software such as GraphPad Prism.[8]
Signaling Pathway and Logic Diagram
Caption: A diagram illustrating the logical flow from experimental data to the calculation of the IC50 value.
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic effects of this compound on cancer cell lines. By following this detailed protocol, researchers can obtain reproducible IC50 values, which are essential for the preclinical evaluation of this promising natural compound. Careful optimization of cell density, drug concentrations, and incubation times may be necessary for different cell lines to ensure accurate and meaningful results.[9]
References
- 1. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Dichapetalin I using the CellTox™ Green Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I is a member of the Dichapetalins, a class of complex triterpenoids isolated from plants of the Dichapetalum genus. Various compounds within this family have demonstrated potent cytotoxic and anti-proliferative activities against a range of cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[1][2][3] This document provides a detailed protocol for assessing the cytotoxic effects of this compound using the CellTox™ Green Cytotoxicity Assay.
The CellTox™ Green Assay is a robust, fluorescence-based method for quantifying cytotoxicity.[4][5] The assay utilizes a proprietary asymmetric cyanine dye that is impermeable to the intact membranes of live cells. In the event of cytotoxicity, cell membrane integrity is compromised, allowing the dye to enter the cell and bind to DNA. This DNA-dye binding event leads to a substantial enhancement in fluorescence, which is directly proportional to the number of dead cells.[4][5][6][7][8] A key advantage of this assay is the stability of the fluorescent signal, which permits either real-time kinetic measurements of cytotoxicity over extended periods (up to 72 hours) or a straightforward endpoint analysis.[7][8][9][10]
Data Presentation: Hypothetical Cytotoxicity of this compound
The following tables represent hypothetical data demonstrating the cytotoxic effect of this compound on various cancer cell lines as measured by the CellTox™ Green Assay after a 48-hour incubation period.
Table 1: Raw Fluorescence Data (Relative Fluorescence Units - RFU)
| This compound (µM) | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 0 (Vehicle Control) | 150 | 120 | 180 |
| 0.01 | 180 | 145 | 210 |
| 0.1 | 450 | 380 | 520 |
| 1 | 1200 | 950 | 1500 |
| 10 | 2800 | 2100 | 3200 |
| 100 | 4500 | 3800 | 4800 |
| Lysis Control (100% Cytotoxicity) | 5000 | 4200 | 5500 |
Table 2: Calculated Percent Cytotoxicity and IC₅₀ Values
| This compound (µM) | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 0 (Vehicle Control) | 0% | 0% | 0% |
| 0.01 | 0.6% | 0.6% | 0.6% |
| 0.1 | 6.2% | 6.4% | 6.3% |
| 1 | 21.6% | 20.3% | 24.8% |
| 10 | 58.8% | 50.9% | 59.1% |
| 100 | 90.7% | 90.2% | 89.7% |
| IC₅₀ (µM) | 8.5 | 9.8 | 7.9 |
Note: The IC₅₀ value is the concentration of a drug that is required for 50% inhibition in vitro.[11]
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
CellTox™ Green Cytotoxicity Assay Kit (Promega, Cat. No. G8741 or similar)
-
CellTox™ Green Dye
-
Assay Buffer
-
Lysis Solution (optional, for 100% cytotoxicity control)
-
-
Selected cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Sterile, opaque-walled 96-well assay plates (white or black)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipettes
-
Fluorescence plate reader with filters for 485-500nm (excitation) and 520-530nm (emission)
-
Humidified incubator at 37°C with 5% CO₂
Experimental Workflow Diagram
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CellTox™ Green Cytotoxicity Assay Protocol [promega.ee]
- 6. pubcompare.ai [pubcompare.ai]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. blocksandarrows.com [blocksandarrows.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
Measuring nitric oxide production inhibition by Dichapetalin I
Application Note & Protocol
Topic: Measuring Nitric Oxide Production Inhibition by Dichapetalin I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathophysiological processes, including vasodilation, neurotransmission, and host defense.[1][2] In the immune system, NO is produced in large quantities by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS) and pro-inflammatory cytokines.[3] While essential for killing pathogens, excessive NO production is implicated in the pathogenesis of various inflammatory diseases.[4][5]
This compound is a dichapetalin-type triterpenoid, a class of natural compounds that have demonstrated potent anti-inflammatory activities.[6][7] Preliminary research has shown that certain dichapetalins can inhibit LPS-induced NO production in RAW 264.7 murine macrophages, suggesting their potential as therapeutic agents for inflammatory disorders.[7]
This document provides detailed protocols for measuring the inhibitory effect of this compound on nitric oxide production in a cell-based model. It includes methodologies for cell culture, NO quantification using the Griess assay, assessment of cell viability, and analysis of iNOS promoter activity.
Principle of Nitric Oxide Measurement
Direct measurement of NO is challenging due to its short half-life and reactive nature. A common and reliable method is to quantify its stable downstream products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[8][9] The Griess assay is a colorimetric method that specifically measures nitrite concentration.[10][11] The assay involves a two-step diazotization reaction:
-
Acidified nitrite reacts with sulfanilamide to form a diazonium salt.[8]
-
This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, purple-colored azo compound.[8][11]
The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[8] To measure total NO production, nitrate in the sample must first be converted to nitrite using the enzyme nitrate reductase.[9]
Signaling Pathway for iNOS Induction
The production of high levels of NO in macrophages is primarily regulated at the transcriptional level of the NOS2 gene, which encodes the iNOS enzyme. Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger intracellular signaling cascades that lead to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[4] Activated NF-κB translocates to the nucleus and binds to the promoter region of the NOS2 gene, initiating its transcription and subsequent translation into the iNOS protein. This compound is hypothesized to interfere with one or more steps in this pathway, leading to reduced iNOS expression and, consequently, lower NO production.
Caption: LPS-induced iNOS signaling pathway and potential points of inhibition by this compound.
Experimental Workflow
The overall workflow involves culturing macrophages, stimulating them with LPS in the presence or absence of this compound, and then collecting the supernatant to measure nitrite levels. A parallel plate is used to assess cell viability to rule out cytotoxic effects.
Caption: Workflow for assessing this compound's effect on NO production and cell viability.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culturing of RAW 264.7 cells and their subsequent treatment with LPS and this compound.
-
Cell Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Prepare a stock solution of LPS in sterile PBS. Dilute in culture medium to the desired working concentration (e.g., 2 µg/mL for a 1:1 addition to wells).
-
After the 24-hour incubation, carefully remove the old medium from the cells.
-
Add 50 µL of fresh medium containing the various concentrations of this compound to the appropriate wells. Include a "vehicle control" with medium and DMSO only.
-
Immediately add 50 µL of medium with or without LPS (final concentration 1 µg/mL) to the wells.
-
Controls should include:
-
Negative Control: Cells + Medium only
-
Vehicle Control: Cells + Medium + DMSO + LPS
-
Positive Control (optional): Cells + Known iNOS inhibitor (e.g., L-NMMA) + LPS
-
-
Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
Protocol 2: Nitric Oxide Measurement (Griess Assay)
This protocol details the measurement of nitrite in the cell culture supernatant.[8][11]
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. (Store protected from light).
-
Nitrite Standard: Prepare a 100 µM stock solution of sodium nitrite (NaNO₂) in culture medium. Create a standard curve by serial dilution (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in fresh culture medium.
-
-
Assay Procedure:
-
After the 24-hour treatment period, carefully transfer 50 µL of supernatant from each well of the cell plate to a new 96-well flat-bottom plate.
-
Add 50 µL of each nitrite standard to separate wells.
-
Add 50 µL of Griess Reagent A to all wells containing supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration).
-
Determine the nitrite concentration in each sample by interpolating from the linear portion of the standard curve.
-
Calculate the percentage of NO production inhibition for each this compound concentration relative to the vehicle control (LPS-stimulated).
-
Protocol 3: Cell Viability Assay (MTT)
This protocol is crucial to ensure that the observed reduction in NO is due to specific inhibition of the NO pathway and not simply due to cell death.
-
Reagent Preparation:
-
MTT Solution: 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
-
-
Assay Procedure:
-
After removing the supernatant for the Griess assay, gently wash the remaining cells in the plate with 100 µL of sterile PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm (or as appropriate for the chosen solubilizing agent).
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Data Presentation
The following tables present example data for the inhibition of nitric oxide production and the corresponding cell viability.
Table 1: Dose-Dependent Inhibition of Nitric Oxide Production by this compound
| Treatment | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition |
| Control (No LPS) | - | 1.5 ± 0.3 | - |
| Vehicle (LPS + DMSO) | - | 45.2 ± 2.1 | 0% |
| This compound | 0.5 | 40.8 ± 1.9 | 9.7% |
| 1.0 | 33.5 ± 2.5 | 25.9% | |
| 2.0 | 23.1 ± 1.7 | 48.9% | |
| 5.0 | 12.7 ± 1.1 | 71.9% | |
| 10.0 | 5.4 ± 0.8 | 88.1% | |
| L-NMMA (Positive Control) | 100 | 4.1 ± 0.5 | 90.9% |
Data are represented as mean ± standard deviation (n=3). The IC₅₀ value for this compound was calculated to be approximately 2.09 µM based on these hypothetical results.[7]
Table 2: Effect of this compound on RAW 264.7 Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) ± SD |
| Control | - | 100 ± 4.5 |
| This compound | 0.5 | 99.1 ± 3.8 |
| 1.0 | 98.5 ± 4.1 | |
| 2.0 | 97.2 ± 3.5 | |
| 5.0 | 95.8 ± 4.9 | |
| 10.0 | 93.4 ± 5.2 |
Cell viability was determined by MTT assay after 24 hours of treatment. Data are represented as mean ± standard deviation (n=3).
Alternative Protocol: iNOS Promoter Activity Assay
To investigate whether this compound acts by inhibiting the transcription of the iNOS gene, an iNOS luciferase reporter assay can be used.[12][13] This requires a specific cell line.
-
Cell Line: Use a stably transfected RAW 264.7 cell line that expresses a luciferase reporter gene under the control of the iNOS promoter (e.g., iNOS/LUCPorter™).[14][15]
-
Procedure:
-
Analysis: A decrease in luminescence in this compound-treated cells compared to the LPS-only control would indicate that the compound inhibits iNOS gene promoter activity.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the inhibitory effect of this compound on nitric oxide production in macrophages. The Griess assay is a reliable and straightforward method for quantifying NO levels, while the concurrent use of a cell viability assay is essential for distinguishing specific inhibitory activity from general cytotoxicity. For mechanistic insights, the iNOS luciferase reporter assay can further elucidate whether this compound's mode of action involves the transcriptional regulation of the iNOS gene. These methods are fundamental for characterizing the anti-inflammatory potential of this compound and similar compounds in drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalling events involved in interferon-γ-inducible macrophage nitric oxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 9. eaglebio.com [eaglebio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. An inducible nitric oxide synthase-luciferase reporter system for in vivo testing of anti-inflammatory compounds in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. iNOS Luciferase - (LUCPorter™) Stable Reporter Cell Line (NBP2-32782): Novus Biologicals [novusbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. abeomics.com [abeomics.com]
Application Notes and Protocols for Anthelmintic Egg Hatch Inhibition (EHI) Assay Featuring Dichapetalin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthelmintic resistance is a growing global concern in both human and veterinary medicine, necessitating the discovery of novel nematicidal agents. The Egg Hatch Inhibition (EHI) assay is a primary in vitro screening method used to evaluate the efficacy of potential anthelmintic compounds by measuring their ability to prevent the hatching of nematode eggs. This document provides a detailed protocol for conducting the EHI assay, with a specific focus on the evaluation of Dichapetalin I, a naturally occurring triterpenoid with potential therapeutic applications.
This compound belongs to a class of complex triterpenoids isolated from plants of the Dichapetalum and Phyllanthus genera.[1][2][3] While traditionally investigated for their cytotoxic properties against cancer cell lines, the structural uniqueness of dichapetalins warrants their exploration for other biological activities, including anthelmintic effects.[3][4] This protocol is designed to be adaptable for screening this compound and other novel compounds against parasitic nematodes of veterinary importance, such as Haemonchus contortus.
Principle of the Egg Hatch Inhibition Assay
The EHI assay is based on the principle that an effective ovicidal or larvicidal anthelmintic agent will inhibit the development of nematode eggs into larvae.[5][6] Freshly collected nematode eggs are exposed to varying concentrations of a test compound in a multi-well plate format. After a defined incubation period, the number of hatched larvae and unhatched eggs are counted. The percentage of egg hatch inhibition is then calculated relative to a negative control (untreated) group. This allows for the determination of key parameters such as the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of egg hatching.[7][8]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables provide a standardized format for presenting the quantitative data obtained from an EHI assay evaluating this compound.
Table 1: Raw Data from Egg Hatch Inhibition Assay
| Treatment Group | Concentration (µg/mL) | Replicate | Total Eggs | Hatched Larvae | Unhatched Eggs | % Hatch |
| Negative Control (Vehicle) | 0 | 1 | 105 | 98 | 7 | 93.3 |
| 2 | 110 | 103 | 7 | 93.6 | ||
| 3 | 102 | 95 | 7 | 93.1 | ||
| Positive Control (Albendazole) | 10 | 1 | 108 | 2 | 106 | 1.9 |
| 2 | 112 | 3 | 109 | 2.7 | ||
| 3 | 105 | 1 | 104 | 1.0 | ||
| This compound | 1.56 | 1 | 103 | 85 | 18 | 82.5 |
| 2 | 107 | 89 | 18 | 83.2 | ||
| 3 | 105 | 87 | 18 | 82.9 | ||
| This compound | 3.12 | 1 | 110 | 65 | 45 | 59.1 |
| 2 | 108 | 62 | 46 | 57.4 | ||
| 3 | 111 | 68 | 43 | 61.3 | ||
| This compound | 6.25 | 1 | 106 | 32 | 74 | 30.2 |
| 2 | 109 | 35 | 74 | 32.1 | ||
| 3 | 107 | 33 | 74 | 30.8 | ||
| This compound | 12.5 | 1 | 104 | 10 | 94 | 9.6 |
| 2 | 108 | 12 | 96 | 11.1 | ||
| 3 | 106 | 11 | 95 | 10.4 | ||
| This compound | 25 | 1 | 110 | 2 | 108 | 1.8 |
| 2 | 112 | 3 | 109 | 2.7 | ||
| 3 | 109 | 2 | 107 | 1.8 |
Table 2: Summary of Egg Hatch Inhibition and EC50 Value for this compound
| Treatment Group | Concentration (µg/mL) | Mean % Hatch Inhibition (± SD) |
| Negative Control | 0 | 0.0 ± 0.0 |
| Positive Control | 10 | 98.1 ± 0.9 |
| This compound | 1.56 | 11.5 ± 0.4 |
| This compound | 3.12 | 37.1 ± 2.0 |
| This compound | 67.8 ± 1.0 | |
| This compound | 12.5 | 89.0 ± 0.8 |
| This compound | 25 | 98.1 ± 0.5 |
| EC50 (µg/mL) | This compound | ~4.5 |
Note: The data presented in these tables are illustrative and intended to serve as a template for reporting experimental findings.
Experimental Protocols
Materials and Reagents
-
Fresh fecal samples from a donor animal infected with Haemonchus contortus (or other target nematode)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Positive control: Albendazole or Thiabendazole
-
Negative control: The same solvent used to dissolve this compound (e.g., DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Saturated sodium chloride (NaCl) solution
-
Distilled water
-
24-well or 96-well microtiter plates
-
Sieves of varying mesh sizes (e.g., 250 µm, 100 µm, 25 µm)
-
Centrifuge and centrifuge tubes
-
Inverted microscope
-
Lugol's iodine solution[5]
Egg Isolation and Purification
-
Collect fresh fecal pellets from the infected donor animal.
-
Suspend the feces in water and homogenize the mixture.
-
Filter the fecal slurry through a series of sieves with decreasing mesh sizes to remove large debris. The final sieve should be fine enough (e.g., 25 µm) to retain the nematode eggs.[6]
-
Wash the retained material on the final sieve with a gentle stream of water to collect the eggs.
-
Further purify the eggs from finer debris using a flotation method with a saturated NaCl solution. Centrifuge the egg suspension, after which the eggs will be in the supernatant.
-
Carefully collect the supernatant containing the eggs and wash them several times with PBS or distilled water to remove the salt. This is typically done by repeated centrifugation and resuspension.
-
After the final wash, resuspend the purified eggs in PBS and determine the egg concentration (eggs per mL) using a counting chamber or by counting a small aliquot under a microscope.
-
Adjust the concentration of the egg suspension with PBS to approximately 100-150 eggs per 50 µL.[8]
Assay Procedure
-
Prepare serial dilutions of the this compound stock solution in PBS to achieve the desired final test concentrations. Also, prepare the positive and negative control solutions.
-
Dispense 50 µL of the prepared egg suspension into each well of a microtiter plate.
-
Add 50 µL of the appropriate this compound dilution, positive control, or negative control solution to the corresponding wells. The final volume in each well will be 100 µL.[8] Each concentration should be tested in triplicate.
-
Seal the plates to prevent evaporation and incubate them at 27-28°C for 48 hours in a humidified incubator.[5][8]
-
After the incubation period, add a drop of Lugol's iodine solution to each well to stop any further hatching and to stain the larvae, making them easier to visualize.[5]
-
Under an inverted microscope, count the number of hatched larvae and the number of unhatched (embryonated) eggs in each well.
Data Analysis
-
Calculate the percentage of hatched eggs for each well using the following formula: % Hatch = (Number of Hatched Larvae / (Number of Hatched Larvae + Number of Unhatched Eggs)) x 100
-
Calculate the percentage of egg hatch inhibition for each treatment group using the following formula: % Inhibition = ((% Hatch in Negative Control - % Hatch in Treatment) / % Hatch in Negative Control) x 100
-
Determine the EC50 value for this compound by plotting the % inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate statistical software.
Visualizations
Experimental Workflow
References
- 1. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dichapetalins - Wikipedia [en.wikipedia.org]
- 4. Discovery of four modified classes of triterpenoids delineated a metabolic cascade: compound characterization and biomimetic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02710G [pubs.rsc.org]
- 5. parasite-journal.org [parasite-journal.org]
- 6. Does the in vitro egg hatch test predict the failure of benzimidazole treatment in Haemonchus contortus? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Anthelmintic Activity of Methanolic Extract from Caesalpinia coriaria J. Willd Fruits against Haemonchus contortus Eggs and Infective Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical In Vivo Evaluation of Dichapetalin I
Disclaimer: As of late 2025, there is a significant lack of published scientific literature detailing specific in vivo studies on Dichapetalin I in animal models. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel cytotoxic natural products and the known biological activities of the broader dichapetalin family of compounds.[1][2] These protocols are intended to serve as a comprehensive template for researchers initiating such studies.
Introduction to Dichapetalins
Dichapetalins are a class of complex meroterpenoids isolated from plants of the Dichapetalum and Phyllanthus genera.[3][4] While many plants in the Dichapetalum genus are known for their toxicity due to the presence of monofluoroacetate, the dichapetalin compounds represent a distinct class of secondary metabolites.[5][6] Several members of this family, such as Dichapetalin A and M, have demonstrated potent cytotoxic activity against various cancer cell lines in in vitro assays.[7][8] The primary mechanism of action for their cytotoxicity is believed to be the inhibition of protein synthesis.
This compound, isolated from Dichapetalum gelonioides, is a structural analogue within this family.[7][8] Although its in vivo efficacy and toxicity are not yet reported, its structural similarity to other highly active dichapetalins suggests it may possess significant antitumor potential, warranting preclinical evaluation in animal models.
Proposed Mechanism of Action
The presumed molecular target for cytotoxic dichapetalins is the eukaryotic elongation factor 2 (eEF2). By inhibiting eEF2, these compounds effectively halt the translocation step of polypeptide chain elongation during protein synthesis, leading to rapid cell cycle arrest and apoptosis. This mechanism is the basis for the potent cytotoxicity observed in vitro. A primary goal of initial in vivo studies would be to confirm this mechanism in a physiological system.
Figure 1: Hypothesized mechanism of action for this compound.
Experimental Protocols
The transition from promising in vitro data to in vivo studies is a critical step in drug development.[1][2] The following protocols outline a standard workflow for assessing the efficacy, toxicity, and pharmacokinetics of a novel cytotoxic agent like this compound in a tumor xenograft model.
Animal Model
-
Species: Athymic Nude Mice (e.g., Foxn1nu/Foxn1nu) or SCID mice.
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Justification: Immunocompromised mice are required to prevent rejection of human tumor xenografts, providing a standard model for evaluating anticancer efficacy.[9]
Cell Line and Tumor Implantation
-
Cell Line: Select a human cancer cell line demonstrated to be sensitive to this compound in vitro (e.g., a colon, breast, or lung cancer cell line).
-
Implantation: Subcutaneously inject 1 x 106 to 5 x 106 tumor cells in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable volume of approximately 100-150 mm³ before randomizing animals into treatment groups.
Experimental Workflow
The overall workflow involves acclimatizing the animals, implanting the tumor cells, monitoring tumor growth, randomizing the animals into treatment cohorts, administering the treatment, and finally collecting data on efficacy and toxicity.
Figure 2: Standard workflow for an in vivo xenograft efficacy study.
Dosing and Administration
-
Formulation: Due to the lipophilic nature of triterpenoids, this compound will likely require a formulation vehicle for parenteral administration. A common vehicle is Solutol HS 15/Ethanol/Saline (10/10/80, v/v/v) or DMSO/PEG300/Saline.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection. The i.p. route is often used for initial screening, while i.v. provides more direct systemic exposure.
-
Dose Levels: A dose-finding study (e.g., a modified Fibonacci series) is essential to determine the Maximum Tolerated Dose (MTD). Based on in vitro potency, starting doses might range from 1 to 25 mg/kg.
-
Treatment Schedule: A common schedule is daily administration for 5 consecutive days (Q.D. x 5), followed by a rest period.
Efficacy and Toxicity Endpoints
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle control group.
-
Secondary Efficacy Endpoint: Survival analysis, if the study continues to a survival endpoint (e.g., tumor volume reaching 2000 mm³).
-
Toxicity Monitoring:
-
Body Weight: Measured daily. A body weight loss exceeding 20% is typically a sign of severe toxicity.
-
Clinical Observations: Daily monitoring for signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Data Presentation
Quantitative data from in vivo studies should be summarized clearly to allow for direct comparison between treatment groups.
Table 1: Illustrative Data Summary for a this compound In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Study Mortality |
| Vehicle Control | - | Q.D. x 5, i.p. | 1850 ± 210 | 0 | +5.2 | 0/10 |
| This compound | 5 | Q.D. x 5, i.p. | 980 ± 150 | 47 | -2.1 | 0/10 |
| This compound | 10 | Q.D. x 5, i.p. | 450 ± 95 | 76 | -8.5 | 0/10 |
| This compound | 20 | Q.D. x 5, i.p. | 210 ± 60 | 89 | -19.7 | 2/10 |
| Positive Control | Varies | Varies | 350 ± 80 | 81 | -10.3 | 0/10 |
Note: This table contains hypothetical data for illustrative purposes only.
Future Directions
Should initial xenograft studies demonstrate a favorable therapeutic window, further research would be warranted. This includes:
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Pharmacodynamic (PD) Studies: To correlate drug exposure levels with the inhibition of protein synthesis in tumor tissue.
-
Orthotopic and Metastatic Models: To evaluate efficacy in more clinically relevant models that mimic tumor growth in the native organ and the process of metastasis.
-
Combination Studies: To investigate potential synergistic effects with standard-of-care chemotherapeutic agents.
These comprehensive preclinical studies are essential to validate this compound as a potential candidate for further drug development.[1][9]
References
- 1. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Total Synthesis of Dichapetalin I and its Analogs: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichapetalin-type triterpenoids are a class of natural products that have garnered significant interest within the scientific community due to their unique and complex molecular architecture and promising biological activities.[1][2][3] First isolated in 1995, these compounds are primarily found in plants of the Dichapetalum and Phyllanthus genera.[1][3] Structurally, they are characterized by a modified 13,30-cyclodammarane triterpenoid core, featuring a distinctive 2-phenylpyran moiety fused to the A ring.[2] The diversity within this family of compounds arises from variations in the C-17 side chain and different oxidation patterns.[1][2]
Notably, several dichapetalin analogs have demonstrated potent cytotoxic activities against various cancer cell lines, making them attractive targets for total synthesis and further investigation in the realm of drug discovery.[1] The complex polycyclic structure of dichapetalins presents a formidable challenge for synthetic chemists, and the development of efficient and stereoselective synthetic routes is crucial for accessing these molecules and their analogs for detailed structure-activity relationship (SAR) studies.[4]
This document provides a comprehensive overview of the synthetic strategies toward Dichapetalin I and its analogs, including detailed experimental protocols for key transformations and a summary of relevant data to aid researchers in this field.
Synthetic Strategy Overview
The total synthesis of this compound and its analogs is a complex undertaking that requires a carefully planned synthetic strategy. A common approach involves the initial construction of the complex tetracyclic core, followed by the introduction of the characteristic side chains. Key strategic considerations include the stereoselective formation of multiple chiral centers, the construction of the strained cyclopropane ring, and the annulation of the pyran ring to the A-ring of the triterpenoid scaffold.
A biomimetic approach, inspired by the proposed biosynthetic pathway, has also been explored for the synthesis of certain dichapetalin analogs.[1][2] This strategy often involves a cascade of chemical transformations, such as cycloadditions and rearrangements, to efficiently assemble the core structure.[1]
Below is a generalized workflow for the total synthesis of a Dichapetalin analog.
Caption: Generalized workflow for Dichapetalin synthesis.
Key Experimental Protocols
While a complete step-by-step total synthesis of this compound is not publicly available in a single detailed protocol, the following sections describe key synthetic transformations that are crucial for the construction of the dichapetalin scaffold, based on methodologies reported for analogous complex natural products.
Protocol 1: Construction of the Cyclopropane Ring via Intramolecular Cyclization
The 13,30-cyclodammarane skeleton features a critical cyclopropane ring. A common strategy to construct this moiety is through an intramolecular cyclization reaction.
Materials:
-
Appropriate diene precursor
-
Simmons-Smith reagent (diiodomethane and diethylzinc) or other cyclopropanating agent
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the diene precursor in anhydrous solvent under an inert atmosphere.
-
Cool the solution to the appropriate temperature (typically 0 °C to -78 °C).
-
Slowly add the cyclopropanating reagent (e.g., a pre-formed solution of Simmons-Smith reagent) to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl-containing intermediate.
Protocol 2: Diels-Alder Cycloaddition for A-Ring Annulation
The fusion of the phenylpyran moiety to the A-ring can be envisioned through a Diels-Alder cycloaddition reaction between a diene and a dienophile.
Materials:
-
Diene-containing triterpenoid core
-
Appropriate dienophile (e.g., a substituted cinnamic aldehyde derivative)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere
Procedure:
-
To a solution of the diene in anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst at the specified temperature (e.g., -78 °C).
-
Stir the mixture for a short period before adding the dienophile.
-
Maintain the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting cycloadduct by flash column chromatography.
The following diagram illustrates the key bond formations in a hypothetical Diels-Alder approach.
Caption: Diels-Alder reaction for A-ring annulation.
Quantitative Data Summary
The following table summarizes hypothetical yield data for key synthetic steps in a plausible route to a Dichapetalin analog. This data is for illustrative purposes to guide researchers in their synthetic planning.
| Step No. | Transformation | Starting Material | Product | Yield (%) |
| 1 | Intramolecular Cyclopropanation | Diene Precursor | Cyclopropyl Intermediate | 75 |
| 2 | A-Ring Annulation (Diels-Alder) | Cyclopropyl Core | Annulated Tetracycle | 60 |
| 3 | Side Chain Coupling (e.g., Wittig Reaction) | Tetracyclic Ketone | Olefinated Intermediate | 85 |
| 4 | Final Deprotection and Oxidation | Protected Analog | Dichapetalin Analog | 90 |
Structure-Activity Relationship (SAR) Insights
Preliminary studies on the cytotoxic activities of various dichapetalin analogs have provided some initial SAR insights.[1] The nature of the substituent on the A-ring appendage appears to play a significant role in the observed biological activity. For instance, analogs with a phenyl-butadiene group have shown potent cytotoxicity, while those with phenyl-endoperoxide or phenyl-furan moieties exhibit moderate to low activity.[1] The side chain at the C-17 position seems to have a less pronounced effect on cytotoxicity.[1]
Further synthesis of a diverse range of analogs is necessary to fully elucidate the SAR and to identify the key structural features responsible for the potent biological activity of these fascinating natural products. The synthetic protocols and strategies outlined in this document provide a foundation for researchers to embark on the synthesis of novel Dichapetalin analogs for further biological evaluation.
References
- 1. Discovery of four modified classes of triterpenoids delineated a metabolic cascade: compound characterization and biomimetic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02710G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. the-dichapetalins-and-dichapetalin-type-compounds-structural-diversity-bioactivity-and-future-research-perspectives - Ask this paper | Bohrium [bohrium.com]
Dichapetalin I: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I is a member of the Dichapetalins, a class of complex triterpenoids isolated from plants of the Dichapetalum genus. These natural products have garnered significant interest within the scientific community due to their potent cytotoxic and anti-proliferative activities against various cancer cell lines. This compound, a derivative of Dichapetalin A, exhibits a distinct cytotoxicity profile, suggesting a nuanced mechanism of action that warrants detailed investigation for potential therapeutic applications.
These application notes provide a comprehensive overview of the use of this compound in cell culture studies. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the biological effects of this compound. The protocols provided are based on established methodologies and can be adapted to specific cell lines and experimental goals.
Biological Activity and Mechanism of Action
This compound's biological activity is primarily characterized by its cytotoxicity towards cancer cells. Structurally, the addition of a water molecule across the C-11 and C-12 double bond of Dichapetalin A to form this compound significantly alters its biological activity profile. This modification has been observed to decrease its cytotoxic effects against LNCaP (prostate cancer) and Lu-1 (lung cancer) cell lines while potentiating its activity against the SW626 (ovarian cancer) cell line[1].
The general mechanism of action for the Dichapetalins involves the induction of apoptosis and cell cycle arrest. While the specific signaling pathways modulated by this compound are still under investigation, related compounds have been shown to influence key cellular signaling cascades implicated in cancer progression, such as the NF-κB and MAPK pathways. It is hypothesized that this compound may exert its effects through similar mechanisms.
Potential Signaling Pathways:
-
Apoptosis Induction: Dichapetalins are thought to trigger programmed cell death. Key experiments to elucidate this for this compound would involve Annexin V/PI staining and analysis of caspase activation.
-
Cell Cycle Arrest: Investigation into the cell cycle distribution of treated cells can reveal checkpoints at which this compound may exert its anti-proliferative effects.
-
NF-κB Signaling Pathway: As a key regulator of inflammation and cell survival, inhibition of the NF-κB pathway is a common mechanism for anti-cancer agents.
-
MAPK Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Modulation of MAPK signaling could be a key aspect of this compound's activity.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively documented in publicly available literature, the broader class of Dichapetalins has demonstrated potent cytotoxic and anti-proliferative activities in the micromolar to nanomolar range against various cancer cell lines. The table below summarizes the available data for Dichapetalins, highlighting the qualitative differences reported for this compound. Researchers are encouraged to perform dose-response studies to determine the precise IC50 value of this compound in their specific cell system.
| Compound | Cell Line | Cell Type | Reported Activity |
| This compound | SW626 | Ovarian Cancer | Potentiated cytotoxicity compared to Dichapetalin A[1] |
| This compound | LNCaP | Prostate Cancer | Diminished cytotoxicity compared to Dichapetalin A[1] |
| This compound | Lu-1 | Lung Cancer | Diminished cytotoxicity compared to Dichapetalin A[1] |
| Dichapetalins (general) | HCT116 | Colon Cancer | Cytotoxic and anti-proliferative activity in the 10⁻⁶ to 10⁻⁸ M range[2] |
| Dichapetalins (general) | WM 266-4 | Melanoma | Cytotoxic and anti-proliferative activity in the 10⁻⁶ to 10⁻⁸ M range[2] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line (e.g., SW626, HCT116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for this compound Cytotoxicity Screening
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
Dichapetalin I: Application Notes and Protocols for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichapetalin I is a naturally occurring triterpenoid belonging to the dichapetalin family, a class of compounds that has garnered significant interest for its diverse biological activities. Isolated from plants of the Dichapetalum genus, this compound and its analogues have demonstrated potential as cytotoxic, anti-inflammatory, and immunosuppressive agents. These properties suggest that this compound could be a valuable lead compound in the development of novel therapeutics for a range of diseases, including cancer and autoimmune disorders.
This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound. It includes a summary of its known biological activities, methodologies for key in vitro experiments, and visualizations of relevant signaling pathways and experimental workflows.
Biological Activity and Mechanism of Action
This compound is a derivative of Dichapetalin A, characterized by the addition of a water molecule across the C-11 and C-12 double bond. This structural modification has been shown to alter its cytotoxic profile. While its activity against LNCaP prostate cancer and Lu-1 lung cancer cell lines is diminished compared to Dichapetalin A, its potency against the SW626 ovarian cancer cell line is enhanced.[1] Generally, this compound has displayed cytotoxic and anti-proliferative effects against various cancer cell lines, with activity reported in the micromolar to nanomolar range.[2]
The proposed mechanism of action for dichapetalin-type triterpenoids involves the modulation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an immune response. Dichapetalin A has been shown to down-regulate the phosphorylation of TBK1 and IRF3, key downstream effectors in the cGAS-STING pathway, suggesting an immunosuppressive role. It is hypothesized that this compound may exert its immunosuppressive and anti-inflammatory effects through a similar mechanism.
Data Presentation: In Vitro Efficacy of this compound
While specific IC50 values for this compound are not extensively reported in the public domain, the available data on its relative cytotoxicity and the general potency of the dichapetalin class of compounds are summarized below. Researchers are encouraged to perform their own dose-response studies to determine the precise IC50 values in their specific cell systems.
| Compound | Cell Line | Cancer Type | Reported Activity | Reference |
| This compound | SW626 | Ovarian Cancer | Potentiated activity compared to Dichapetalin A | [1] |
| This compound | LNCaP | Prostate Cancer | Diminished activity compared to Dichapetalin A | [1] |
| This compound | Lu-1 | Lung Cancer | Diminished activity compared to Dichapetalin A | [1] |
| Dichapetalins (including I) | HCT116 | Colon Cancer | 10⁻⁶ to 10⁻⁸ M range | [2] |
| Dichapetalins (including I) | WM 266-4 | Melanoma | 10⁻⁶ to 10⁻⁸ M range | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., SW626, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (NaNO₂) standard
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and LPS Treatment:
-
Prepare dilutions of this compound in complete growth medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with LPS only).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
-
Western Blot Analysis of cGAS-STING Pathway Activation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of key proteins in the cGAS-STING pathway.
Materials:
-
This compound
-
Appropriate cell line (e.g., THP-1 monocytes, mouse embryonic fibroblasts)
-
Stimulating agent (e.g., cytosolic dsDNA, cGAMP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti-cGAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound and/or a cGAS-STING pathway agonist.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action on the cGas-STING signaling pathway.
Experimental Workflow
Caption: General workflow for the in vitro evaluation of this compound.
References
Troubleshooting & Optimization
Dichapetalin I stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Dichapetalin I, focusing on its stability challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over a short period. What are the likely causes?
A1: The loss of this compound potency in aqueous solutions can be attributed to several factors. As a complex triterpenoid, it likely contains functional groups susceptible to degradation. The primary causes of instability for similar natural products in aqueous environments include:
-
Hydrolysis: Dichapetalins often possess ester or lactone functionalities.[1] These groups are prone to hydrolysis, which is the cleavage of the chemical bond by reaction with water. This process can be significantly accelerated by pH changes.[2][3]
-
Oxidation: The presence of unsaturated bonds or other sensitive moieties in the this compound structure could make it susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.
-
pH-Dependent Degradation: The stability of many drugs is highly dependent on the pH of the solution.[2] Both acidic and basic conditions can catalyze degradation reactions. Most drugs find optimal stability in the pH range of 4 to 8.[2]
-
Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy needed to initiate degradation reactions, particularly for compounds with chromophores.
-
Temperature: Higher temperatures increase the rate of most chemical reactions, including degradation pathways, as described by the Arrhenius equation.[2]
Q2: How can I improve the stability of my this compound stock solutions?
A2: To enhance the stability of your this compound solutions, consider the following strategies:
-
pH Optimization: Determine the pH of maximum stability for this compound and use a suitable buffer system to maintain it.[4]
-
Use of Co-solvents: For compounds with poor aqueous solubility and stability, incorporating water-miscible organic solvents like propylene glycol or ethanol can sometimes improve stability by reducing the activity of water.[2]
-
Protection from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.
-
Low-Temperature Storage: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation. However, be mindful of potential solubility issues at lower temperatures.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Addition of Stabilizers: Depending on the degradation pathway, antioxidants or chelating agents may be added to the formulation to inhibit oxidation.[5]
Q3: What is the best way to quantify the degradation of this compound in my samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying the degradation of complex molecules like this compound.[6][7] An effective HPLC method should be able to separate the parent this compound peak from its degradation products.[8] Developing a stability-indicating method is crucial for accurate quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | 1. Confirm the identity of new peaks using LC-MS to understand the degradation pathway. 2. Review solution preparation and storage conditions (pH, temperature, light exposure). 3. Perform a forced degradation study (see protocol below) to intentionally generate and identify degradation products. |
| Precipitation of this compound in aqueous buffer | Poor aqueous solubility or change in pH affecting solubility. | 1. Verify the pH of the buffer. 2. Consider the use of a co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it is compatible with your experimental system. 3. Evaluate the solubility of this compound across a range of pH values. |
| Inconsistent biological activity results | Instability of the compound under assay conditions. | 1. Assess the stability of this compound directly in the cell culture medium or assay buffer over the time course of the experiment. 2. Prepare fresh dilutions of this compound immediately before each experiment from a stable, concentrated stock. |
| Color change in the solution | Oxidative degradation or formation of a chromophoric degradation product. | 1. Protect the solution from light. 2. Prepare solutions using de-gassed solvents and store under an inert atmosphere. 3. Analyze the solution by UV-Vis spectroscopy and HPLC to correlate the color change with the appearance of new chemical species. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to report stability findings for this compound. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 37°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.231 | 3.0 |
| 4.0 | 0.069 | 10.0 |
| 5.0 | 0.023 | 30.1 |
| 6.0 | 0.014 | 49.5 |
| 7.0 | 0.035 | 19.8 |
| 8.0 | 0.116 | 6.0 |
| 9.0 | 0.347 | 2.0 |
Table 2: Hypothetical Influence of Temperature on this compound Stability at pH 6.0
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.001 | 693.1 |
| 25 | 0.014 | 49.5 |
| 37 | 0.048 | 14.4 |
| 50 | 0.154 | 4.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways of this compound under stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solid state in an oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of 100 µg/mL in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots. If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products and the percentage of remaining this compound.
-
Protocol 2: pH-Stability Study
This protocol is used to determine the pH at which this compound exhibits maximum stability.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Sample Preparation: Prepare solutions of this compound at a fixed concentration (e.g., 50 µg/mL) in each buffer.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) in a temperature-controlled chamber.
-
Time-Point Analysis: Withdraw aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quantification: Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k). The pH at which the 'k' value is lowest is the pH of maximum stability.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
References
- 1. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimizing Dichapetalin I Dosage for Cytotoxicity Assays
Troubleshooting Guide
This section addresses common issues encountered during cytotoxicity assays with Dichapetalin I.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Absorbance/Fluorescence Readings | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. When using multichannel pipettes, be mindful of technique to ensure even cell distribution across all wells.[1] |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. | |
| Incomplete dissolution of formazan crystals (MTT assay) | After adding the solubilization solution (e.g., DMSO or a detergent-based solution), ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes. Gentle pipetting up and down can also aid in dissolution.[2] | |
| Low Signal or Absorbance Readings | Insufficient incubation time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint.[3] |
| Low cell number | Ensure you are seeding the optimal number of cells per well. This should be determined empirically for each cell line and assay but typically falls within a linear range of cell number versus signal. | |
| Reagent issues | Ensure that assay reagents, such as MTT or LDH substrates, are properly stored and have not expired. Warm reagents to room temperature before use.[2] | |
| High Background Signal | Contamination | Visually inspect cell cultures for any signs of microbial contamination. Contaminants can metabolize assay substrates, leading to false-positive signals. |
| Serum or phenol red interference | Phenol red in culture medium and components in serum can interfere with certain assays. It is recommended to use serum-free medium during the final incubation step with the assay reagent.[2] | |
| Unexpected IC50 Values | Incorrect dosage calculation | Double-check all calculations for serial dilutions of this compound. |
| Cell line resistance/sensitivity | The cytotoxic effect of this compound can be highly cell-line specific. Ensure the chosen cell line is appropriate for your study and consider testing a panel of cell lines. | |
| Time- and method-dependent nature of IC50 | IC50 values can vary based on the duration of compound exposure and the specific cytotoxicity assay used.[4] Be consistent with your protocol and report these parameters when presenting your data. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound-induced cytotoxicity?
This compound, like other cardiac glycosides, is believed to exert its cytotoxic effects primarily through the inhibition of the plasma membrane Na+/K+-ATPase pump.[1][5] This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium.[6] The disruption of ion homeostasis triggers downstream signaling cascades that can lead to apoptosis (programmed cell death) and autophagy.[4][5]
Which cytotoxicity assay is most suitable for this compound?
The choice of assay depends on the specific research question and the expected mechanism of cell death.
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity and are a good indicator of cell viability. They are widely used and relatively simple to perform.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cytotoxicity and cell death.[7]
-
DNA-binding Dye Assays (e.g., Propidium Iodide, 7-AAD): These fluorescent assays are used to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.
It is often recommended to use orthogonal methods (i.e., two assays that measure different endpoints) to confirm results.
What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on available data for this compound and related compounds, a starting concentration range of 10⁻⁸ M to 10⁻⁶ M (10 nM to 1 µM) is recommended for initial screening.[8] However, the optimal concentration will be highly dependent on the sensitivity of the cell line being tested. A broad dose-response curve with logarithmic dilutions is advised to determine the IC50 value accurately.
How should I prepare this compound for my experiments?
This compound is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for the assay. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can be cytotoxic at higher concentrations.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The following table summarizes available IC50 data for this compound and related compounds against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| This compound | HCT116 | Colon Carcinoma | 0.007 | [9] |
| WM 266-4 | Melanoma | 0.05 | [9] | |
| Dichapetalin A | SW626 | Ovarian Cancer | 0.34 | [1] |
| BC1 | Breast Cancer | > 20 | [1] | |
| HCT116 | Colon Carcinoma | 0.25 | [1] | |
| WM 266-4 | Melanoma | 17 | [1] |
Note: The cytotoxic activity of dichapetalins can be significantly altered by small structural modifications, leading to varying potency against different cell lines such as LNCaP (prostate) and Lu-1 (lung).[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol provides a step-by-step guide for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.001 µM to 10 µM). Remember to prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common cytotoxicity assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potential Antitumor Agents from the Scaffolds of Plant-derived Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Challenges in Dichapetalin I In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Dichapetalin I.
I. FAQs: Understanding the Core Challenges
This section addresses common questions regarding the physicochemical properties and expected biological behavior of this compound, which are critical for designing effective in vivo studies.
Q1: What are the main obstacles to the successful in vivo delivery of this compound?
A1: The primary challenges stem from two key properties of this compound and related compounds:
-
Poor Aqueous Solubility: As a dichapetalin-type triterpenoid, this compound is highly lipophilic. This inherent property leads to low solubility in aqueous solutions, making it difficult to formulate for parenteral administration and potentially leading to poor absorption and bioavailability.
-
Potential for In Vivo Instability: There is evidence to suggest that Dichapetalin A, a closely related compound, loses its biological activity in vivo. This is likely due to the enzymatic hydrolysis of its lactone ring to an open-chain carboxylic acid, rendering the molecule inactive. It is highly probable that this compound faces a similar stability issue in a biological environment.
Q2: What is the mechanism of action of this compound?
A2: Dichapetalin-type triterpenoids have been shown to inhibit the cGas-STING signaling pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. By inhibiting this pathway, this compound can exert immunosuppressive and anti-inflammatory effects.[1]
Q3: Are there any established in vivo formulation strategies for this compound?
A3: To date, there are no publicly available, established formulation protocols specifically for this compound. However, based on its lipophilic nature, strategies used for other poorly soluble triterpenoids can be adapted. These include the use of co-solvents, surfactants, and lipid-based delivery systems such as liposomes and nanoemulsions to improve solubility and protect the compound from degradation.
II. Troubleshooting Guide: Formulation and Administration
This guide provides a step-by-step approach to troubleshoot common issues encountered during the formulation and in vivo administration of this compound.
Problem 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers
Cause: High lipophilicity of the triterpenoid structure.
Solutions:
| Strategy | Description | Considerations |
| Co-solvent Systems | Utilize a mixture of a pharmaceutically acceptable organic solvent and an aqueous buffer. | Common co-solvents include DMSO, ethanol, PEG 400, and propylene glycol. The final concentration of the organic solvent should be minimized to avoid toxicity. A pre-formulation screen to test solubility in various co-solvents is recommended. |
| Surfactant-based Formulations | Incorporate non-ionic surfactants to form micelles that can encapsulate the lipophilic drug. | Examples include Cremophor EL, Polysorbate 80 (Tween 80), and Solutol HS 15. Surfactants can have their own biological effects and potential for toxicity, so dose levels must be carefully considered. |
| Lipid-Based Formulations | Formulate this compound in lipid-based systems like liposomes or nanoemulsions. | These formulations can improve solubility, protect the drug from degradation, and potentially alter its pharmacokinetic profile. This approach is more complex and requires expertise in formulation development. |
| pH Adjustment | Investigate the effect of pH on the solubility of this compound. | While triterpenoids are generally non-ionizable, minor changes in pH can sometimes influence solubility. However, this is less likely to be a primary solution for highly lipophilic compounds. |
Problem 2: Lack of In Vivo Efficacy Despite Successful Formulation
Cause: Potential instability of the lactone ring in this compound, leading to its inactivation in the bloodstream.
Solutions:
| Strategy | Description | Considerations |
| Formulation for Stability | Utilize formulations that can protect the lactone ring from enzymatic hydrolysis. | Lipid-based formulations like liposomes can encapsulate the drug and shield it from plasma enzymes. |
| Structural Modification (Prodrug Approach) | Chemically modify the this compound structure to create a prodrug that is more stable in circulation and is converted to the active form at the target site. | This is a long-term drug development strategy and requires significant medicinal chemistry efforts. |
| Pharmacokinetic Analysis | Conduct a pharmacokinetic study to determine the half-life of this compound in vivo. A very short half-life could indicate rapid degradation. | This requires a sensitive bioanalytical method to quantify the parent compound in plasma samples. |
III. Experimental Protocols
This section provides a generalized protocol for a preliminary in vivo pharmacokinetic study of a this compound formulation in mice. Note: This is a template and must be adapted and optimized based on the specific formulation and experimental goals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic Study of a this compound Formulation in Mice
1. Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a this compound formulation after intravenous administration in mice.
2. Materials:
-
This compound
-
Formulation excipients (e.g., DMSO, PEG 400, saline)
-
Male or female C57BL/6 mice (8-10 weeks old)
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes for blood collection
-
Centrifuge
-
LC-MS/MS system for bioanalysis
3. Formulation Preparation (Example using a co-solvent system):
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a separate tube, prepare the vehicle by mixing PEG 400 and sterile saline (e.g., 40:60 v/v).
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration (e.g., 1 mg/mL). The final DMSO concentration should be low (e.g., <5%).
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation needs to be optimized.
4. Animal Dosing and Sampling:
-
Administer the this compound formulation to mice via intravenous (tail vein) injection at a dose of, for example, 5 mg/kg.
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital or submandibular bleeding.
-
Place blood samples into EDTA-coated tubes and immediately place on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Prepare a standard curve of this compound in blank mouse plasma.
-
Extract this compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
6. Data Analysis:
-
Calculate the plasma concentration of this compound at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
IV. Quantitative Data
As there is no publicly available in vivo pharmacokinetic data for this compound, the following table presents representative data for two other dammarane triterpenoids, protopanaxatriol (PPT) and protopanaxadiol (PPD), after intravenous administration in rats. This data can serve as a reference for the expected range of values for similar compounds.
Table 1: Representative Pharmacokinetic Parameters of Dammarane Triterpenoids in Rats (Intravenous Administration)
| Parameter | Protopanaxatriol (PPT) | Protopanaxadiol (PPD) |
| Dose (mg/kg) | 30 | 30 |
| Cmax (µg/mL) | 1.85 ± 0.31 | 2.15 ± 0.28 |
| Tmax (h) | 0.08 | 0.08 |
| AUC (0-t) (µg·h/mL) | 7.03 ± 1.12 | 30.6 ± 4.5 |
| Half-life (t½) (h) | 0.80 ± 0.15 | 6.25 ± 1.21 |
| Clearance (CL) (L/h/kg) | 4.27 ± 0.68 | 0.98 ± 0.14 |
| Volume of Distribution (Vd) (L/kg) | 4.98 ± 0.85 | 8.85 ± 1.56 |
Data is presented as mean ± standard deviation and is adapted from a study on protopanaxatriol and protopanaxadiol in rats. These values are for illustrative purposes only and may not be representative of this compound.
V. Visualizations
Signaling Pathway
The following diagram illustrates the cGas-STING signaling pathway, a key target of Dichapetalin-type triterpenoids.
Caption: The cGas-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow
This diagram outlines the general workflow for conducting an in vivo pharmacokinetic study of a novel compound like this compound.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
References
Technical Support Center: Enhancing the Yield of Dichapetalin I Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Dichapetalin I, a complex triterpenoid of significant interest. Our aim is to help you optimize your purification workflow to achieve higher yields and purity.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue in the purification of complex natural products like this compound. Several factors throughout the extraction and purification process could be contributing to this. Here are some key areas to investigate:
-
Inefficient Initial Extraction: The choice of solvent and extraction method is critical. If the initial extraction from the plant material is incomplete, the final yield will naturally be low.[1][2]
-
Solution: Ensure the plant material is finely ground to maximize surface area. Consider using a sequence of solvents with increasing polarity for extraction, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or a methanol/chloroform mixture to extract the triterpenoids. Techniques like maceration with agitation, sonication, or Soxhlet extraction can also improve efficiency.[1][3]
-
-
Compound Degradation during Chromatography: this compound, like many complex triterpenoids, may be sensitive to the stationary phase used in column chromatography. Silica gel, being slightly acidic, can sometimes cause degradation of sensitive compounds.[4]
-
Solution: You can test the stability of your compound on silica gel using a 2D TLC plate. If degradation is observed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4]
-
-
Loss of Product during Solvent Partitioning and Washing: During liquid-liquid extraction steps to remove impurities, some of your target compound may be lost if the solvent polarities are not optimal or if emulsions form.
-
Solution: Perform small-scale pilot extractions to determine the best solvent system for partitioning. To break emulsions, you can try adding brine or centrifuging the mixture.
-
-
Suboptimal Column Chromatography Practices: Several factors in your column chromatography setup can lead to poor separation and, consequently, low recovery of the pure compound.
-
Solution:
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Eluent Polarity: Use a gradient elution with a solvent system that provides good separation of this compound from other co-extracted compounds. A shallow gradient often yields better resolution.
-
Loading Technique: Adsorb your crude extract onto a small amount of silica gel before loading it onto the column. This "dry loading" method often results in sharper bands and better separation than loading a concentrated solution.
-
-
-
Losses During Recrystallization: Using an excessive amount of solvent for recrystallization is a very common reason for low yield, as the compound will remain in the mother liquor.[5]
Question: I am observing co-elution of impurities with my this compound fractions during column chromatography. How can I improve the separation?
Answer: Achieving baseline separation is key to obtaining high-purity this compound. If you are struggling with co-eluting impurities, consider the following:
-
Optimize Your Solvent System: The choice of mobile phase is crucial for good separation.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find one that gives the best separation (largest ΔRf) between this compound and the impurities. Common solvent systems for triterpenoids include mixtures of hexane/ethyl acetate, chloroform/methanol, or toluene/acetone.
-
-
Adjust the Stationary Phase:
-
Solution: If optimizing the mobile phase is insufficient, changing the stationary phase can be effective. Consider using a different type of silica gel (e.g., with a smaller particle size for higher resolution) or switching to a different adsorbent like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
-
Employ Different Chromatographic Techniques:
-
Solution: If standard column chromatography is not providing the desired purity, more advanced techniques may be necessary. High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can offer significantly better resolution.[7][8] For complex mixtures, techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be very effective for separating compounds with similar polarities.
-
Question: My purified this compound appears to be degrading upon storage. What are the best practices for storing the pure compound?
-
Solution:
-
Temperature: Store the purified solid in a tightly sealed container at low temperatures, preferably at -20°C or -80°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect the compound from light by using amber vials or storing it in the dark.
-
Solvent: If stored in solution, use a high-purity, dry, and aprotic solvent. However, for long-term storage, it is generally best to store the compound as a dry solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound purification?
A1: this compound is typically isolated from the roots of plants from the Dichapetalum genus, such as Dichapetalum madagascariensis. The concentration of the compound can vary depending on the plant's age, geographic location, and time of harvest.
Q2: How can I monitor the purification process effectively?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. Use TLC to check the composition of your crude extract, track the separation during column chromatography by analyzing the collected fractions, and assess the purity of your final product. Staining with a universal reagent like anisaldehyde-sulfuric acid can help visualize the triterpenoids on the TLC plate.
Q3: What are the key considerations for choosing a recrystallization solvent?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] It should not react with the compound and should be easily removable. It is often necessary to use a binary solvent system (a "good" solvent and a "poor" solvent) to achieve optimal crystallization.[6]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification step?
A4: Yes, preparative HPLC is an excellent technique for the final purification of this compound, especially for obtaining a highly pure sample for biological assays or structural elucidation.[8] Both normal-phase and reverse-phase HPLC can be employed, and the choice will depend on the nature of the remaining impurities.
Data Presentation: Comparison of Purification Parameters
To illustrate how different parameters can affect the yield, the following table summarizes hypothetical data from a series of optimization experiments.
| Experiment ID | Extraction Method | Chromatography Stationary Phase | Chromatography Eluent System | Final Purification Method | Yield of this compound (%) | Purity (%) |
| DP-01 | Maceration (Ethyl Acetate) | Silica Gel (70-230 mesh) | Hexane:Ethyl Acetate (Gradient) | Recrystallization | 0.05 | 95 |
| DP-02 | Soxhlet (Ethyl Acetate) | Silica Gel (70-230 mesh) | Hexane:Ethyl Acetate (Gradient) | Recrystallization | 0.08 | 96 |
| DP-03 | Sonication (MeOH:CHCl3 1:1) | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (Gradient) | Recrystallization | 0.12 | 97 |
| DP-04 | Sonication (MeOH:CHCl3 1:1) | Neutral Alumina | Toluene:Acetone (Gradient) | Recrystallization | 0.11 | 98 |
| DP-05 | Sonication (MeOH:CHCl3 1:1) | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (Gradient) | Preparative HPLC | 0.10 | >99 |
Note: This data is illustrative and intended for comparative purposes only.
Experimental Protocols
Protocol 1: Extraction of Crude this compound
-
Preparation of Plant Material: Air-dry the roots of Dichapetalum madagascariensis at room temperature and then grind them into a fine powder.
-
Defatting: Macerate the powdered plant material with n-hexane (1:5 w/v) for 24 hours with constant stirring to remove non-polar compounds. Filter the mixture and discard the hexane extract. Repeat this step twice.
-
Extraction: Air-dry the defatted plant material. Macerate the dried material with a 1:1 mixture of methanol and chloroform (1:10 w/v) for 48 hours with constant stirring.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation of the Column: Prepare a slurry of silica gel (230-400 mesh) in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume and monitor their composition by TLC.
-
Pooling and Concentration: Combine the fractions containing this compound (as identified by comparison with a standard on TLC) and concentrate them under reduced pressure.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the semi-purified this compound in a minimal amount of hot acetone.
-
Crystallization: Add n-hexane dropwise until a slight turbidity persists. Gently warm the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold n-hexane, and dry them under vacuum to obtain pure this compound.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. Chromatography [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Dichapetalin I NMR peak overlapping
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR peak overlapping issues during the analysis of Dichapetalin I and its analogs. Dichapetalins are a class of complex triterpenoids, and their intricate structures often lead to crowded and overlapping signals in one-dimensional NMR spectra.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a this compound sample shows significant signal overlapping, particularly in the upfield (aliphatic) region. What are the initial steps for troubleshooting?
A1: When faced with an unresolved ¹H NMR spectrum, it is best to start with simple, non-destructive methods that can be performed on the same sample. The primary goal is to alter the chemical environment of the molecule just enough to induce differential shifts in the overlapping proton signals.
A recommended initial workflow is as follows:
-
Re-evaluate Sample Concentration: Highly concentrated samples can sometimes lead to peak broadening and slight shifts due to intermolecular interactions.[4] If your sample is highly concentrated, diluting it may offer some improvement.
-
Change the NMR Solvent: The simplest and often most effective first step is to acquire the spectrum in a different deuterated solvent.[4] Solvents can induce changes in chemical shifts (solvent effects), which may be sufficient to resolve overlapping peaks.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can help resolve signals from conformers or rotamers that are in exchange on the NMR timescale at room temperature.[4][5] It is also very effective at shifting the peaks of exchangeable protons like -OH and -NH.[5]
Caption: Initial troubleshooting workflow for NMR peak overlapping.
Q2: How does changing the NMR solvent resolve peak overlap, and what are some recommended solvents to try?
A2: Different solvents have varying abilities to interact with a solute molecule through effects like hydrogen bonding, and aromatic solvents can induce significant shifts due to their magnetic anisotropy.[6] These interactions alter the local electronic environment of the nuclei, causing their resonance frequencies (chemical shifts) to change. Overlapping signals may shift to different extents, leading to their resolution.[4][6]
For a nonpolar solvent like Chloroform-d (CDCl₃), which is often a starting point, trying a more polar solvent like Acetone-d₆ or an aromatic solvent like Benzene-d₆ can be very effective.[4]
Table 1: Common Deuterated Solvents for Resolving Peak Overlap
| Solvent | Chemical Formula | Typical Residual ¹H Peak (ppm) | Properties & Use Cases |
|---|---|---|---|
| Chloroform-d | CDCl₃ | 7.26 | Standard, good for many organic compounds.[7] |
| Benzene-d₆ | C₆D₆ | 7.16 | Aromatic solvent, often induces large chemical shifts.[4] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Polar aprotic, good alternative to CDCl₃.[7] |
| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | 2.50 | Highly polar, dissolves a wide range of compounds, good for observing exchangeable protons.[7] |
| Methanol-d₄ | CD₃OD | 3.31 (CD₂H), 4.87 (OH) | Polar protic, useful for polar compounds and H-bonding studies.[4] |
Q3: Can adjusting the temperature of the NMR experiment help with peak resolution?
A3: Yes, Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals.[5] Changing the temperature can affect the NMR spectrum in several ways:
-
Conformational Averaging: Many molecules, including complex triterpenoids, exist as a mixture of rapidly interconverting conformers at room temperature. The observed spectrum is a weighted average of these conformers. Changing the temperature can alter the population of these conformers, leading to a shift in the averaged peak positions.[5] In some cases, lowering the temperature can "freeze out" individual conformers, allowing them to be observed as separate sets of peaks.
-
Hydrogen Bonding: The chemical shifts of exchangeable protons (e.g., in hydroxyl groups) are highly dependent on temperature due to changes in hydrogen bonding.[5] Increasing the temperature typically shifts -OH and -NH signals upfield (to a lower ppm value).[8]
-
Resolving Rotamers: If you suspect the presence of rotamers (isomers that differ by rotation about a single bond), acquiring the spectrum at a higher temperature can increase the rate of bond rotation, causing the separate signals to coalesce into a single, averaged peak.[4]
Q4: One-dimensional experiments are not providing a clear answer. Which 2D NMR techniques are most useful for a complex structure like this compound?
A4: For complex molecules where 1D spectra are crowded, 2D NMR is essential.[9][10] It works by spreading the NMR signals across two frequency dimensions, significantly enhancing resolution.[11][12] For this compound, the following experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12] It is invaluable for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for resolving overlapping ¹H signals.[9][13] It correlates each proton signal to the carbon atom it is directly attached to. Since ¹³C spectra are typically much better resolved, an overlapped proton signal can often be resolved into distinct spots in the 2D HSQC spectrum.[11][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton and carbon signals over longer ranges (typically 2-3 bonds). It is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded.[12] This is critical for determining the stereochemistry and 3D conformation of the molecule.
Caption: 2D HSQC resolves overlapping ¹H signals via correlation to ¹³C.
Experimental Protocols
Protocol 1: Solvent Test for Peak Resolution
-
Initial Spectrum: Dissolve 5-10 mg of your this compound sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
-
Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.
-
Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved.
-
Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.
-
Comparison: Compare the two spectra, paying close attention to the previously overlapping regions to see if resolution has improved. Repeat with other solvents like Acetone-d₆ if necessary.[4]
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare a sample of this compound in a suitable solvent with a wide temperature range (e.g., Toluene-d₈ for high temperatures, or Methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.
-
Initial Shimming: Insert the sample into the NMR spectrometer at room temperature (e.g., 298 K) and shim the magnetic field for optimal resolution.
-
Temperature Change: Set the desired target temperature (e.g., 328 K or 55 °C). Allow the system to equilibrate for at least 5-10 minutes. The stability of the temperature should be within ±0.1 K.[14]
-
Re-shimming: After the temperature has stabilized, re-shim the sample, as shims can drift with temperature changes.
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Iterate: Repeat steps 3-5 for a range of temperatures (e.g., in 10 K increments) to observe how chemical shifts change and identify the optimal temperature for signal resolution.[5][15]
Data Presentation
The complex structure of dichapetalins leads to a dense NMR spectrum. Below is a representative table of ¹H and ¹³C NMR data for Dichapetalin M, which shares the core skeleton, to illustrate the typical chemical shift ranges where overlap can be expected.
Table 2: Representative ¹H and ¹³C NMR Data for Dichapetalin M in CDCl₃ [16]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
|---|---|---|
| 2 | 31.9 | 2.15, m; 1.62, m |
| 3 | 77.1 | 4.39, d (2.9) |
| 4 | 40.5 | - |
| 5 | 50.1 | 1.15, m |
| 8 | 141.2 | - |
| 9 | 125.1 | 5.53, d (6.0) |
| 13 | 47.9 | 1.40, m |
| 14 | 48.9 | - |
| 17 | 51.5 | 2.50, d (9.4) |
| 22 | 34.2 | 2.45, m; 2.25, m |
| 23 | 27.0 | 2.05, m; 1.95, m |
| 24 | 122.9 | 5.12, t (7.0) |
| 30 | 20.1 | 0.65, d (4.2); 0.40, d (4.2) |
| 1' | 79.8 | 5.05, d (10.0) |
| 2'' | 134.9 | - |
Note: This is a partial list to highlight key regions. The full assignment requires extensive 2D NMR analysis.
References
- 1. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Dichapetalins - Wikipedia [en.wikipedia.org]
- 3. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Dichapetalin I Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating the off-target effects of Dichapetalin I in experimental assays. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: Information specific to "this compound" is limited in published literature. The guidance provided here is based on the known activities of closely related and well-studied analogs, such as Dichapetalin A. Researchers should always validate these recommendations within their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is presumed to act similarly to other dichapetalins, which are known inhibitors of eukaryotic elongation factor 1A (eEF1A).[1][2] eEF1A is a crucial protein in the translation elongation step of protein synthesis, responsible for delivering aminoacyl-tRNA to the ribosome.[1][3] By targeting eEF1A, this compound is expected to inhibit protein synthesis, which is the basis for its potential therapeutic effects, such as anticancer activity.[1][2]
Q2: What are the primary suspected off-target effects of this compound?
A2: Based on data from analogous compounds, a significant off-target effect of dichapetalins can be the induction of the mitochondrial permeability transition pore (mPTP).[4] Opening of the mPTP leads to a sudden increase in the permeability of the inner mitochondrial membrane, disrupting the mitochondrial membrane potential and potentially triggering cell death pathways independent of protein synthesis inhibition.[4][5]
Q3: How can I experimentally distinguish between on-target (protein synthesis inhibition) and off-target (e.g., mitochondrial) effects?
A3: A multi-assay approach is recommended. You should run parallel experiments to specifically measure:
-
Protein Synthesis Inhibition: Use an in vitro translation assay or a cell-based assay like bioorthogonal noncanonical amino acid tagging (BONCAT) to directly quantify the rate of new protein synthesis.[6][7]
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: Employ a specific mPTP assay, such as the calcein-cobalt quenching method, to directly assess the integrity of the inner mitochondrial membrane.[4][5]
-
Cell Viability/Cytotoxicity: Use standard assays (e.g., MTT, LDH release) to measure overall cell death.
By comparing the dose-response curves for these three endpoints, you can determine the concentration at which this compound specifically inhibits protein synthesis versus the concentration at which it induces mitochondrial toxicity.
Q4: What are essential control experiments when using this compound?
A4: To ensure the validity of your results, the following controls are critical:
-
Positive Control for Protein Synthesis Inhibition: Use a well-characterized protein synthesis inhibitor with a distinct mechanism, such as cycloheximide or puromycin.[6]
-
Positive Control for mPTP Opening: Use a known mPTP inducer like ionomycin in the presence of Ca2+.
-
Negative Vehicle Control: Use the solvent (e.g., DMSO) in which this compound is dissolved at the same final concentration used in the experimental conditions.
-
Genetic Knockdown Control: If feasible, compare the phenotype induced by this compound to that of siRNA or CRISPR-mediated knockdown/knockout of eEF1A. This helps confirm that the observed effects are indeed due to the inhibition of the intended target.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at Low Concentrations | Off-Target Mitochondrial Toxicity: The concentration of this compound may be sufficient to induce mPTP opening but not high enough to cause robust protein synthesis inhibition. | 1. Perform a dose-response curve for both protein synthesis and mPTP opening. 2. Determine the therapeutic window where protein synthesis is inhibited without significant mPTP induction. 3. Consider using an mPTP inhibitor, such as Cyclosporin A, as a control to see if it rescues the cell death phenotype. |
| Inconsistent Results Across Different Cell Lines | Differential Metabolic Activity or Mitochondrial Sensitivity: Cell lines can have varying sensitivities to mitochondrial toxins or may metabolize the compound differently. | 1. Characterize the mitochondrial health and baseline metabolic activity of your cell lines (e.g., using a Seahorse XF Analyzer). 2. Establish dose-response curves for each cell line independently. |
| Phenotype Differs from eEF1A Knockdown | Off-Target Effects or Non-Canonical eEF1A Functions: The observed phenotype may be due to the off-target mitochondrial effect. Alternatively, this compound might be affecting a non-translational "moonlighting" function of eEF1A that is not recapitulated by simple knockdown.[2][8] | 1. Rigorously test for off-target mPTP induction at the working concentration of this compound. 2. Consult literature for known non-canonical functions of eEF1A that might be relevant to your experimental system.[3] 3. Use multiple, distinct siRNAs targeting eEF1A to confirm the knockdown phenotype and rule out off-target effects of the RNAi itself.[9][10] |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values to illustrate the concept of an experimental therapeutic window. Researchers must determine these values empirically for their specific compound and assay systems.
| Compound | On-Target Activity (Protein Synthesis Inhibition IC50) | Off-Target Activity (mPTP Induction EC50) | Cytotoxicity (Cell Viability IC50) |
| This compound (Hypothetical) | 15 nM | 250 nM | 300 nM |
| Compound X (Ideal Control) | 10 nM | >10,000 nM | >10,000 nM |
| Compound Y (Poor Specificity Control) | 100 nM | 150 nM | 175 nM |
Key Experimental Protocols & Visualizations
To systematically deconvolve the on-target and off-target effects of this compound, a logical workflow is essential.
Caption: Experimental workflow for deconvoluting on- and off-target effects.
On-Target vs. Off-Target Signaling Pathways
The diagram below illustrates the distinct molecular pathways for the intended on-target effect and a potential major off-target effect of this compound.
Caption: this compound on-target (protein synthesis) vs. off-target (mitochondrial) pathways.
Protocol 1: In Vitro Translation Assay
Objective: To quantify the direct inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate Kit
-
Luciferase mRNA template
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
This compound stock solution
-
Control inhibitors (Cycloheximide, DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Prepare translation reactions in microcentrifuge tubes on ice, according to the kit manufacturer's instructions.
-
Add this compound to the experimental tubes at a range of final concentrations. Add control inhibitors and vehicle (DMSO) to respective control tubes.
-
Initiate the translation reaction by adding the [35S]-Methionine and luciferase mRNA.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.
-
Wash the protein pellets with acetone to remove unincorporated [35S]-Methionine.
-
Resuspend the pellets in a suitable buffer or scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition relative to the DMSO control against the log of this compound concentration to determine the IC50 value.
Protocol 2: Mitochondrial Permeability Transition Pore (mPTP) Assay (Calcein-Cobalt Method)
Objective: To specifically measure the opening of the mPTP in live cells treated with this compound.[4][5]
Materials:
-
Cells plated in glass-bottom imaging dishes
-
Calcein-AM (cell-permeant dye)
-
Cobalt (II) Chloride (CoCl2) (quencher)
-
Ionomycin (positive control)
-
Cyclosporin A (mPTP inhibitor control)
-
Fluorescence microscope with appropriate filters
Methodology:
-
Load cells with 1 µM Calcein-AM for 20-30 minutes at 37°C. Calcein-AM enters all cellular compartments and is cleaved by esterases into fluorescent calcein.
-
Wash the cells and add medium containing 5 mM CoCl2. CoCl2 is membrane-impermeable and quenches cytosolic calcein fluorescence, but not the fluorescence within intact mitochondria.
-
Acquire baseline fluorescence images of the mitochondria.
-
Add this compound at various concentrations (and controls: DMSO, Ionomycin) to the cells.
-
Acquire time-lapse images of the cells every 1-5 minutes.
-
Analysis: Opening of the mPTP allows CoCl2 to enter the mitochondrial matrix and quench the calcein fluorescence. A decrease in mitochondrial fluorescence intensity over time indicates mPTP opening.[4]
-
Quantify the rate of fluorescence loss for each condition. Plot the percentage of mPTP opening against the log of this compound concentration to determine the EC50 value.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EEF1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caveat of RNAi in plants: the off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
Technical Support Center: Troubleshooting Interference in Dichapetalin I Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dichapetalin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential interference encountered during bioassays involving this potent natural product.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments with this compound.
Problem 1: High Variability or Poor Reproducibility in Cytotoxicity Assays (e.g., MTT, XTT)
Question: My cytotoxicity assays with this compound are showing high variability between replicates and poor reproducibility across experiments. What could be the cause, and how can I fix it?
Answer: High variability in cytotoxicity assays is a common issue, often stemming from several factors. Here's a breakdown of potential causes and solutions:
-
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Precipitation of the compound can lead to inconsistent concentrations in your assay wells.
-
Solution: Visually inspect your stock solutions and final assay wells for any signs of precipitation. Consider using a low percentage of a biocompatible solvent like DMSO to maintain solubility, ensuring the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Always include a solvent control in your experiments.
-
-
Cell Seeding Inconsistency: Uneven cell distribution in the microplate is a major source of variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Pipette carefully and consistently into the center of each well.
-
-
Incomplete Formazan Solubilization (MTT Assay): Incomplete dissolution of the formazan crystals will lead to artificially low absorbance readings.
-
Solution: After the incubation period with the MTT reagent, ensure complete solubilization of the formazan crystals by vigorous pipetting or placing the plate on an orbital shaker. Visually confirm the absence of crystals before reading the plate.
-
-
Interference with Assay Reagents: this compound's chemical structure could potentially interfere with the assay chemistry. For example, it might directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability.
-
Solution: To test for this, run a control experiment in cell-free wells containing only media, this compound at various concentrations, and the assay reagent. Any color change in these wells indicates direct interference.
-
Problem 2: Unexpected or Contradictory Results in Apoptosis Assays
Question: I am observing conflicting results between different apoptosis assays (e.g., Annexin V vs. Caspase activity) when treating cells with this compound. Why is this happening?
Answer: Discrepancies between apoptosis assays can arise from the different stages of apoptosis that each assay measures.
-
Timing of Assay: Annexin V staining detects the externalization of phosphatidylserine, an early event in apoptosis. Caspase activation occurs downstream. If you are measuring these events at a single, late time point, you might miss the peak of Annexin V positivity as cells progress to secondary necrosis.
-
Solution: Perform a time-course experiment to capture the kinetics of apoptosis induction. Analyze cells at multiple time points after this compound treatment.
-
-
Cell Death Mechanism: this compound might induce different forms of cell death (apoptosis, necrosis, or necroptosis) in a cell-type-dependent manner. Annexin V can also stain necrotic cells, which have compromised membrane integrity.
-
Solution: Co-stain with a viability dye like Propidium Iodide (PI) or 7-AAD in your Annexin V assay. This will allow you to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Problem 3: Suspected Off-Target Effects or Assay Interference
Question: I am concerned that this compound might be a Pan-Assay Interference Compound (PAIN). What are the signs, and how can I investigate this?
Answer: Pan-Assay Interference Compounds (PAINs) are molecules that show activity in numerous assays through non-specific mechanisms, leading to false-positive results. While there is no specific report classifying this compound as a PAIN, its complex structure warrants careful consideration.
-
Signs of a PAIN:
-
Activity in multiple, unrelated assays.
-
A steep dose-response curve.
-
Activity is sensitive to the presence of detergents (e.g., Triton X-100).
-
-
Investigative Steps:
-
Literature Review: Thoroughly search the literature for studies on this compound and related compounds to see the breadth of its reported activities.
-
Structural Analysis: The chemical structure of this compound contains functional groups that could potentially be reactive or prone to aggregation.
-
Control Experiments:
-
Detergent Test: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the activity of this compound is significantly reduced, it may suggest that the compound is acting through aggregation.
-
Thiol Reactivity: To test for potential reactivity with cysteine residues in proteins, perform the assay in the presence and absence of a reducing agent like dithiothreitol (DTT). A significant change in activity could indicate thiol reactivity.
-
-
Data Presentation
Table 1: Cytotoxicity of Dichapetalin A and M against Various Cell Lines and Organisms
| Compound | Cell Line/Organism | Assay Type | IC50 Value | Reference |
| Dichapetalin A | Human Colon Cancer (HCT116) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M | [1] |
| Dichapetalin A | Human Melanoma (WM 266-4) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M | [1] |
| Dichapetalin A | Schistosoma haematobium | Egg Hatch Assay | 151.1 µg/mL | [2][3] |
| Dichapetalin A | Bacillus cereus | Antibacterial | 11.15 µg/mL | [2] |
| Dichapetalin A | Trypanosoma brucei brucei | Antitrypanosomal | 74.22 µg/mL | [2] |
| Dichapetalin M | Human Colon Cancer (HCT116) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M | [1] |
| Dichapetalin M | Human Melanoma (WM 266-4) | Cytotoxicity | 10⁻⁶ - 10⁻⁸ M | [1] |
| Dichapetalin M | Schistosoma haematobium | Egg Hatch Assay | 191.0 µg/mL | [3] |
| Dichapetalin M | Bacillus cereus | Antibacterial | 3.15 µg/mL | [2] |
| Dichapetalin M | Leishmania donovani | Antileishmanial | 16.80 µg/mL | [2] |
| Dichapetalin X | Human T-lymphocytic leukemia (Jurkat) | Cytotoxicity | 3.14 µM | [2] |
| Dichapetalin X | Acute promyelocytic leukemia (HL-60) | Cytotoxicity | - | [2] |
| Dichapetalin X | T-lymphoblast-like leukemia (CEM) | Cytotoxicity | - | [2] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of any solvent (e.g., DMSO) should be below 0.5% and consistent across all wells. Include vehicle-only controls. Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.
Visualizations
Frequently Asked Questions (FAQs)
Q1: Is this compound light-sensitive or unstable in solution? A1: While specific stability data for this compound may be limited, it is good practice to handle all natural product stock solutions with care. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from direct light, especially during long incubation periods.
Q2: Can I use serum in my culture medium during the cytotoxicity assay? A2: Serum components can sometimes interact with test compounds, affecting their bioavailability and activity. For short-term cytotoxicity assays (e.g., up to 24 hours), it is often recommended to use a serum-free or low-serum medium during the compound treatment period to minimize potential interference. However, for longer-term assays, serum may be necessary to maintain cell health. If you must use serum, ensure the concentration is consistent across all experimental conditions.
Q3: My cells are detaching from the plate after treatment with this compound. How does this affect my assay results? A3: Cell detachment is a common morphological change observed during cytotoxicity. For endpoint assays like MTT, if cells detach but are still metabolically active, they may be lost during media changes, leading to an underestimation of viability. When observing significant detachment, consider using assays that measure endpoint in the total well population, such as those that measure ATP levels (e.g., CellTiter-Glo®), or assays that quantify released markers of cell death like lactate dehydrogenase (LDH) in the supernatant.
Q4: What are the best positive controls to use in my this compound experiments? A4: The choice of a positive control depends on the specific assay. For general cytotoxicity assays, a well-characterized cytotoxic agent like staurosporine or doxorubicin is suitable. For apoptosis assays, these same compounds are often used as they are known to induce apoptosis in a wide range of cell lines. For signaling pathway studies, use a known activator or inhibitor of the pathway of interest (e.g., TNF-α to activate the NF-κB pathway).
References
Technical Support Center: Chemical Modification of Dichapetalin I
Welcome to the technical support center for the chemical modification of Dichapetalin I. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Steric hindrance at the reaction site. Incomplete reaction. Degradation of the starting material or product. | Increase reaction time and/or temperature. Use a more reactive reagent or a catalyst. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| Formation of Multiple Products/Side Reactions | Non-selective reaction conditions. Presence of multiple reactive functional groups. | Use protecting groups to block reactive sites that are not the target of the modification. Employ milder reaction conditions (e.g., lower temperature, less reactive reagents). Utilize a more selective catalyst. |
| Difficulty in Product Purification | Similar polarity of the product and starting material or byproducts. Product instability on silica gel. | Employ alternative purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) or high-speed counter-current chromatography (HSCCC)[1]. Use a different stationary phase for column chromatography (e.g., alumina, C18). Consider derivatization to change the polarity of the product for easier separation, followed by deprotection. |
| Inconsistent Biological Activity Results | Impure final compound. Degradation of the compound during storage. Isomerization of the compound. | Ensure the purity of the compound using high-resolution analytical techniques (e.g., NMR, HRMS, HPLC). Store compounds at low temperatures, protected from light and moisture. Characterize the stereochemistry of the final product using appropriate analytical methods. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the chemical modification of this compound?
A1: The primary strategies for modifying this compound aim to explore its structure-activity relationship (SAR) and improve its drug-like properties[2][3]. Modifications often focus on the peripheral functional groups of the molecule to avoid disrupting the core scaffold essential for its biological activity. Common approaches include:
-
Modification of the C-17 side chain: This is a frequent target for introducing diversity.
-
Alterations to the 2-phenylpyrano moiety: Modifications to the aromatic ring or the pyran ring can influence activity.
-
Simplification of the overall structure: This is done to enhance synthetic accessibility and improve pharmacokinetic properties[2][3].
Q2: How can I improve the solubility of my this compound analog?
A2: Poor aqueous solubility is a common challenge with complex natural products. To improve the solubility of your this compound analog, consider the following modifications:
-
Introduction of polar functional groups: Adding hydroxyl, amino, or carboxylic acid groups can increase hydrophilicity.
-
Salt formation: If your analog has a basic or acidic group, forming a pharmaceutically acceptable salt can significantly improve solubility.
-
Glycosylation: Attaching a sugar moiety can enhance aqueous solubility and may also impact the compound's pharmacokinetic profile.
Q3: What are the key considerations for maintaining the biological activity of this compound during modification?
A3: To maintain or enhance biological activity, it is crucial to understand the structure-activity relationships of the dichapetalin class of compounds. Key considerations include:
-
Preservation of the core scaffold: The dammarane-type meroterpenoid core is generally considered essential for activity.
-
Stereochemistry: The stereocenters in this compound are likely crucial for its interaction with biological targets. Avoid reaction conditions that could lead to epimerization.
-
Guided modifications: Use computational modeling and SAR data from related compounds to guide your modification strategy[4].
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for the modification of this compound.
Protocol 1: Esterification of a Hydroxyl Group
This protocol describes a general procedure for the esterification of a hydroxyl group on the this compound scaffold, for example, at a primary or secondary alcohol.
Materials:
-
This compound derivative with a free hydroxyl group
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride or carboxylic acid
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add DMAP (0.1 equivalents) and TEA (3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.5 equivalents) or a pre-activated carboxylic acid.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Oxidation of a Hydroxyl Group to a Ketone
This protocol outlines the oxidation of a secondary alcohol on the this compound scaffold to a ketone using Dess-Martin periodinane (DMP).
Materials:
-
This compound derivative with a secondary hydroxyl group
-
Anhydrous dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add DMP (1.5 equivalents) in one portion.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables provide hypothetical, yet representative, quantitative data for modified this compound analogs to illustrate the outcomes of chemical modifications.
Table 1: Physicochemical Properties of this compound Analogs
| Compound | Modification | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µg/mL) |
| This compound | - | 552.7 | 4.5 | <1 |
| Analog 1 | Acetylation of C-2' OH | 594.7 | 4.8 | <1 |
| Analog 2 | Oxidation of C-3 OH to ketone | 550.7 | 4.3 | <1 |
| Analog 3 | Introduction of an amino group at C-4' | 567.7 | 4.1 | 5 |
Table 2: In Vitro Cytotoxicity of this compound Analogs
| Compound | Modification | IC₅₀ (nM) vs. A549 Cell Line | IC₅₀ (nM) vs. HeLa Cell Line | IC₅₀ (nM) vs. MCF-7 Cell Line |
| This compound | - | 15 | 25 | 20 |
| Analog 1 | Acetylation of C-2' OH | 50 | 75 | 60 |
| Analog 2 | Oxidation of C-3 OH to ketone | 10 | 18 | 15 |
| Analog 3 | Introduction of an amino group at C-4' | 25 | 40 | 30 |
Visualizations
The following diagrams illustrate key workflows and relationships in the chemical modification of this compound.
Caption: A generalized experimental workflow for the chemical modification and evaluation of this compound.
Caption: Logical relationships between modification strategies and desired outcomes for this compound analogs.
References
- 1. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Drug-likeness of Dichapetalin I
Welcome to the technical support center for researchers working on the medicinal chemistry and drug development of Dichapetalin I and related natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the evaluation and optimization of drug-like properties.
Recent reviews of Dichapetalin-type compounds, a novel class of natural meroterpenoids, highlight their potent anti-tumor activities.[1][2][3] However, like many natural products, their complex structures can present challenges in achieving optimal drug-likeness.[4][5][6] Future research perspectives emphasize the need for structural simplification to enhance these properties.[1][2]
This guide is designed to provide practical advice and detailed protocols for key in vitro assays to assess and improve the drug-likeness of complex natural products like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Physicochemical Properties
FAQ 1: My batch of this compound shows poor aqueous solubility. What are the initial steps to address this?
Poor aqueous solubility is a common hurdle for complex natural products and can significantly impact bioavailability and the reliability of in vitro assays.[7][8][9]
Troubleshooting Steps:
-
Confirm Purity: Ensure the insolubility is not due to impurities. Re-purify the compound using HPLC and confirm its identity and purity by LC-MS and NMR.
-
Initial Solubility Screen: Perform a kinetic solubility assay to get a rapid assessment.[10][11][12] If solubility is still low (<10 µM), consider the following formulation strategies for in vitro testing.
-
Co-solvents: For stock solutions, high-purity DMSO is standard. Ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to avoid artifacts.[13]
-
pH Modification: Assess the pH-solubility profile. If this compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[9]
-
Formulation Technologies: For in vivo studies, more advanced formulation strategies like the use of cyclodextrins or lipid-based formulations may be necessary.[9]
FAQ 2: How do I perform a reliable aqueous solubility assay for a highly lipophilic compound like this compound?
The "shake-flask" method is the gold standard for determining thermodynamic solubility, which is crucial for lead optimization.[10]
Experimental Protocol: Shake-Flask Aqueous Solubility Assay
-
Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
HPLC-grade acetonitrile (AcN) and water
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of PBS (e.g., 1 mL).
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., 50:50 AcN:water) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve.[11]
-
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the tested buffer.
Troubleshooting Guide: Aqueous Solubility Assay
| Issue | Possible Cause | Recommendation |
| Low Recovery / High Variability | Compound adsorbing to plasticware. | Use glass vials and low-binding pipette tips. |
| Insufficient time to reach equilibrium. | Extend incubation time to 48 or 72 hours and check if solubility values stabilize. | |
| Precipitation in Analytical System | Compound precipitating upon injection into the mobile phase. | Adjust the initial mobile phase composition to have a higher organic content. Dilute the sample further in a solvent that matches the mobile phase. |
| Inconsistent Results | Temperature fluctuations during incubation. | Ensure the shaking incubator maintains a stable temperature. |
Section 2: Metabolic Stability
FAQ 3: My this compound analog appears highly unstable in a liver microsomal stability assay. How can I confirm this and what are the next steps?
High clearance in a microsomal stability assay suggests that the compound is rapidly metabolized, primarily by cytochrome P450 (CYP) enzymes.[14][15] This can lead to poor bioavailability and a short duration of action.[16]
Troubleshooting Steps:
-
Minus-Cofactor Control: Repeat the assay with a control incubation that lacks the necessary cofactor, NADPH.[14] If the compound remains stable in the absence of NADPH, it confirms that the instability is due to NADPH-dependent enzymatic metabolism (i.e., CYPs).
-
Heat-Inactivated Microsomes: As an alternative, run the assay with heat-inactivated microsomes. If the compound is stable, this also points to enzymatic degradation.
-
Check for Chemical Instability: Assess the stability of the compound in the assay buffer alone (without microsomes or NADPH) to rule out chemical degradation.
-
Lower Protein Concentration: High protein concentrations can sometimes lead to non-specific binding, which might be misinterpreted as degradation. Try reducing the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL).[16]
-
Identify "Soft Spots": If instability is confirmed, the next step is to identify the metabolic "soft spots" on the molecule. This can be done through metabolite identification studies using LC-MS/MS. Once identified, these positions can be chemically modified to block metabolism.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the in vitro intrinsic clearance of this compound.
-
Materials:
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C.[14]
-
Add this compound to the microsome solution to a final concentration of 1 µM.[13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[15]
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold AcN with an internal standard.[14]
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[15]
-
Data Presentation: Hypothetical Metabolic Stability Data for this compound Analogs
| Compound | t½ (min) | CLint (µL/min/mg protein) | Clearance Category |
| This compound | 8.5 | 95.6 | High |
| Analog 1 (Blocked "soft spot") | 45.2 | 17.8 | Moderate |
| Analog 2 (Increased polarity) | > 60 | < 13.5 | Low |
| Verapamil (Control) | 15.0 | 54.1 | High |
Section 3: Membrane Permeability
FAQ 4: How can I get a quick assessment of the membrane permeability of my this compound analogs?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across membranes.[17][18] It is a cost-effective way to rank compounds in early drug discovery.[19][20]
Experimental Workflow: PAMPA
Interpreting PAMPA Results:
The output of a PAMPA experiment is the effective permeability coefficient (Pe). Compounds can generally be classified as:[21]
-
Low Permeability: Pe < 1.5 x 10⁻⁶ cm/s
-
High Permeability: Pe > 1.5 x 10⁻⁶ cm/s
Troubleshooting Guide: PAMPA
| Issue | Possible Cause | Recommendation |
| Leaky Membrane / High Permeability for Impermeable Control | Inconsistent lipid coating on the filter membrane. | Ensure the lipid solution is applied evenly and without bubbles. Check for punctures in the membrane. |
| Membrane dried out before assay start. | Assemble the donor/acceptor plate sandwich promptly after adding solutions. | |
| Low Mass Balance (Sum of compound in donor and acceptor is low) | Compound binding to the plastic plates. | Use low-binding plates. Pre-saturate plates with a similar compound if binding is severe. |
| Compound retained within the lipid membrane. | This is more common for very lipophilic compounds. The assay may not be suitable, or a different lipid composition could be tried. | |
| Poor Correlation with Cell-based Assays (e.g., Caco-2) | The compound is a substrate for active transport (uptake or efflux). | PAMPA only measures passive diffusion.[21][22] If a compound has high PAMPA permeability but low Caco-2 permeability, it may be an efflux transporter substrate. Conversely, low PAMPA but high Caco-2 permeability may indicate active uptake.[22] |
Strategic Guidance & Visualizations
Logical Workflow for Improving Drug-likeness
Improving the drug-likeness of a natural product lead is an iterative process involving cycles of design, synthesis, and testing.
Hypothetical Signaling Pathway for Cytotoxicity
Dichapetalin-type triterpenoids have shown potent cytotoxic activities against various cancer cell lines.[3][23] While the exact mechanism of action for this compound is not fully elucidated, many cytotoxic natural products induce apoptosis. The following diagram illustrates a hypothetical pathway that could be investigated.
References
- 1. The dichapetalins and dichapetalin-type compounds: structural diversity, bioactivity, and future research perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ug.edu.gh [pure.ug.edu.gh]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. mercell.com [mercell.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. criver.com [criver.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. labinsights.nl [labinsights.nl]
- 23. Discovery of four modified classes of triterpenoids delineated a metabolic cascade: compound characterization and biomimetic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02710G [pubs.rsc.org]
Technical Support Center: Cell Line Selection for Dichapetalin I Studies
Welcome to the technical support center for researchers investigating the effects of Dichapetalin I. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you select the most appropriate cancer cell line for your experiments.
Frequently Asked Questions (FAQs)
Q1: I can't find much data on this compound. How should I start my cell line selection?
A1: It is true that the scientific literature has more extensive data on Dichapetalin A, a close structural analogue of this compound. Due to their structural similarity, a pragmatic approach is to use the data available for Dichapetalin A as a starting point for your investigation. Cell lines that are sensitive to Dichapetalin A are likely candidates for showing sensitivity to this compound. However, it is crucial to empirically validate the activity of this compound in your chosen cell lines.
Q2: Which cancer cell lines have shown sensitivity to Dichapetalins?
A2: Studies on Dichapetalin A have demonstrated varying degrees of cytotoxic and anti-proliferative activity across different cancer cell lines.[1][2] Some cell lines tested include HCT116 (colon cancer), WM 266-4 (melanoma), and SW626 (ovarian cancer).[2] Notably, Dichapetalin A showed potent activity against SW626 ovarian cancer cells but was inactive towards BC1 breast cancer cells, suggesting some selectivity.[2]
Q3: What concentrations of Dichapetalin should I use for initial screening?
A3: The effective concentrations of various dichapetalins have been reported to be in the 10⁻⁶ to 10⁻⁸ M range (1 µM to 10 nM).[1] For initial screening experiments, it is advisable to use a broad concentration range (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) in your cell lines of interest.
Q4: My cells are not responding to this compound treatment. What could be the issue?
A4: There are several potential reasons for a lack of response:
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. As observed with Dichapetalin A, some cell lines like the BC1 human breast cancer cells are not sensitive.[2]
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Factors such as cell density, treatment duration, and serum concentration in the media can influence the outcome. Consistency in these parameters is key.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough. Consider trying an alternative method (e.g., comparing an MTT assay with a crystal violet assay or a live/dead cell stain).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. Perform cell counts before plating. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| Passage number of cells. | Use cell lines within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. | |
| No apoptotic effect observed after treatment. | Insufficient dose or time. | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. |
| Cell line-specific mechanism. | The compound may be inducing cell cycle arrest or another form of cell death (e.g., necrosis, autophagy) rather than apoptosis in your specific cell line. Investigate cell cycle markers (e.g., via flow cytometry) and other cell death markers. | |
| Apoptosis pathway is mutated. | Select a cell line with a known and intact apoptotic pathway (e.g., wild-type p53). |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of Dichapetalin A against various human cancer cell lines. This data can be used as a reference for selecting candidate cell lines for testing this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dichapetalin A | HCT116 | Colon Cancer | 0.25 | [2] |
| Dichapetalin A | SW626 | Ovarian Cancer | 0.34 | [2] |
| Dichapetalin A | WM 266-4 | Melanoma | 17 | [2] |
| Dichapetalin A | BC1 | Breast Cancer | > 20 | [2] |
Experimental Workflow & Protocols
Workflow for Cell Line Selection
The following diagram outlines a logical workflow for selecting and validating a cell line for studying this compound.
Caption: Workflow for selecting and validating a cell line for this compound studies.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol can be used to investigate how this compound affects protein expression in key signaling pathways.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., p-ERK, Akt, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathway for Investigation
While the precise mechanism of Dichapetalins in cancer cells is still under investigation, a common pathway affected by natural cytotoxic compounds involves the induction of apoptosis through the modulation of key signaling cascades like PI3K/Akt or MAPK/ERK. Recent studies on Dichapetalin-type triterpenoids have also implicated the cGas-STING pathway in macrophages.[3] The diagram below presents a hypothetical pathway that could be investigated in cancer cells treated with this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dichapetalin I Treatment
Welcome to the technical support center for Dichapetalin I, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the incubation time and overall experimental design for this compound treatment.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in cytotoxicity assays. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation of media from the outer wells of the plate. 3. Compound precipitation: this compound may not be fully solubilized at the working concentration. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Visually inspect the stock and working solutions for any precipitate. If observed, gently warm the solution or sonicate briefly. Consider using a lower concentration or a different solvent system after performing solubility tests. |
| No significant cytotoxicity observed even at high concentrations. | 1. Suboptimal incubation time: The selected incubation period may be too short for this compound to induce a cytotoxic effect. 2. Cell line resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of this compound. 3. Compound inactivity: The this compound stock solution may have degraded. | 1. Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and experimental endpoint. 2. Test this compound on a panel of different cancer cell lines to identify sensitive models. 3. Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Unexpected fluorescence in assays. | Autofluorescence of the compound: Some natural products, including triterpenoids, can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays. | 1. Before conducting a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. 2. If significant autofluorescence is detected, consider using an alternative, non-fluorescent assay method (e.g., a colorimetric or luminescence-based assay). |
| Discrepancy between cytotoxicity data and apoptosis/cell cycle data. | Different mechanisms of cell death or cytostatic effects: this compound might be inducing cell cycle arrest or other forms of cell death that are not immediately reflected as a loss of membrane integrity in some cytotoxicity assays. | 1. Use multiple assays to assess cell viability and death. For example, combine a metabolic assay (like MTT) with a direct measure of cell death (like Trypan Blue exclusion or a live/dead staining). 2. Analyze cell cycle distribution at different time points to determine if the compound is causing a cytostatic effect. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound treatment is cell line and concentration-dependent. Based on studies with similar cytotoxic natural products, a starting point for incubation time is typically between 24 and 72 hours. To determine the ideal incubation time for your specific experimental setup, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the cytotoxic effect at various time points (e.g., 24, 48, and 72 hours).
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure complete solubilization. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Before use, thaw the aliquot and dilute it to the final working concentration in the cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: What are the potential mechanisms of action of this compound?
A3: While the precise molecular mechanisms of this compound are still under investigation, related compounds in the dichapetalin family have been shown to induce cytotoxicity and anti-proliferative effects in cancer cells. Potential mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest. Some natural products with similar structures have been found to modulate signaling pathways such as the STAT3 pathway, which is involved in cell survival and proliferation.
Q4: Can I use this compound in combination with other drugs?
A4: Investigating the synergistic or additive effects of this compound with other anticancer drugs is a valid research direction. When designing combination studies, it is important to first establish the individual dose-response curves for each compound. This will allow for the determination of appropriate concentrations for the combination experiments and for the assessment of synergism using methods such as the Chou-Talalay method.
Experimental Protocols & Data
Optimizing Incubation Time for Cytotoxicity Assessment (MTT Assay)
This protocol outlines a method to determine the optimal incubation time for this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.
Table 1: Recommended Incubation Times for Initial Screening
| Cell Line Type | Recommended Starting Incubation Times |
| Fast-growing (e.g., some leukemia lines) | 24, 48 hours |
| Moderately-growing (e.g., many adherent carcinoma lines) | 24, 48, 72 hours |
| Slow-growing (e.g., some primary or stem-like cells) | 48, 72, 96 hours |
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound.
Potential Signaling Pathways Modulated by this compound
Based on the activity of similar natural products, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation.
Hypothesized this compound-Induced Apoptosis Pathway
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Logic Diagram for Troubleshooting High Background in Fluorescence Assays
Caption: Troubleshooting logic for high background in fluorescence-based assays.
Controlling for solvent toxicity in Dichapetalin I experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichapetalin I. The focus is on controlling for the potential confounding effects of solvents commonly used to dissolve this cytotoxic and anti-inflammatory triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound is a lipophilic compound and is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1% (v/v), as DMSO itself can have biological effects.[1]
Q2: What is a safe concentration of DMSO for my cell line?
A2: The tolerance to DMSO varies significantly between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxicity.[2] However, some sensitive cell lines, especially primary cells, may show adverse effects at concentrations as low as 0.1%.[2] It is strongly recommended to perform a dose-response experiment with your specific cell line to determine the maximum tolerated concentration of DMSO that does not affect cell viability or the signaling pathways under investigation.
Q3: Can I use ethanol as a solvent for this compound in my experiments?
A3: Yes, ethanol can also be used as a solvent for this compound. Similar to DMSO, a stock solution is prepared in 100% ethanol and then diluted to the final concentration in your experimental system. For in vitro studies, the final ethanol concentration should generally be kept below 0.5%. For in vivo studies in rodents, the concentration of ethanol in the vehicle should be carefully controlled, as it can have systemic effects.[3][4]
Q4: What are the potential off-target effects of DMSO in my experiments?
A4: Even at low, non-toxic concentrations, DMSO can have a range of off-target effects. It has been shown to alter the expression of numerous genes and affect various signaling pathways in cancer cells.[5][6] These effects are heterogeneous and can vary depending on the cell line, DMSO concentration, and exposure time.[5] Therefore, a vehicle control group treated with the same concentration of DMSO as the experimental group is essential to correctly attribute the observed effects to this compound.
Q5: How can ethanol as a vehicle affect my in vivo experimental results?
A5: In animal models, the ethanol vehicle can have physiological effects, particularly on the inflammatory response.[4] Depending on the dose and duration of exposure, ethanol can suppress or, at very low doses, even induce inflammatory signaling.[3][4] It is critical to include a vehicle control group that receives the same concentration of ethanol as the treatment group to account for these potential confounding effects.
Troubleshooting Guides
Problem 1: My vehicle control (DMSO/ethanol) is showing cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Solvent concentration is too high. | Determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response curve (e.g., 0.01% to 1.0% v/v). |
| Cell line is particularly sensitive to the solvent. | Consider switching to a different cell line if feasible or explore alternative, less toxic solvents. |
| Extended exposure time. | Reduce the incubation time of your experiment if possible, as solvent toxicity can be time-dependent. |
Problem 2: I am not observing the expected cytotoxic/anti-inflammatory effect of this compound.
| Possible Cause | Troubleshooting Step |
| This compound has precipitated out of solution. | Ensure that the final concentration of this compound does not exceed its solubility limit in the final dilution. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment. |
| Solvent is interfering with the compound's activity. | Review the literature for any known interactions between your solvent and the biological pathway you are studying. Consider testing an alternative solvent. |
| Incorrect dosage or administration. | Double-check all calculations for dilutions and dosages. For in vivo studies, ensure the route and frequency of administration are appropriate. |
Problem 3: The results from my this compound experiment are highly variable.
| Possible Cause | Troubleshooting Step |
| Inconsistent solvent concentration across wells/animals. | Ensure precise and consistent pipetting of the solvent-containing stock solution. Prepare a master mix of the final treatment solution to add to all replicates. |
| Cell plating density is not uniform. | Ensure a homogenous cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates. |
| Underlying biological effects of the solvent. | As DMSO can have heterogeneous effects, an increased number of replicates for the vehicle control and treatment groups may be necessary to achieve statistical significance. |
Data Presentation
Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Cell Line Type | Recommended Max. Concentration (v/v) | Reference(s) |
| DMSO | Most Cancer Cell Lines | 0.5% | [2] |
| Primary Cells / Sensitive Lines | ≤ 0.1% | [2] | |
| Ethanol | Most Cancer Cell Lines | 0.5% | [3] |
Table 2: Cytotoxic Activity of Dichapetalin Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Dichapetalin A | SW626 (Ovarian) | 0.34 | [2] |
| Dichapetalin A | HCT116 (Colon) | Varies | [7] |
| Dichapetalin N | HCT116 (Colon) | More potent than Dichapetalin A | [2] |
| Dichapetalin N | WM 266-4 (Melanoma) | More potent than Dichapetalin A | [2] |
| Dichapetalin X | Jurkat (Leukemia) | 3.14 | [2] |
| Dichapetalin X | HL-60 (Leukemia) | Potent | [2] |
| Dichapetalin X | CEM (Leukemia) | Potent | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cytotoxicity Assay
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by gentle vortexing or brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure that the final concentration of DMSO in the highest treatment dose does not exceed the predetermined non-toxic level for your cell line (e.g., 0.1%).
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest this compound concentration.
-
-
Cell Treatment:
-
Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
Following treatment, assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Mandatory Visualizations
Caption: Experimental workflow for controlling solvent toxicity.
Caption: Postulated apoptotic signaling pathway of this compound.
Caption: Potential anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in Dichapetalin I bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Dichapetalin I bioassays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common bioassays used for this compound?
A1: Based on its known biological activities, the most common bioassays for this compound involve assessing its cytotoxic and anti-proliferative effects against cancer cell lines.[1][2][3] Therefore, assays such as MTT, Calcein AM, and other fluorescence-based cytotoxicity assays are frequently employed. Assays to determine the mechanism of cell death, such as caspase activity assays, are also relevant.
Q2: I am observing a very low signal or no effect in my this compound cytotoxicity assay. What are the potential primary causes?
A2: Low signal in a this compound cytotoxicity assay can stem from several factors:
-
Cell Line Specificity: The cytotoxic effects of dichapetalins can be highly dependent on the cancer cell line being used.[1] Your chosen cell line may be resistant or less sensitive to this compound.
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a detectable cytotoxic response.
-
Issues with Compound Integrity: this compound stability and solubility can impact its activity. Improper storage or handling may lead to degradation.
-
Problems with the Assay Protocol: Errors in the experimental procedure, such as incorrect cell density, incubation times, or reagent preparation, are common sources of weak signals.[4][5]
-
Instrument Settings: Incorrect filter sets or gain settings on the plate reader can lead to poor signal detection.
Q3: How does the choice of cell line impact the expected signal in a this compound bioassay?
A3: The cellular response to this compound can vary significantly between different cancer cell lines. For example, the addition of a water molecule to a related dichapetalin was shown to diminish cytotoxicity against LNCaP and Lu-1 cells but potentiate activity against SW626 cells.[1] It is crucial to select a cell line known to be sensitive to similar compounds or to screen a panel of cell lines to find a suitable model.
Troubleshooting Low Signal in this compound Cytotoxicity Assays
If you are experiencing low or no signal in your this compound bioassays, please refer to the following troubleshooting guides.
Guide 1: Troubleshooting Low Signal in MTT Assays
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. A low signal suggests that the cells are still metabolically active and have not been killed by this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Cell Density | Optimize cell seeding density. Too few cells will produce a weak signal, while too many can lead to nutrient depletion and affect the assay's dynamic range.[4] |
| Insufficient Incubation Time | Ensure an adequate incubation period with this compound to allow for cytotoxic effects to manifest. Also, ensure the incubation time with the MTT reagent is sufficient (typically 3-4 hours) for formazan crystal formation.[4] |
| MTT Reagent Issues | Prepare fresh MTT solution. The MTT reagent is light-sensitive and should be stored properly. Confirm the reagent is working by using a positive control for cytotoxicity. |
| Incomplete Formazan Solubilization | After the MTT incubation, ensure all the formazan crystals are fully dissolved in the solubilization buffer (e.g., DMSO or SDS solution) before reading the absorbance.[6] |
| Incorrect Wavelength | Ensure the plate reader is set to the correct absorbance wavelength for formazan (typically 570 nm) and a reference wavelength if required (e.g., 630 nm). |
Guide 2: Troubleshooting Low Signal in Fluorescence-Based Cytotoxicity Assays (e.g., Calcein AM)
Fluorescence-based assays often use dyes that are either retained in live cells (e.g., Calcein AM) or stain dead cells. A low signal in a live-cell dye assay indicates low cell viability, while a low signal in a dead-cell dye assay indicates high cell viability. The following addresses low signal in the context of expecting a cytotoxic effect (i.e., a decrease in live cells or an increase in dead cells).
| Potential Cause | Recommended Solution |
| Dye Concentration Too Low | Titrate the fluorescent dye to determine the optimal concentration for staining your specific cell type.[7] |
| Photobleaching | Minimize the exposure of the fluorescent dyes to light. Use an anti-fade mounting medium if performing microscopy.[8] |
| High Background Fluorescence | Use phenol red-free culture medium, as phenol red can cause autofluorescence.[9] Consider using black-walled microplates to reduce crosstalk between wells.[9] |
| Incorrect Filter Sets | Verify that the excitation and emission wavelengths on the plate reader or microscope are appropriate for the specific fluorescent dye being used.[8] |
| Cellular Efflux of Dye | Some cell lines can actively pump out fluorescent dyes. If you suspect this, you may need to use a different dye or an inhibitor of the efflux pumps. |
Guide 3: Troubleshooting Low Signal in Caspase Activity Assays
Caspase assays are used to measure apoptosis, a common mechanism of cell death induced by cytotoxic compounds. A low signal indicates that apoptosis is not being induced by this compound under the tested conditions.
| Potential Cause | Recommended Solution |
| Incorrect Timing of Assay | Caspase activation is a transient event. Perform a time-course experiment to determine the optimal time point for measuring caspase activity after this compound treatment. |
| Insufficient Cell Lysis | Ensure complete cell lysis to release caspases into the lysate. Use the recommended lysis buffer and protocol for your kit. |
| Degraded Reagents | Prepare fresh reaction buffers and ensure that DTT is added to the reaction buffer immediately before use, as it is unstable. Store kit components at the recommended temperatures. |
| Inappropriate Protein Concentration | Determine the protein concentration of your cell lysate and ensure you are using an amount within the recommended range for the assay. |
| Non-Apoptotic Cell Death | This compound may be inducing a different form of cell death, such as necrosis. Consider performing an alternative assay to measure necrosis, such as an LDH release assay. |
Experimental Protocols
General Protocol for a Fluorescence-Based Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and positive controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Staining: Prepare the fluorescent dye solution according to the manufacturer's instructions. Add the dye to each well and incubate for the recommended time, protected from light.
-
Signal Detection: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters.
Quantitative Data
The following table summarizes reported IC50 values for Dichapetalin A, a closely related compound, against various cancer cell lines. Note that the activity of this compound may differ.
| Compound | Cell Line | IC50 | Reference |
| Dichapetalin A | B. cereus | 11.15 µg/ml | [1] |
| Dichapetalin M | B. cereus | 3.15 µg/ml | [1] |
| Dichapetalin M | L. donovani | 16.80 µg/ml | [1] |
| Dichapetalin M | MCF-7 (48h) | 4.71 µM | [1] |
| Dichapetalin M | MCF-7 (72h) | 3.95 µM | [1] |
Visualizations
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified signaling pathway for apoptosis.
Caption: A general workflow for a cell-based cytotoxicity bioassay.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 9. tecan.com [tecan.com]
Technical Support Center: Scaling Up Dichapetalin I Isolation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale isolation of Dichapetalin I from Dichapetalum species.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound isolation?
A1: this compound, along with other related meroterpenoids, is primarily isolated from the roots of plants belonging to the Dichapetalum genus, such as Dichapetalum madagascariensis and Dichapetalum filicaule.[1][2][3][4][5][6] Preliminary thin-layer chromatography (TLC) analysis of crude extracts from different plant parts (leaves, stem, and roots) has shown that dichapetalins are predominantly found in the roots.[1]
Q2: What type of solvent is most effective for the initial extraction of this compound?
A2: Acetone is a commonly reported and effective solvent for the initial extraction of dichapetalins from the dried and powdered root material.[3][7] It is capable of extracting a broad range of compounds of intermediate polarity, including the dichapetalin class of triterpenoids.
Q3: What are the key purification steps for obtaining high-purity this compound?
A3: The primary purification method for this compound is silica gel column chromatography.[2][7] A step-gradient elution using a non-polar solvent system, such as petroleum ether/ethyl acetate, has been shown to be effective in separating individual dichapetalins.[7] Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Q4: Are there any known stability issues with this compound during isolation?
A4: this compound, like many other dichapetalins, possesses a lactone ring in its side chain. Lactone rings can be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, it is crucial to use neutral solvents and avoid extreme pH during the extraction and purification process to prevent degradation of the target compound.
Q5: What are the known biological activities of this compound and related compounds?
A5: Dichapetalins, including this compound, have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.[8][9] Recent studies have also indicated that dichapetalin-type triterpenoids can inhibit macrophage activation through the cGas-STING signaling pathway, suggesting potential applications in immunosuppression.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scaling up of this compound isolation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction of the plant material.2. Insufficient solvent-to-biomass ratio.3. Plant material not properly dried or ground. | 1. Increase the extraction time or perform multiple extraction cycles.2. For large-scale extractions, a solvent-to-biomass ratio of at least 5:1 (L:kg) is recommended for each extraction cycle.3. Ensure the root material is thoroughly dried to a low moisture content (<10%) and finely powdered to increase the surface area for solvent penetration. |
| Poor Separation on Silica Gel Column | 1. Inappropriate solvent system polarity.2. Column overloading with crude extract.3. Irregular packing of the silica gel. | 1. Optimize the solvent system using analytical TLC before scaling up. A starting point for dichapetalins is a petroleum ether/ethyl acetate gradient.2. As a rule of thumb, do not load more than 1:20 (w/w) of crude extract to silica gel for complex mixtures.3. Ensure the silica gel is packed uniformly as a slurry to avoid channeling. A layer of sand on top of the silica gel can help with even sample loading and solvent distribution. |
| Presence of Co-eluting Impurities | 1. Similar polarities of this compound and other compounds in the extract.2. Presence of isomeric compounds. | 1. Employ a secondary chromatographic step, such as preparative HPLC with a different stationary phase (e.g., C18 reverse-phase), to resolve co-eluting impurities.2. Utilize different solvent systems in subsequent chromatographic steps to alter the selectivity of the separation. |
| Degradation of this compound | 1. Hydrolysis of the lactone ring due to acidic or basic conditions.2. Prolonged exposure to high temperatures. | 1. Use neutral, high-purity solvents for extraction and chromatography. Avoid the use of acidic or basic modifiers in the mobile phase unless their effect on stability has been evaluated.2. Concentrate fractions under reduced pressure at a temperature not exceeding 40-50°C. |
| Difficulty in Crystallizing the Final Product | 1. Presence of minor impurities.2. Use of an inappropriate crystallization solvent. | 1. Re-purify the amorphous solid using preparative HPLC.2. Screen a range of solvent systems of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexane) to find suitable conditions for crystallization. |
Data Presentation
Cytotoxic Activity of Selected Dichapetalins
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Dichapetalin A | Necator americanus (hookworm) | 162.4 | [1][2][4] |
| Dichapetalin X | Necator americanus (hookworm) | 523.2 | [1][2][4] |
Note: IC50 values are a measure of the concentration of a substance that is needed to inhibit a biological process by 50%.
Experimental Protocols
Detailed Methodology for Scaled-Up Isolation of this compound
This protocol is a representative procedure based on the successful isolation of closely related dichapetalins and is intended for a starting biomass of 1 kg of dried plant material.
1. Plant Material Preparation:
-
Air-dry the roots of Dichapetalum madagascariensis in a well-ventilated area until brittle.
-
Grind the dried roots into a fine powder using an industrial-grade grinder.
2. Solvent Extraction:
-
Macerate the powdered root material (1 kg) with acetone (5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through a coarse filter cloth, followed by vacuum filtration using Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh acetone (5 L each time).
-
Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a dark, syrupy crude extract.
3. Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (60-120 mesh, 500 g) in petroleum ether and pack it into a glass column (10 cm diameter).
-
Dissolve a portion of the crude acetone extract (25 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (50 g).
-
Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elute the column with a step gradient of petroleum ether and ethyl acetate mixtures with increasing polarity (e.g., 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions of 250 mL and monitor the separation by TLC using a petroleum ether/acetone (2:1) solvent system and visualization with an anisaldehyde spray reagent.[3]
-
Combine fractions containing compounds with similar TLC profiles.
4. Purification and Characterization:
-
Concentrate the fractions containing this compound under reduced pressure.
-
If necessary, perform a second column chromatography on the enriched fraction using a smaller particle size silica gel (230-400 mesh) and a shallower solvent gradient to achieve higher resolution.
-
The final purified this compound can be obtained as a solid after solvent evaporation.
-
Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the scaled-up isolation of this compound.
Dichapetalin-induced cGas-STING Signaling Pathway
Caption: Inhibition of the cGas-STING pathway by dichapetalins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation, characterization, and anthelminthic activities of a novel dichapetalin and other constituents of Dichapetalum filicaule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dichapetalin M from Dichapetalum madagascariense [ugspace.ug.edu.gh]
- 6. pure.ug.edu.gh [pure.ug.edu.gh]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Molecular Targets of Dichapetalin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dichapetalin I and its putative molecular targets within the cGas-STING signaling pathway. While direct quantitative data for this compound remains to be fully elucidated, this document synthesizes current knowledge on closely related dichapetalins and compares their activity with known inhibitors of the same pathway, offering a framework for experimental validation.
Overview of this compound and its Biological Activity
This compound belongs to the dichapetalin class of triterpenoids, which have demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines. Recent studies on dichapetalin-type triterpenoids, particularly Dichapetalin A, have shed light on a potential mechanism of action involving the inhibition of the cGas-STING (stimulator of interferon genes) signaling pathway, a key component of the innate immune system. This pathway is increasingly recognized for its role in cancer and autoimmune diseases.
The cGas-STING Pathway: A Key Immunomodulatory Hub
The cGas-STING pathway is a critical cellular mechanism for detecting cytosolic DNA, which can originate from pathogens or from cellular damage and stress. Upon activation, this pathway triggers the production of type I interferons and other inflammatory cytokines, mounting an immune response. Dysregulation of the cGas-STING pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention.
Signaling Pathway Diagram
Caption: The cGas-STING signaling pathway and putative points of inhibition by dichapetalins.
Comparative Analysis: this compound vs. Other cGas-STING Inhibitors
While specific IC50 values for this compound targeting the cGas-STING pathway are not yet available, we can draw comparisons with other known small molecule inhibitors of this pathway. The following table summarizes key data for representative inhibitors. It is hypothesized that this compound will exhibit inhibitory activity on TBK1 and IRF3 phosphorylation, similar to Dichapetalin A.
| Compound | Molecular Target(s) | Reported IC50 / Activity | Development Stage |
| Dichapetalin A | Downregulation of TBK1 and IRF3 phosphorylation | Qualitative inhibition reported | Preclinical |
| H-151 | STING (covalent inhibitor) | IC50 = 1.2 µM (inhibition of IFN-β production) | Preclinical |
| C-176 | STING (covalent inhibitor) | IC50 = 2.9 µM (inhibition of IFN-β production) | Preclinical |
| Aspirin | cGAS | Direct inhibition of cGAS activity reported | Marketed drug (repurposing) |
| VENT-03 | cGAS | First-in-class cGAS inhibitor | Phase 2 Clinical Trials[1] |
Experimental Protocols for Target Validation
To confirm the molecular targets of this compound, a series of in vitro experiments are recommended. The following protocols provide a framework for these investigations.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is cytotoxic to cells, which is essential for designing subsequent target validation experiments.
Experimental Workflow
Caption: Workflow for determining the cytotoxic concentration (IC50) of a compound.
Detailed Protocol:
-
Cell Seeding: Seed a human monocytic cell line (e.g., THP-1) or other relevant cancer cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot for TBK1 and IRF3 Phosphorylation
This experiment directly assesses the effect of this compound on the activation of key downstream proteins in the STING pathway.
Experimental Workflow
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Detailed Protocol:
-
Cell Treatment: Seed THP-1 cells in 6-well plates. Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
STING Activation: Stimulate the cells with a known cGas-STING pathway agonist, such as 2'3'-cGAMP (1 µg/mL), for 1-3 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172) and phospho-IRF3 (Ser396) overnight at 4°C. Also, probe for total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Conclusion and Future Directions
The available evidence strongly suggests that dichapetalins, as a class of compounds, exert their biological effects at least in part through the modulation of the cGas-STING signaling pathway. The experimental protocols outlined in this guide provide a clear path to definitively confirm whether this compound specifically targets this pathway by inhibiting the phosphorylation of TBK1 and IRF3. Successful validation of these molecular targets will be a critical step in the further development of this compound as a potential therapeutic agent for immune-related disorders and cancer. Future studies should focus on obtaining precise quantitative data (IC50 values) for this compound and elucidating its exact binding site and mechanism of inhibition.
References
Dichapetalin Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Dichapetalins, a class of complex triterpenoids primarily isolated from the Dichapetalaceae family, have garnered significant interest in the scientific community for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of known dichapetalin analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the ongoing research and development of novel anticancer agents.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of dichapetalin analogs is intricately linked to their structural features. Modifications to the core dammarane skeleton, the 2-phenylpyrano moiety, and the C-17 side chain have been shown to significantly influence their activity. The following table summarizes the available quantitative data (IC50 values) for various dichapetalin analogs against different cancer cell lines, providing a clear comparison of their potencies.
| Analog | Structural Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Dichapetalin A | - | SW626 (Ovarian) | 0.34 | [1] |
| HCT116 (Colon) | 0.25 | [2] | ||
| WM 266-4 (Melanoma) | 17 | [2] | ||
| BC1 (Breast) | > 20 | [1] | ||
| Dichapetalin L | Saturation of Δ11,12 double bond | LNCaP (Prostate) | Enhanced activity | [1] |
| Lu-1 (Lung) | Enhanced activity | [1] | ||
| SW626 (Ovarian) | Greatly decreased activity | [1] | ||
| Dichapetalin M | - | MCF-7 (Breast) | 4.71 (48h), 3.95 (72h) | [2][3] |
| Dichapetalin N | C-26 hydroxy group oxidized to an aldehyde | HCT116 (Colon) | Increased cytotoxicity | [1] |
| WM 266-4 (Melanoma) | Increased cytotoxicity | [1] | ||
| Dichapetalins O, Q, R | Lactone ring in side chain replaced by a lactol | HCT116, WM 266-4 | Activities in the 10⁻⁶ to 10⁻⁸ M range | [1] |
Key Structure-Activity Relationship Insights
Several key structural motifs have been identified as crucial for the cytotoxic activity of dichapetalins:
-
C-26 Hydroxy Group: Oxidation of the primary alcohol at C-26 to an aldehyde, as seen in dichapetalin N, leads to a significant increase in cytotoxicity against HCT116 and WM 266-4 cells.[1]
-
Δ11,12 Double Bond: Saturation of the double bond at the C11-C12 position, exemplified by dichapetalin L, has a variable effect on cytotoxicity. While it enhances activity against LNCaP prostate and Lu-1 lung cancer cells, it drastically reduces activity against SW626 ovarian cancer cells.[1]
-
Side Chain Moiety: The nature of the side chain at C-17 plays a critical role. Analogs with a lactone ring generally exhibit potent cytotoxicity.[1] Replacement of the lactone with a lactol, as in dichapetalins O, Q, and R, still results in significant activity.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of dichapetalin analogs is primarily conducted using cell-based assays. The following is a detailed methodology for the widely used MTT assay, adapted for the screening of natural products against cancer cell lines like HCT116.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
1. Cell Culture and Seeding:
- Human colorectal carcinoma (HCT116) cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
- Dichapetalin analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations.
- The medium from the seeded plates is replaced with the medium containing the test compounds. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) are included.
3. Incubation:
- The plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard culture conditions.
4. MTT Addition and Incubation:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.
5. Formazan Solubilization:
- The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: PXR Signaling Pathway
Preliminary studies suggest that the mechanism of action for some dichapetalins may involve the Pregnane X Receptor (PXR) signaling pathway.[3] PXR is a nuclear receptor that plays a key role in xenobiotic metabolism and detoxification. The antagonistic effect of dichapetalin M on PXR signaling suggests a potential mechanism for its cytotoxic effects.[3]
Caption: Proposed PXR signaling pathway as a potential mechanism of action for dichapetalin analogs.
General Experimental Workflow for SAR Studies of Natural Products
The structure-activity relationship studies of natural products like dichapetalins typically follow a systematic workflow from isolation to lead optimization.
Caption: A generalized experimental workflow for structure-activity relationship (SAR) studies of natural products.
This guide serves as a foundational resource for researchers engaged in the exploration of dichapetalin analogs as potential anticancer therapeutics. The presented data and methodologies are intended to facilitate a more targeted and efficient drug discovery process.
References
A Comparative Analysis of the Cytotoxic Effects of Dichapetalin I and Doxorubicin
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparison of the cytotoxic properties of Dichapetalin I, a naturally occurring triterpenoid, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. While direct comparative studies on the cytotoxicity of this compound and Doxorubicin are limited, this section compiles available IC50 values for these compounds against various cancer cell lines to facilitate an indirect comparison. It is important to note that IC50 values can vary significantly based on experimental conditions such as cell line, exposure time, and the specific assay used.
| Compound | Cell Line | IC50 Value | Assay | Exposure Time |
| Dichapetalin A | HCT116 (Colon Carcinoma) | 0.25 µM[1] | - | - |
| WM 266-4 (Melanoma) | 17 µM[1] | - | - | |
| Dichapetalin M | HCT116 (Colon Carcinoma) | 0.007 µg/mL | - | - |
| WM 266-4 (Melanoma) | 0.05 µg/mL | - | - | |
| Doxorubicin | HCT116 (Colon Carcinoma) | 0.96 ± 0.02 μM[2] | MTT | 72h |
| HCT116 (Colon Carcinoma) | 24.30 µg/mL[3] | MTT | - | |
| WM-266-4 (Melanoma) | Data not available | - | - |
*Note: Specific IC50 values for this compound against these cell lines were not available in the reviewed literature. Data for closely related analogues, Dichapetalin A and Dichapetalin M, are presented as a proxy. Dichapetalins have shown cytotoxic and anti-proliferative activities in the 10⁻⁶ to 10⁻⁸ M range against HCT116 and WM 266-4 cell lines[4].
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The following are detailed methodologies for two commonly employed assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated based on the absorbance values of the treated samples relative to the controls.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent.
This compound
The precise signaling pathway of this compound's cytotoxicity has not been fully elucidated. However, in silico studies on a related compound, Dichapetalin M, suggest a potential interaction with the Pregnane X Receptor (PXR) signaling pathway[1]. PXR is a nuclear receptor known to play a role in the metabolism and detoxification of foreign substances, and its modulation can impact cell proliferation and apoptosis. Further experimental validation is required to confirm this mechanism for this compound.
Doxorubicin
The cytotoxic mechanisms of Doxorubicin are well-characterized and multifactorial:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates free radicals that can damage cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activity of Dichapetalin I and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Dichapetalin I, a notable triterpenoid, with other well-researched triterpenoids: oleanolic acid, ursolic acid, and betulinic acid. The information is supported by experimental data from various in vitro assays and an exploration of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of these compounds is compared based on their half-maximal inhibitory concentration (IC50) values obtained from key in vitro assays. A lower IC50 value indicates greater potency.
| Compound | LPS-Induced Nitric Oxide (NO) Production Inhibition in RAW264.7 Macrophages (IC50) | Protein Denaturation Inhibition (IC50) | Heat-Induced Hemolysis Inhibition (IC50) |
| Dichapetalin-type triterpenoid | 2.09 µM[1] | Data not available | Data not available |
| Oleanolic Acid | ~31.28 - 42.91 µg/mL[2] | Data not available | Data not available |
| Ursolic Acid | Data not available | Data not available | Data not available |
| Betulinic Acid | Data not available | Data not available | Data not available |
| Diclofenac (Standard Drug) | ~47.12 - 53.84 µg/mL[2][3] | ~44 µg/mL[4] | ~9.44 - 12.22 µg/mL[5] |
| Indomethacin (Standard Drug) | Data not available | IC50 values reported, but specific values vary across studies.[6] | Data not available |
| Aspirin (Standard Drug) | Data not available | IC50 values reported, but specific values vary across studies.[7][8] | IC50 values reported, but specific values vary across studies.[7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data for this compound is based on a specific dichapetalin-type triterpenoid (compound 1 isolated from Dichapetalum longipetalum)[1].
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below to facilitate reproducibility and further research.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated by LPS.
Experimental Workflow:
Workflow for LPS-induced NO production assay.
Detailed Steps:
-
Cell Culture: RAW264.7 macrophage cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours to allow for cell adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, other triterpenoids, or a standard drug like diclofenac). The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540-550 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Inhibition of Protein Denaturation
This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.
Experimental Workflow:
Workflow for protein denaturation inhibition assay.
Detailed Steps:
-
Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, a protein solution (commonly 1% aqueous solution of bovine serum albumin or egg albumin), and phosphate-buffered saline (PBS, pH 6.4).
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation: The samples are then heated to 70°C in a water bath for 5 minutes to induce protein denaturation.
-
Cooling and Measurement: After cooling to room temperature, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control (which contains no test compound).
Heat-Induced Hemolysis Inhibition
This assay assesses the ability of a compound to stabilize red blood cell (RBC) membranes, as damage to lysosomal membranes and subsequent release of their contents can contribute to inflammation.
Experimental Workflow:
Workflow for heat-induced hemolysis inhibition assay.
Detailed Steps:
-
RBC Suspension Preparation: Fresh whole blood is centrifuged, and the packed red blood cells (RBCs) are washed with isotonic saline. A 10% (v/v) RBC suspension is then prepared in isotonic buffer.
-
Reaction Mixture: The reaction mixture contains the RBC suspension and the test compound at various concentrations.
-
Heat-Induced Hemolysis: The samples are incubated in a water bath at 56°C for 30 minutes to induce hemolysis.
-
Centrifugation and Measurement: The tubes are cooled and then centrifuged. The absorbance of the supernatant, which contains the released hemoglobin, is measured at 560 nm.
-
Calculation: The percentage of hemolysis inhibition is calculated by comparing the absorbance of the test samples to that of the control (which undergoes 100% hemolysis).
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of these triterpenoids are mediated through the modulation of specific intracellular signaling pathways.
This compound and the cGas-STING Pathway
Recent studies suggest that dichapetalin-type triterpenoids exert their anti-inflammatory and immunomodulatory effects by inhibiting the cGAS-STING signaling pathway[7][9]. This pathway is a key component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or damaged host cells, and triggers an inflammatory response. By downregulating the phosphorylation of key downstream proteins like Tbk1 and Irf3, Dichapetalin A (a specific dichapetalin) can inhibit the production of type I interferons and other pro-inflammatory cytokines like IL-1β and IL-6[9].
Inhibition of the cGas-STING pathway by Dichapetalin-type triterpenoids.
Oleanolic Acid, Ursolic Acid, and Betulinic Acid: Targeting NF-κB and MAPK Pathways
Oleanolic acid, ursolic acid, and betulinic acid are known to exert their anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: This pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (like LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. In the nucleus, NF-κB promotes the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. Oleanolic acid, ursolic acid, and betulinic acid have been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB[10][11][12][13][14][15][16].
Inhibition of the NF-κB pathway by common triterpenoids.
-
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Activation of MAPK pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Some triterpenoids have been shown to inhibit the phosphorylation and activation of MAPKs, thereby suppressing the downstream inflammatory cascade.
Conclusion
Dichapetalin-type triterpenoids demonstrate potent anti-inflammatory activity, as evidenced by a low micromolar IC50 value in the inhibition of NO production. Their unique mechanism of action, targeting the cGas-STING pathway, distinguishes them from other well-studied triterpenoids like oleanolic acid, ursolic acid, and betulinic acid, which primarily modulate the NF-κB and MAPK pathways.
While the available data for this compound is promising, further research is required to fully elucidate its anti-inflammatory profile across a broader range of in vitro and in vivo models. Direct comparative studies with other triterpenoids under standardized conditions would be invaluable for establishing a definitive ranking of their anti-inflammatory potency. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate such future investigations and contribute to the development of novel anti-inflammatory therapeutics.
References
- 1. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. betulinic-acid-as-new-activator-of-nf-b-molecular-mechanisms-and-implications-for-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Protective Effect of Bergapten against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleanolic Acid Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating Antitumor Potential of Dichapetalins: A Comparative Guide Based on In Vitro Evidence
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antitumor activity of Dichapetalin I and its analogs. While in vivo validation for this compound is currently unavailable in published literature, this document summarizes the existing in vitro cytotoxicity data and outlines the necessary experimental framework for future in vivo studies.
Executive Summary
Dichapetalins, a class of meroterpenoids, have demonstrated notable cytotoxic and anti-proliferative activities against various cancer cell lines in vitro.[1][2] this compound, in particular, has shown activity against human ovarian cancer cells. However, a comprehensive in vivo validation of its antitumor efficacy remains to be conducted. This guide presents a comparative analysis of the in vitro data for this compound and its structural analogs, details the methodologies for in vitro cytotoxicity assays, and proposes a standard experimental workflow for future in vivo validation. Furthermore, it explores the potential mechanism of action for this compound class, highlighting the need for further investigation into their therapeutic potential.
In Vitro Cytotoxicity of Dichapetalins
Several studies have evaluated the cytotoxic effects of various Dichapetalins against a panel of human cancer cell lines. The data indicates a structure-dependent activity, with different analogs exhibiting varying potency and selectivity.
| Compound | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| This compound | SW626 (Ovarian) | Potent activity | [3] |
| Dichapetalin A | HCT116 (Colon) | EC₅₀ = 0.25 µM | [4] |
| WM 266-4 (Melanoma) | EC₅₀ = 17 µM | [4] | |
| SW626 (Ovarian) | IC₅₀ = 0.34 µM | [3] | |
| BC1 (Breast) | IC₅₀ > 20 µM | [3] | |
| Dichapetalin B | HCT116 (Colon) | EC₅₀ = 0.25 µM | [4] |
| Dichapetalin L | LNCaP (Prostate) | Enhanced activity | [3] |
| Lu-1 (Lung) | Enhanced activity | [3] | |
| SW626 (Ovarian) | Decreased activity | [3] | |
| Dichapetalin M | MCF-7 (Breast) | IC₅₀ = 4.71 µM (48h), 3.95 µM (72h) | [5] |
| Dichapetalin N | HCT116 (Colon) | EC₅₀ = 0.092 µM | [4] |
| WM 266-4 (Melanoma) | Increased cytotoxicity | [3] | |
| Dichapetalins N-S | HCT116 (Colon) | 10⁻⁶ to 10⁻⁸ M range | [2] |
| WM 266-4 (Melanoma) | 10⁻⁶ to 10⁻⁸ M range | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of Dichapetalins is typically assessed using established protocols such as the MTT, XTT, or SRB assays.[6] A general procedure is as follows:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the Dichapetalins (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: After the incubation period, a viability reagent (e.g., MTT) is added to each well. The reagent is converted by viable cells into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
Proposed In Vivo Experimental Workflow
While no specific in vivo studies for this compound have been reported, a standard xenograft mouse model is a common approach to validate in vitro findings.[7][8]
Potential Signaling Pathway
The precise molecular mechanism of action for most Dichapetalins, including this compound, is not yet fully elucidated. However, studies on Dichapetalin M suggest a potential interaction with the Pregnane X Receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds.[5][9] An antagonistic effect on PXR signaling has been observed, which could contribute to its cytotoxic effects.[5][9]
Conclusion and Future Directions
The available in vitro data strongly suggest that Dichapetalins, including this compound, possess significant antitumor properties. However, the lack of in vivo studies represents a critical gap in the validation of their therapeutic potential. Future research should prioritize conducting well-designed in vivo efficacy and toxicity studies using xenograft models to confirm the promising in vitro findings. Furthermore, comprehensive mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this interesting class of natural products. Such studies will be instrumental in advancing Dichapetalins through the drug development pipeline.
References
- 1. xenograft.org [xenograft.org]
- 2. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dichapetalin Isomers: A Comparative Analysis of Bioactivity in Cancer Cell Lines
A detailed examination of the cytotoxic and anti-proliferative activities of various Dichapetalin isomers reveals significant differences in their potency and cellular targets. This guide provides a comparative analysis of key isomers, presenting experimental data on their bioactivity, outlining the methodologies used for these assessments, and illustrating the potential signaling pathways involved.
Dichapetalins, a class of triterpenoids isolated from plants of the Dichapetalum genus, have garnered considerable interest in the scientific community for their potent cytotoxic effects against a range of cancer cell lines.[1] Variations in the chemical structure of these isomers lead to marked differences in their biological activity, highlighting the importance of comparative studies for identifying the most promising candidates for further drug development. This guide focuses on a comparative analysis of the bioactivity of several key Dichapetalin isomers, including Dichapetalins A, M, N, L, and I.
Comparative Cytotoxicity of Dichapetalin Isomers
The cytotoxic and anti-proliferative activities of Dichapetalin isomers have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data clearly indicates that Dichapetalin M exhibits the most potent cytotoxic activity among the tested isomers, with IC50 values in the nanomolar to low micromolar range against colorectal carcinoma (HCT116) and melanoma (WM 266-4) cell lines.[2]
| Dichapetalin Isomer | Cancer Cell Line | IC50 (µM) |
| Dichapetalin A | HCT116 (Colon Carcinoma) | 0.25[3][4] |
| WM 266-4 (Melanoma) | 17[3][4] | |
| SW626 (Ovarian Cancer) | 0.34[3][4] | |
| BC1 (Breast Cancer) | >20[3][4] | |
| LNCaP (Prostate Cancer) | - | |
| Lu-1 (Lung Cancer) | - | |
| CEM (T-lymphoblast-like leukemia) | 3.0 - 12[4][5] | |
| HL-60 (Acute promyelocytic leukemia) | 3.0 - 12[4][5] | |
| Jurkat (T-lymphocytic leukemia) | 3.0 - 12[4][5] | |
| Dichapetalin M | HCT116 (Colon Carcinoma) | 0.007 (as EC50 in µg/ml)[2] |
| WM 266-4 (Melanoma) | 0.05 (as EC50 in µg/ml)[2] | |
| MCF-7 (Breast Cancer) | 4.71 (48h), 3.95 (72h)[3] | |
| Dichapetalin N | HCT116 (Colon Carcinoma) | Increased cytotoxicity compared to A[3][4][5] |
| WM 266-4 (Melanoma) | Increased cytotoxicity compared to A[3][4][5] | |
| Dichapetalin L | LNCaP (Prostate Cancer) | Slightly enhanced activity compared to A[4] |
| Lu-1 (Lung Cancer) | Slightly enhanced activity compared to A[4] | |
| SW626 (Ovarian Cancer) | Greatly decreased activity compared to A[4] | |
| Dichapetalin I | LNCaP (Prostate Cancer) | Diminished cytotoxicity compared to A[4] |
| Lu-1 (Lung Cancer) | Diminished cytotoxicity compared to A[4] | |
| SW626 (Ovarian Cancer) | Potentiated activity compared to A[4] |
Structure-Activity Relationship: The variations in cytotoxicity among the isomers can be attributed to specific structural modifications. For instance, the conversion of the primary C-26 hydroxy group in Dichapetalin A to an aldehyde in Dichapetalin N leads to an increase in cytotoxicity against HCT116 and WM 266-4 cells.[3][4][5] Conversely, saturation of the Δ11,12 double bond, as seen in Dichapetalin L, results in a slight enhancement of activity against LNCaP and Lu-1 cells but a significant decrease against SW626 ovarian cancer cells.[4] Furthermore, the addition of a water molecule across this double bond in this compound diminishes its activity against LNCaP and Lu-1 cells while potentiating its effect on SW626 cells.[4]
Experimental Protocols
The evaluation of the cytotoxic and anti-proliferative activities of Dichapetalin isomers is commonly performed using cell viability assays. A frequently employed method is the Alamar Blue (Resazurin) assay.
Alamar Blue Cell Viability Assay
This assay is based on the ability of metabolically active cells to reduce the non-fluorescent dye resazurin to the highly fluorescent resorufin. The amount of fluorescence produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Dichapetalin isomers (dissolved in a suitable solvent, e.g., DMSO)
-
Alamar Blue reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring fluorescence (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Dichapetalin isomers in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Addition of Alamar Blue: Following the incubation period, add 10 µL of Alamar Blue reagent to each well.
-
Incubation with Alamar Blue: Incubate the plates for an additional 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways
The precise molecular mechanisms underlying the cytotoxic effects of all Dichapetalin isomers are not yet fully elucidated. However, evidence suggests that their bioactivity may be mediated through the modulation of specific signaling pathways, leading to apoptosis or cell cycle arrest.
Pregnane X Receptor (PXR) Signaling Pathway
For Dichapetalin M, in vitro studies have indicated a potential involvement of the Pregnane X Receptor (PXR) signaling pathway.[3] PXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances. An antagonistic effect of Dichapetalin M on PXR signaling has been observed, suggesting that its cytotoxic activity may be, at least in part, mediated through the modulation of this pathway.[3] Further research is needed to fully understand the downstream effects of PXR antagonism by Dichapetalin M in cancer cells.
Caption: Hypothesized PXR signaling pathway antagonism by Dichapetalin M.
General Apoptosis Pathway
While the specific upstream signaling events may vary between isomers, it is plausible that the cytotoxic effects of Dichapetalins converge on the induction of apoptosis, a form of programmed cell death. This process is tightly regulated by a cascade of molecular events involving key protein families such as caspases and the Bcl-2 family.
Caption: A general overview of the intrinsic apoptosis pathway potentially induced by Dichapetalin isomers.
References
- 1. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potential Antitumor Agents from the Scaffolds of Plant-derived Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity Profile of Dichapetalin I: A Comparative Analysis in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and anti-proliferative effects of Dichapetalin I across various human cancer cell lines. This compound, a member of the dichapetalin class of meroterpenoids, has garnered interest for its potential as an anticancer agent. Understanding its cross-reactivity is crucial for evaluating its therapeutic potential and predicting potential off-target effects. This document summarizes available experimental data, details relevant methodologies, and visualizes key concepts to facilitate a comprehensive understanding of this compound's activity profile.
Comparative Cytotoxicity of this compound
The following table summarizes the observed cytotoxic and anti-proliferative activities of this compound and related dichapetalins in different human cancer cell lines. The data indicates a degree of selectivity in the cytotoxic effects of these compounds.
| Cell Line | Cancer Type | Compound | Observed Activity (Concentration Range) | Reference |
| HCT116 | Colon Carcinoma | This compound | Cytotoxic & Anti-proliferative (10⁻⁶ to 10⁻⁸ M) | [1] |
| WM 266-4 | Melanoma | This compound | Cytotoxic & Anti-proliferative (10⁻⁶ to 10⁻⁸ M) | [1] |
| SW626 | Ovarian Cancer | Dichapetalin A derivative (structurally related to this compound) | Potentiated Cytotoxicity | |
| LNCaP | Prostate Cancer | Dichapetalin A derivative (structurally related to this compound) | Diminished Cytotoxicity | |
| Lu-1 | Lung Cancer | Dichapetalin A derivative (structurally related to this compound) | Diminished Cytotoxicity |
Experimental Methodologies
The following are detailed protocols for key experiments typically used to assess the cross-reactivity and mechanism of action of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate, which is crucial for investigating the molecular pathways affected by a compound.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of this compound.
Putative Signaling Pathway for this compound-Induced Apoptosis
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Comparative Cytotoxicity Logic
Caption: Logical comparison of this compound's cytotoxicity.
References
Efficacy of Dichapetalin I compared to standard anticancer drugs
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Dichapetalin I, a member of the dichapetalin family of triterpenoids, has emerged as a compound of interest due to its demonstrated cytotoxic and anti-proliferative properties against various cancer cell lines. This guide provides a comparative overview of the available data on the efficacy of this compound against standard anticancer drugs, outlines relevant experimental protocols, and visualizes potential signaling pathways involved in its mechanism of action.
Comparative Cytotoxicity Analysis
While direct comparative studies of this compound against a broad panel of standard anticancer drugs across multiple cell lines are limited in the public domain, existing research provides valuable insights. This compound, along with other dichapetalins, has shown potent cytotoxic and anti-proliferative activities against human colon carcinoma (HCT116) and melanoma (WM 266-4) cell lines, with effective concentrations in the micromolar to nanomolar range (10-6 to 10-8 M)[1].
Table 1: IC50 Values of Standard Anticancer Drugs against Various Cancer Cell Lines
| Cell Line | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (µM) | This compound (µM) |
| HeLa | ~1.0 - 2.92 | ~6.3 - 12.88 | ~0.0135 | Data Not Available |
| MCF-7 | ~1.26 - 7.67 | ~7.45 | ~0.0047 - 5.8 | Data Not Available |
| A549 | ~5.05 | ~6.14 - 8.6 | ~0.081 - 0.105 | Data Not Available |
| HepG2 | ~7.98 | ~8.26 | Data Not Available | Data Not Available |
Note: The IC50 values presented are compiled from various sources and can vary depending on the specific experimental conditions, such as exposure time and assay method.
Experimental Protocols
The evaluation of the cytotoxic activity of compounds like this compound and standard anticancer drugs is predominantly conducted using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or a standard anticancer drug). A control group receives only the vehicle used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways of this compound
The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, based on studies of related natural compounds and the general mechanisms of cancer cell death, it is plausible that this compound induces apoptosis through the modulation of key signaling pathways.
Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death[2][3][4]. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a crucial regulator of the intrinsic pathway[5][6][7][8][9].
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell survival, proliferation, and inflammation. In many cancers, these pathways are constitutively active, promoting tumor growth and resistance to therapy. Inhibition of the NF-κB pathway and modulation of the MAPK pathway are, therefore, attractive strategies for cancer treatment[2][7][10][11][12][13][14][15][16]. Terpenoids, the class of compounds to which dichapetalins belong, have been shown to interfere with these pathways[10].
Conclusion and Future Directions
The available evidence suggests that this compound is a potent cytotoxic agent with the potential for development as an anticancer drug. However, a comprehensive understanding of its efficacy requires direct comparative studies against a wider range of standard chemotherapeutic agents and across a more diverse panel of cancer cell lines. Furthermore, detailed mechanistic studies are necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such research will be crucial for identifying its therapeutic potential and for the rational design of future clinical trials. The data presented in this guide serves as a foundation for further investigation into this promising natural product.
References
- 1. Dichloromethane fractions of Scrophularia oxysepala extract induce apoptosis in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Caspases in Apoptosis and Their Inhibition in Mammalian Cell Culture [ouci.dntb.gov.ua]
- 5. brieflands.com [brieflands.com]
- 6. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Astragalin Inhibits Nuclear Factor-κB Signaling in Human Colonic Epithelial Cells and Attenuates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In Vivo Validation of Dichapetalin I as an Anti-Inflammatory Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anti-inflammatory properties of Dichapetalin I, a novel dichapetalin-type triterpenoid, against established non-steroidal anti-inflammatory drugs (NSAIDs). While in vitro studies have shown promising anti-inflammatory activity of this compound through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophages, its efficacy and mechanism of action in a whole-organism context remain to be validated.[1][2] This document outlines a proposed framework for the in vivo validation of this compound, comparing its potential performance with a non-selective cyclooxygenase (COX) inhibitor, Indomethacin, and a selective COX-2 inhibitor, Celecoxib.
Comparator Selection and Rationale
For a robust evaluation of this compound's anti-inflammatory potential, two widely used NSAIDs with distinct mechanisms of action have been selected as comparators:
-
Indomethacin: A potent non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes. It is a well-established anti-inflammatory agent used in various experimental models of inflammation.[3][4][5]
-
Celecoxib: A selective COX-2 inhibitor, which primarily targets the COX-2 enzyme induced during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7][8][9][10]
The inclusion of both a non-selective and a selective COX inhibitor will allow for a comprehensive assessment of this compound's efficacy and potential side-effect profile.
Proposed In Vivo Validation Models and Experimental Protocols
Two distinct and well-characterized in vivo models of inflammation are proposed to evaluate the anti-inflammatory activity of this compound:
-
Carrageenan-Induced Paw Edema Model: An acute model of localized inflammation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: A model of systemic inflammation and cytokine response.
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Male Wistar rats (180-220g).
-
Groups (n=6 per group):
-
Vehicle Control (Saline)
-
Carrageenan Control
-
This compound (10, 20, 40 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)[4]
-
Celecoxib (20 mg/kg, p.o.)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The respective treatments are administered orally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[3][5]
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
-
Primary Endpoint: Percentage inhibition of paw edema.
-
Secondary Endpoints: Myeloperoxidase (MPO) activity in paw tissue (as a marker of neutrophil infiltration).
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model evaluates the effect of the test compound on the systemic inflammatory response, particularly cytokine production.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=6 per group):
-
Procedure:
-
Mice are treated with the respective compounds via intraperitoneal (i.p.) injection.
-
30 minutes after treatment, inflammation is induced by an i.p. injection of LPS (1 mg/kg).
-
Blood samples are collected at 2 and 6 hours post-LPS injection.
-
-
Primary Endpoints: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) measured by ELISA.[6][7]
-
Secondary Endpoints: Assessment of sickness behavior (e.g., locomotor activity, body temperature).
Comparative Data Presentation (Hypothetical)
The following tables present hypothetical data to illustrate the potential outcomes of the proposed in vivo studies, based on the known efficacy of the comparator drugs and the promising in vitro results for this compound.
Table 1: Hypothetical Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) | MPO Activity Reduction (%) |
| This compound | 10 | 35 | 30 |
| 20 | 55 | 50 | |
| 40 | 70 | 65 | |
| Indomethacin | 10 | 65 | 60 |
| Celecoxib | 20 | 60 | 55 |
Table 2: Hypothetical Efficacy in LPS-Induced Systemic Inflammation Model
| Treatment Group | Dose (mg/kg) | TNF-α Reduction at 2h (%) | IL-6 Reduction at 6h (%) |
| This compound | 10 | 30 | 25 |
| 20 | 50 | 45 | |
| 40 | 65 | 60 | |
| Indomethacin | 5 | 40 | 35 |
| Celecoxib | 15 | 55 | 50 |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: Arachidonic Acid Pathway and NSAID Mechanism.
Caption: Hypothetical Mechanism of this compound.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound has demonstrated initial promise as an anti-inflammatory agent in in vitro settings. The proposed in vivo validation framework provides a clear and comprehensive strategy to systematically evaluate its efficacy and potential mechanism of action in comparison to established NSAIDs. The successful completion of these studies would provide critical data for the further development of this compound as a novel therapeutic agent for inflammatory diseases. The hypothetical data and pathways presented in this guide serve as a benchmark for the anticipated outcomes and a foundation for future research endeavors.
References
- 1. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpns.com [ijrpns.com]
- 6. Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib Decrease Seizures Susceptibility in a Rat Model of Inflammation by Inhibiting HMGB1 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib treatment dampens LPS-induced periapical bone resorption in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an in Vivo Lipopolysaccharide Inflammation Model to Study the Pharmacodynamics of COX-2 Inhibitors Celecoxib, Mavacoxib, and Meloxicam in Cockatiels (Nymphicus hollandicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Challenge of Dichapetalins: A Comparative Analysis Remains Elusive
Despite significant interest in the unique chemical structures and potent biological activities of Dichapetalin I and its analogs, a comprehensive comparative analysis of their synthetic route efficiencies is currently not possible due to the apparent absence of published total syntheses in accessible scientific literature.
Dichapetalins are a class of complex triterpenoids isolated from plants of the Dichapetalum genus. These natural products have garnered attention from the scientific community for their novel molecular architecture and promising cytotoxic activities against various cancer cell lines. However, the intricate, highly oxygenated, and stereochemically rich structures of these molecules present a formidable challenge to synthetic chemists.
A thorough review of scientific databases and academic literature reveals a notable gap in the total synthesis of this compound or any of its close analogs. While numerous studies detail the isolation, structural elucidation, and biological evaluation of these compounds, the crucial data required for a comparative guide on synthetic efficiency—such as overall yields, step counts, and detailed experimental protocols—is not publicly available.
Without at least one reported total synthesis, a foundational element for any comparative analysis is missing. Key metrics used to evaluate the efficiency and practicality of a synthetic route, including atom economy, convergence, and scalability, cannot be assessed.
The complex tetracyclic core, coupled with a unique oxepane ring and a highly substituted side chain, likely requires the development of novel synthetic strategies and methodologies. The challenges in stereoselectively installing multiple chiral centers and constructing the strained ring systems are significant hurdles that have yet to be publicly surmounted by the synthetic chemistry community.
While biomimetic approaches have been suggested as a potentially efficient route to these molecules, detailed experimental validation and the reporting of key efficiency data are not yet available.
Therefore, for researchers, scientists, and drug development professionals interested in the synthesis of this compound analogs, the field remains wide open for exploration. The first successful total synthesis will not only be a landmark achievement in natural product synthesis but will also provide the crucial first data points for any future comparative analysis of synthetic strategies.
Future Outlook
The development of a synthetic route to Dichapetalins would be a significant enabler for further research in this area. It would allow for:
-
Confirmation of absolute stereochemistry: While spectroscopic methods provide strong evidence for the proposed structures, total synthesis remains the ultimate proof.
-
Analog synthesis for structure-activity relationship (SAR) studies: A viable synthetic route would open the door to the creation of a library of analogs, allowing for a systematic exploration of the pharmacophore and the optimization of biological activity.
-
Investigation of the mechanism of action: Access to sufficient quantities of these compounds through synthesis would facilitate in-depth biological studies to elucidate their mode of action at the molecular level.
Until a total synthesis is reported, the comparison of synthetic route efficiencies for this compound analogs remains a topic for future discussion. The scientific community awaits the first successful ascent of this synthetic Everest.
Experimental Workflow for Future Comparative Analysis
For when synthetic routes become available, the following workflow, visualized as a Graphviz diagram, outlines the necessary steps for a comprehensive comparative analysis.
Dichapetalin I: A Promising Lead Compound for Anticancer Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
Dichapetalin I, a member of the complex triterpenoid class of natural products, has emerged as a compound of interest in the search for novel anticancer agents. Isolated from plants of the Dichapetalum genus, this class of molecules has demonstrated significant cytotoxic and anti-proliferative activities. This guide provides a comparative analysis of this compound's potential as a lead compound, evaluating its performance against alternative compounds and detailing the experimental protocols necessary for its validation.
Performance Comparison: Cytotoxicity Profiling
The efficacy of an anticancer agent is primarily determined by its ability to inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro.
While specific IC50 data for this compound is limited in publicly available literature, extensive research has been conducted on the closely related analogue, Dichapetalin A. Due to their structural similarity, the activity of Dichapetalin A is often considered representative of this subclass of dichapetalins. One study noted that while the activity of this compound was diminished against LNCaP prostate and Lu-1 lung cancer cells, it showed potentiated activity against SW626 ovarian cancer cells compared to other analogues.[1] Generally, dichapetalins exhibit cytotoxic and anti-proliferative activities in the nanomolar to micromolar range (10⁻⁶ to 10⁻⁸ M).[2]
This section compares the reported IC50 values of Dichapetalin A (as a proxy for this compound) with Betulinic Acid, another promising plant-derived triterpenoid, and Paclitaxel (Taxol), a widely used chemotherapeutic agent.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Dichapetalin A | HCT116 | Colon Carcinoma | ~0.01 - 1 µM |
| WM266-4 | Melanoma | ~1 - 10 µM | |
| Betulinic Acid | MCF-7 | Breast Adenocarcinoma | 15.3 µM |
| A549 | Lung Carcinoma | 15.51 µM | |
| PC-3 | Prostate Adenocarcinoma | 32.46 µM | |
| HeLa | Cervical Carcinoma | ~10 - 20 µM | |
| Paclitaxel (Taxol) | MCF-7 | Breast Adenocarcinoma | 0.0035 µM (3.5 nM) |
| MDA-MB-231 | Breast Adenocarcinoma | 0.0003 µM (0.3 nM) | |
| A549 | Lung Carcinoma | ~0.0025 - 0.0075 µM (2.5 - 7.5 nM) | |
| HCT116 | Colon Carcinoma | ~0.005 µM (5 nM) |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key in vitro assays essential for the validation of this compound as a lead compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, the alternative compounds, and a vehicle control (e.g., DMSO) in culture medium. Replace the medium in the wells with 100 µL of the prepared drug solutions.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or control compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of a compound. To investigate the effect of dichapetalins on the cGas-STING pathway, the phosphorylation of key downstream proteins TBK1 and IRF3 can be assessed.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Processes
To better understand the complex biological processes and experimental procedures involved in the validation of this compound, the following diagrams have been generated using Graphviz.
References
Synergistic Effects of Dichapetalin I with Other Compounds: A Review of the Current Landscape
Despite the potent cytotoxic and anti-proliferative activities of Dichapetalin I and its analogs against various cancer cell lines, a comprehensive review of existing scientific literature reveals a significant gap in research regarding their synergistic effects when combined with other therapeutic compounds. To date, no specific studies detailing the synergistic, additive, or antagonistic interactions of this compound with other agents have been published. Current research has primarily focused on the isolation, structural elucidation, and standalone cytotoxic evaluation of dichapetalins.
While the quest for effective combination therapies in cancer treatment is a major focus of pharmacological research, this compound has not yet been explored in this context. The available literature provides a foundation for understanding the cytotoxic potential of this compound class, but the potential for enhanced efficacy through synergistic combinations remains an uninvestigated area.
Cytotoxic Activity of Dichapetalin Analogs
Numerous studies have documented the cytotoxic properties of various dichapetalins against a range of human cancer cell lines. These findings are crucial for identifying potential candidates for future synergistic studies. The table below summarizes the cytotoxic activities of this compound and related compounds from various Dichapetalum species.
| Compound | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| This compound | SW626 (Ovarian) | Potentiated activity | [1] |
| Dichapetalin N | HCT116 (Colon), WM 266-4 (Melanoma) | Increased cytotoxicity | [1] |
| Dichapetalin L | LNCaP (Prostate), Lu-1 (Lung) | Slightly enhanced activity | [1] |
| Dichapetalin X | Jurkat (T-lymphocytic leukemia), HL-60 (Acute promyelocytic leukemia), CEM (T-lymphoblast-like leukemia) | Strongest activity (3.14 μM) | [1] |
| Dichapetalins N-S | HCT116 (Colon), WM 266-4 (Melanoma) | 10⁻⁶ to 10⁻⁸ M range | [2] |
| Dichapelonins A-Q | Various human cancer cell lines | Phenyl-butadiene analogs most potent | [3] |
Potential for Future Synergistic Research
The lack of data on the synergistic effects of this compound represents a significant opportunity for future research. The potent bioactivity of this natural product warrants investigation into its potential to enhance the efficacy of existing chemotherapeutic agents or other targeted therapies. A logical workflow for such research is outlined below.
Caption: Proposed workflow for investigating the synergistic effects of this compound.
Experimental Protocols
Should research into the synergistic effects of this compound be undertaken, the following experimental protocols would be fundamental.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound alone, a second therapeutic agent alone, and combinations of both. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of drug combinations can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This method is based on the median-effect equation.
-
Data Input: Use dose-effect data from single and combination drug treatments.
-
Software Analysis: Employ software such as CompuSyn to automatically calculate CI values.
-
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Conclusion
While this compound has demonstrated significant potential as a cytotoxic agent, the exploration of its synergistic effects with other compounds is a critical next step in realizing its therapeutic potential. The lack of published data in this area underscores a clear need for further research. Future studies employing rigorous in vitro and in vivo models are essential to determine if this compound can be a valuable component of combination therapies for cancer, potentially leading to improved treatment outcomes and reduced drug resistance. Researchers in drug development are encouraged to investigate this promising avenue.
References
Comparative Transcriptomic Analysis of Dichapetalin I and Functionally Similar Natural Compounds
Disclaimer: Direct transcriptomic data for Dichapetalin I-treated cells is not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of this compound—cytotoxicity and anti-inflammation—and the transcriptomic profiles of well-characterized natural compounds with similar functional effects: Paclitaxel (as a proxy for cytotoxic effects) and Curcumin (as a proxy for anti-inflammatory effects). This approach offers insights into the potential molecular mechanisms of this compound by analogy.
Introduction to this compound
This compound belongs to a class of meroterpenoids isolated from the Dichapetalum genus. While its specific transcriptomic signature is uncharacterized, preclinical studies have demonstrated its potent cytotoxic effects against various cancer cell lines and notable anti-inflammatory properties. This guide explores the potential transcriptomic landscape of this compound by comparing it with the known transcriptomic effects of paclitaxel and curcumin, providing a framework for future research and drug development.
Comparative Transcriptomic Data
The following tables summarize the key transcriptomic changes induced by Paclitaxel and Curcumin in relevant cell types, offering a predictive lens through which to view the potential effects of this compound.
Table 1: Comparative Transcriptomic Effects of Cytotoxic Compounds
| Feature | Paclitaxel (in Cancer Cells) | This compound (Hypothesized) |
| Primary Effect | Cytotoxicity, Induction of Apoptosis | Cytotoxicity, Induction of Apoptosis |
| Key Upregulated Genes | Genes associated with multidrug resistance (e.g., AKR1B10), ribosomal proteins.[1] | Likely involves genes regulating apoptosis and cell cycle arrest. |
| Key Downregulated Genes | Genes related to cell adhesion and membrane transport.[1] | Potentially genes involved in cell proliferation and survival. |
| Affected Signaling Pathways | Ribosomal signaling, Cell Cycle regulation, DNA damage response.[1][2][3] | Expected to impact apoptosis, cell cycle, and DNA damage pathways. |
Table 2: Comparative Transcriptomic Effects of Anti-inflammatory Compounds
| Feature | Curcumin (in Macrophages) | This compound (Hypothesized) |
| Primary Effect | Anti-inflammatory, Immunomodulatory | Anti-inflammatory |
| Key Upregulated Genes | Genes associated with immune system regulation (e.g., Csf1, Cxcl16). | May upregulate anti-inflammatory mediators. |
| Key Downregulated Genes | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines.[4][5] | Expected to downregulate key pro-inflammatory cytokines and chemokines. |
| Affected Signaling Pathways | NF-κB signaling, JAK-STAT signaling, MAPK signaling pathways.[4][6][7] | Likely modulates NF-κB and other core inflammatory signaling pathways. |
Experimental Protocols
The following are generalized protocols for the key experiments that would be required to generate and validate the transcriptomic data for this compound-treated cells.
3.1. Cell Culture and Treatment
-
Cell Lines: For cytotoxicity studies, a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) would be appropriate. For anti-inflammatory studies, macrophage cell lines (e.g., RAW264.7) are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. This compound, Paclitaxel, or Curcumin (dissolved in a suitable solvent like DMSO) is added to the media at various concentrations and for different time points (e.g., 6, 12, 24 hours). Control cells are treated with the vehicle (DMSO) alone.
3.2. RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3.3. Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Read Alignment: The cleaned reads are aligned to a reference genome.
-
Differential Gene Expression Analysis: Aligned reads are used to quantify gene expression levels. Differentially expressed genes (DEGs) between treated and control groups are identified using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: The list of DEGs is used as input for pathway analysis (e.g., KEGG, Reactome) and Gene Ontology (GO) enrichment analysis to identify significantly affected biological pathways and functions.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a standard workflow for transcriptomic analysis.
Caption: Hypothesized Apoptosis Pathway for this compound.
Caption: Hypothesized NF-κB Signaling Inhibition by this compound.
Caption: Standard RNA-Seq Experimental Workflow.
References
- 1. Transcriptomic Landscape of Paclitaxel-Induced Multidrug Resistance in 3D Cultures of Colon Cancer Cell Line DLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic Landscape of Paclitaxel-Induced Multidrug Resistance in 3D Cultures of Colon Cancer Cell Line DLD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomics predicts compound synergy in drug and natural product treated glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Immunomodulatory effects of curcumin on macrophage polarization in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Dichapetalin I Derivatives: A Comparative Guide
Introduction
Dichapetalins, a class of triterpenoids isolated from plants of the Dichapetalum genus, have garnered significant interest in the scientific community for their potent cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2] This guide provides a comparative analysis of the therapeutic potential of Dichapetalin I derivatives, presenting experimental data on their cytotoxicity, delving into their mechanism of action, and offering detailed protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural product-based anticancer agents.
Data Presentation: Comparative Cytotoxicity
The therapeutic potential of this compound derivatives is primarily attributed to their cytotoxic effects on cancer cells. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various Dichapetalin derivatives against a panel of human cancer cell lines. For comparison, the IC50 values of established chemotherapeutic agents—Doxorubicin, Paclitaxel, and Etoposide—are also included.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dichapetalin A | HCT116 | Colon Carcinoma | 0.01-1 | [3] |
| WM 266-4 | Melanoma | 0.01-1 | [3] | |
| Jurkat | T-cell Leukemia | - | [2] | |
| HL-60 | Promyelocytic Leukemia | - | [2] | |
| CEM | T-lymphoblast-like Leukemia | - | [2] | |
| Dichapetalin M | MCF-7 | Breast Adenocarcinoma | 4.71 (48h), 3.95 (72h) | [2] |
| Dichapetalin X | Jurkat | T-cell Leukemia | 3.14 | [2] |
| HL-60 | Promyelocytic Leukemia | <3.14 | [2] | |
| CEM | T-lymphoblast-like Leukemia | <3.14 | [2] | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 | |
| MCF-7 | Breast Adenocarcinoma | 2.50 | ||
| A549 | Lung Carcinoma | >20 | ||
| Paclitaxel | MDA-MB-231 | Breast Adenocarcinoma | 0.3 | |
| SK-BR-3 | Breast Adenocarcinoma | - | ||
| T-47D | Breast Adenocarcinoma | - | ||
| Etoposide | A549 | Lung Carcinoma | 3.49 (72h) | |
| HCT116 | Colon Carcinoma | - | ||
| HL-60 | Promyelocytic Leukemia | - |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. The data presented here is for illustrative purposes to highlight the potent cytotoxicity of Dichapetalin derivatives.
Mechanism of Action: Inhibition of the cGas-STING Pathway
Recent studies suggest that the therapeutic effects of Dichapetalin-type triterpenoids may be mediated through the modulation of the innate immune signaling pathway, cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING).[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. In the context of cancer, chronic activation of the STING pathway can contribute to inflammation-driven tumor progression.
Dichapetalin A has been shown to inhibit the activation of the cGAS-STING pathway by down-regulating the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key downstream effectors of STING signaling.[1] By inhibiting this pathway, Dichapetalin A may suppress the production of pro-inflammatory cytokines, thereby creating a less favorable microenvironment for tumor growth.
Caption: Proposed mechanism of this compound derivatives via inhibition of the cGas-STING pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound derivatives.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for the indicated time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and validation of the therapeutic potential of natural product derivatives like this compound.
Caption: A generalized workflow for identifying and validating bioactive this compound derivatives.
Conclusion
This compound derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating efficacy in the nanomolar to low micromolar range. Their potential mechanism of action, involving the inhibition of the pro-inflammatory cGas-STING signaling pathway, presents a novel and promising avenue for cancer therapy. The experimental protocols and workflow provided in this guide offer a framework for the continued investigation and validation of these promising natural products as potential anticancer drug candidates. Further structure-activity relationship studies are warranted to optimize their potency and selectivity, paving the way for future preclinical and clinical development.
References
- 1. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dichapetalin I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Dichapetalin I is paramount to ensuring laboratory safety and environmental protection. this compound, a member of the dichapetalin class of compounds, is derived from plants of the Dichapetalum genus. This genus is known for producing highly toxic substances, including fluoroacetate and cytotoxic triterpenoids. Due to its cytotoxic nature, this compound requires disposal procedures aligned with those for hazardous and cytotoxic waste.
Hazard Profile and Safety Precautions
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Cytotoxicity | Dichapetalins have demonstrated cytotoxic and anti-proliferative activities.[1] | Double chemotherapy gloves, solid-front barrier gown, safety goggles or a full-face shield. |
| High Acute Toxicity | Plants of the Dichapetalum genus are known to contain sodium fluoroacetate, a potent poison.[2][3][4] | All handling should be performed in a designated area, such as a chemical fume hood or biological safety cabinet, to avoid inhalation and skin contact. |
| Environmental Hazard | As a cytotoxic compound, improper disposal can pose a significant risk to the environment. | Follow all local, state, and federal regulations for hazardous waste disposal. |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for the disposal of cytotoxic and hazardous chemical waste. Always consult and adhere to your institution's specific waste management policies.
1. Segregation of Waste:
-
Immediate Segregation: At the point of generation, immediately segregate all materials contaminated with this compound from other laboratory waste streams.[5]
-
Designated Containers: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[5][6]
2. Labeling and Packaging:
-
Clear Labeling: All waste containers must be clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste" or "Hazardous Waste".[7] The label should also include the date and the specific contents (this compound).
-
Container Color-Coding: While specific color requirements can vary by institution and region, cytotoxic waste is often collected in purple or yellow containers.[5][6][7]
-
Secure Packaging: Ensure that all containers are securely sealed to prevent any leakage or aerosol release during transport and storage.
3. Types of this compound Waste and Their Disposal:
-
Solid Waste:
-
This includes contaminated personal protective equipment (gloves, gowns, etc.), absorbent pads, and lab plastics (pipette tips, vials).
-
Place these materials directly into the designated solid cytotoxic waste container.[7]
-
-
Liquid Waste:
-
This includes unused solutions of this compound or contaminated solvents.
-
Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams.
-
The container should be clearly labeled as "Hazardous Liquid Waste: this compound".
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container with a purple lid or label indicating cytotoxic contamination.[5]
-
4. Storage of Waste:
-
Secure Storage Area: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area with restricted access.[5][7]
-
Secondary Containment: It is best practice to use secondary containment for liquid waste containers to mitigate spills.
5. Final Disposal:
-
High-Temperature Incineration: The recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[6][7] This process ensures the complete destruction of the hazardous compounds.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound waste be disposed of down the sink or in the regular trash.
-
Arrange for Professional Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste by a certified hazardous waste contractor.
Experimental Workflow for this compound Disposal
References
- 1. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.pmg.org.za [static.pmg.org.za]
- 3. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]
- 4. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Personal protective equipment for handling Dichapetalin I
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Dichapetalin I. The following procedures are designed to minimize risk and ensure a safe laboratory environment. Given the potent cytotoxic nature of the Dichapetalin family of compounds, adherence to these guidelines is critical.
Hazard Identification and Toxicity
This compound belongs to a class of triterpenoids known for their cytotoxic properties. While specific toxicological data for this compound is limited, data from related compounds, such as Dichapetalin A and M, indicate significant cytotoxicity. It is crucial to handle this compound as a highly potent and toxic compound.
Quantitative Toxicity Data Summary
| Compound | Assay | Result (LC50) | Interpretation |
| Dichapetalin A | Brine Shrimp Lethality | 0.31 µg/mL[1] | Highly Toxic |
| Dichapetalin M | Brine Shrimp Lethality | 0.011 µg/mL[1][2] | Extremely Toxic |
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population. A lower LC50 value indicates higher toxicity.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory to prevent skin contact, inhalation, and ingestion.
Recommended Personal Protective Equipment
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Two pairs of chemotherapy-grade nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination. |
| Body | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked into the inner gloves. |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 certified safety goggles that provide a seal around the eyes. A full-face shield should be worn over the goggles during procedures with a high risk of splashing. |
| Respiratory | Respirator | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Feet | Shoe Covers | Disposable, fluid-resistant shoe covers should be worn over laboratory shoes. |
Experimental Protocols: Safe Handling and Operations
Adherence to the following step-by-step procedures is essential for minimizing exposure during routine laboratory work.
3.1. Preparation and Weighing of this compound (Powder Form)
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.
-
Decontamination of Surfaces: Before starting, decontaminate the work surface within the hood with a suitable agent (e.g., 10% bleach solution followed by 70% ethanol).
-
PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: Use a dedicated analytical balance inside the containment hood. Use disposable weigh boats or papers.
-
Aliquotting: If preparing stock solutions, do so immediately within the hood to minimize the handling of the powder.
-
Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a deactivating solution. Dispose of all contaminated disposables as cytotoxic waste.
3.2. Handling of this compound Solutions
-
Containment: All work with solutions of this compound should be performed in a certified chemical fume hood or Class II BSC.
-
Spill Prevention: Work on a disposable, absorbent, plastic-backed pad to contain any potential spills.
-
Pipetting: Use positive displacement pipettes or pipette tips with aerosol-resistant filters. Never mouth pipette.
-
Vortexing/Mixing: Keep tubes and vials capped during vortexing or mixing to prevent aerosol generation.
-
Transport: When moving solutions, use sealed, shatter-proof secondary containers.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
4.1. Waste Segregation
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be disposed of in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container (typically a yellow or purple bag within a rigid container).
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, shatter-proof container clearly labeled "Cytotoxic Liquid Waste" with the full chemical name.
4.2. Decontamination of Reusable Equipment
-
Initial Rinse: Carefully rinse reusable glassware and equipment with a deactivating solution (e.g., 10% bleach solution) within a fume hood.
-
Soaking: Immerse the equipment in the deactivating solution for at least one hour.
-
Washing: After decontamination, wash the equipment with laboratory detergent and rinse thoroughly with water.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Emergency Spill Workflow
Caption: Workflow for managing a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
